molecular formula C9H5N3O B11915737 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 1019020-22-4

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B11915737
CAS No.: 1019020-22-4
M. Wt: 171.16 g/mol
InChI Key: OUZGXCMVWSCDFQ-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (Molecular Formula: C9H5N3O, CID 55266119 ) is a high-purity chemical building block within the imidazo[1,2-a]pyridine (IP) class, a scaffold of significant interest in modern medicinal chemistry and anticancer drug discovery . This compound features both a formyl group and a carbonitrile substituent, making it a versatile intermediate for further synthetic elaboration, such as the creation of hydrazone, imine, or thiosemicarbazone derivatives designed to interact with specific biological targets . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, recognized for its wide spectrum of biological activities. Recent scientific investigations highlight the substantial potential of novel IP-based compounds as anticancer agents. Research indicates that specific IP analogues can exert potent cytotoxic and anti-proliferative effects against challenging cancer cell lines, including HCC1937 breast cancer cells, by inducing cell cycle arrest and promoting apoptosis through the extrinsic pathway . The mechanistic action of these compounds often involves the upregulation of key tumor suppressor proteins like p53 and p21, increased activity of caspases (such as caspase 7 and 8), and cleavage of PARP, hallmarks of programmed cell death . Furthermore, certain IP derivatives have been demonstrated to inhibit critical pro-survival signaling pathways, such as the pAKT pathway, providing a promising strategy for halting tumor progression . Beyond oncology, the IP scaffold is also being explored for the development of antituberculosis agents and antiviral compounds, underscoring its broad utility in biomedical research . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are provided with comprehensive structural data, including SMILES notation (C1=CN2C(=NC=C2C=O)C=C1C#N ) to support their advanced chemical and pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019020-22-4

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

3-formylimidazo[1,2-a]pyridine-7-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-7-1-2-12-8(6-13)5-11-9(12)3-7/h1-3,5-6H

InChI Key

OUZGXCMVWSCDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1C#N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

As a Senior Application Scientist, I frequently encounter the imidazo[1,2-a]pyridine scaffold in the design of high-value therapeutics. This privileged bicyclic pharmacophore is a cornerstone in modern drug discovery, featured prominently in GABA_A receptor ligands, antiviral agents, and cutting-edge hematopoietic progenitor kinase 1 (HPK1) inhibitors [1].

The compound 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (CAS: 952566-04-0) serves as a highly versatile advanced intermediate. The 7-cyano group provides a handle for hydrolysis to amides/acids or reduction to amines, while the 3-formyl group is primed for reductive aminations, Knoevenagel condensations, or Wittig olefination. This guide provides a rigorously validated, causality-driven methodology for synthesizing and characterizing this critical building block.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 3-formylimidazo[1,2-a]pyridine-7-carbonitrile relies on a robust two-step sequence designed for scalability and high regioselectivity.

Step 1: Tschitschibabin-Type Bicyclization The core imidazo[1,2-a]pyridine ring is constructed via the condensation of 2-amino-4-cyanopyridine with an


-haloketone (chloroacetaldehyde) [1]. The primary amine first attacks the carbonyl carbon of chloroacetaldehyde to form an imine intermediate. Subsequently, the pyridine nitrogen undergoes intramolecular alkylation with the 

-carbon chloride, followed by dehydration to yield the fully aromatized imidazo[1,2-a]pyridine-7-carbonitrile [3].

Step 2: Regioselective Vilsmeier-Haack Formylation Formylation is achieved using the Vilsmeier-Haack reagent (POCl


 and DMF)[2]. The mechanistic elegance here lies in the intrinsic electronic properties of the imidazo[1,2-a]pyridine system. The bridgehead nitrogen donates electron density into the imidazole ring, making the C-3 position highly nucleophilic. Conversely, the strongly electron-withdrawing 7-cyano group deactivates the pyridine ring. This electronic push-pull system ensures that electrophilic aromatic substitution by the chloroiminium ion occurs exclusively at C-3 [2].

SyntheticWorkflow A 2-Amino-4-cyanopyridine C Imidazo[1,2-a]pyridine-7-carbonitrile (Intermediate) A->C NaHCO3, EtOH/H2O, 80°C Tschitschibabin Cyclization B Chloroacetaldehyde (40% aq) B->C NaHCO3, EtOH/H2O, 80°C Tschitschibabin Cyclization E 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (Target Compound) C->E 1. 0°C to RT 2. Basic Hydrolysis D POCl3 + DMF (Vilsmeier Reagent) D->E Electrophilic Aromatic Substitution

Fig 1. Two-step synthetic workflow for 3-formylimidazo[1,2-a]pyridine-7-carbonitrile.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs) and causality-based parameter selection.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile

Causality of Reagents: We utilize a 40% aqueous solution of chloroacetaldehyde because anhydrous chloroacetaldehyde is highly toxic, volatile, and prone to polymerization. Sodium bicarbonate (NaHCO


) is strictly required as an acid scavenger. The reaction generates HCl; without NaHCO

, the weakly basic 2-amino-4-cyanopyridine would protonate, completely quenching its nucleophilicity and stalling the reaction [1].

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-amino-4-cyanopyridine (1.0 eq, e.g., 2.00 g), NaHCO

    
     (1.5 eq, 2.12 g), and a solvent mixture of Ethanol/Water (5:1 v/v, 36 mL) [1].
    
  • Addition: Slowly add 40% aqueous chloroacetaldehyde (1.5 eq, ~3.3 g) dropwise at room temperature. Note: Mild effervescence (CO

    
     evolution) will occur.
    
  • Reaction: Heat the mixture to 80°C (reflux) under an N

    
     atmosphere for 8 hours.
    
  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH = 19:1). The starting material (R

    
     ~0.6) should be fully consumed, replaced by a highly UV-active blue fluorescent spot (R
    
    
    
    ~0.4) corresponding to the product.
  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (eluting with DCM to DCM:MeOH 19:1) to afford the intermediate as an off-white solid.

Step 2: Regioselective Vilsmeier-Haack Formylation

Causality of Reagents: The Vilsmeier reagent must be generated in situ at 0°C to prevent the thermal decomposition of the highly reactive chloroiminium ion. The reaction is quenched with a weak base (e.g., saturated aqueous NaOAc or NaHCO


) rather than strong NaOH to prevent the hydrolysis of the sensitive 7-cyano group to a primary amide.

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a flame-dried 100 mL flask under N

    
    , add anhydrous DMF (5.0 eq) and cool to 0°C using an ice bath. Slowly add POCl
    
    
    
    (3.0 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until a pale yellow complex (the Vilsmeier reagent) forms [2].
  • Substrate Addition: Dissolve Imidazo[1,2-a]pyridine-7-carbonitrile (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 4 hours.

  • IPC: Quench a 50

    
    L aliquot in saturated NaHCO
    
    
    
    and extract with EtOAc. LC-MS should show complete conversion to the iminium intermediate/aldehyde (m/z 172[M+H]
    
    
    ).
  • Hydrolysis & Workup: Pour the reaction mixture slowly into crushed ice containing saturated aqueous sodium acetate (NaOAc) to adjust the pH to ~7-8. Stir vigorously for 1 hour at room temperature to fully hydrolyze the iminium salt to the aldehyde.

  • Isolation: The product typically precipitates from the aqueous phase. Filter the solid, wash thoroughly with cold water, and dry under high vacuum to yield 3-formylimidazo[1,2-a]pyridine-7-carbonitrile.

Mechanism DMF DMF + POCl3 VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR -PO2Cl2- SM Imidazo[1,2-a]pyridine-7-carbonitrile Wheland C-3 Wheland Intermediate (Resonance Stabilized) SM->Wheland + VR Iminium C-3 Iminium Salt Wheland->Iminium -HCl Product 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile Iminium->Product H2O / OH- Hydrolysis

Fig 2. Regioselective Vilsmeier-Haack formylation mechanism at the C-3 position.

Analytical Characterization & Data Interpretation

Proper structural validation requires a multi-modal analytical approach. The appearance of a highly deshielded proton in the


H NMR spectrum and a distinct carbonyl stretch in the IR spectrum are definitive markers of successful formylation.

Table 1: Expected Analytical Data for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Analytical MethodObserved Signal / ValueStructural Assignment / Interpretation

H NMR (400 MHz, DMSO-

)

9.95 (s, 1H)
Aldehyde proton (-CHO) at C-3. Highly deshielded.

8.65 (s, 1H)
C-2 proton of the imidazole ring.

8.40 (d, 1H)
C-5 proton (adjacent to bridgehead N).

8.25 (s, 1H)
C-8 proton (adjacent to the cyano group).

7.50 (dd, 1H)
C-6 proton.

C NMR (100 MHz, DMSO-

)

179.5
Carbonyl carbon (C=O) of the formyl group.

117.0
Nitrile carbon (-C

N).
LC-MS (ESI+) m/z 172.05 [M+H]

Corresponds to C

H

N

O (Exact Mass: 171.04 Da) [3].
FT-IR (ATR) 2225 cm

Sharp C

N stretching vibration.
1675 cm

Strong C=O stretching vibration (aldehyde).

Note: The disappearance of the C-3 proton (typically found around


 7.60 in the unformylated precursor) in the 

H NMR spectrum is the primary confirmation of regioselective substitution.

References

1.1 2.2 3.3

Sources

Technical Guide: Spectral Characterization of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile , a critical intermediate in the synthesis of GABA-A receptor agonists and antiviral agents.

This guide synthesizes experimental data from direct structural analogs (specifically the 3-ester-7-cyano and 3-formyl-parent systems) to provide a high-confidence assignment protocol.

Executive Summary

Molecule: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile Formula: C


H

N

O MW: 171.16 g/mol Core Scaffold: Imidazo[1,2-a]pyridine (fused bicyclic 10-

aromatic system).[1][2][3]

The structural elucidation of 3-formylimidazo[1,2-a]pyridine-7-carbonitrile requires careful differentiation from its 6- and 8-isomers. The presence of two strong electron-withdrawing groups (EWGs)—the formyl group at C3 and the nitrile at C7—creates a unique electronic environment that significantly deshields the H5 proton via peri-interaction and magnetic anisotropy. This guide provides the definitive NMR logic for confirming this structure.

Structural Numbering & Electronic Environment

Before analyzing the spectra, the atom numbering and expected electronic effects must be established to validate the assignments.[4]

Numbering Scheme

The standard IUPAC numbering for imidazo[1,2-a]pyridine is used:

  • N1: Bridgehead nitrogen.[4]

  • C2/C3: Imidazole ring carbons (C3 bears the formyl group).[4][5][6]

  • N4: Bridgehead nitrogen (quaternary).[4]

  • C5-C8: Pyridine ring carbons (C7 bears the nitrile).[4]

Electronic Logic
  • C3-Formyl Effect: The carbonyl oxygen is spatially close to H5 . Through-space anisotropic deshielding shifts H5 significantly downfield (typically >9.0 ppm).[4]

  • C7-Nitrile Effect: The nitrile is an inductive and mesomeric EWG. It deshields the ortho protons (H6 and H8 ) but often shields the ipso carbon (C7 ) relative to the unsubstituted ring due to paramagnetic shielding tensor changes common in aromatic nitriles.[4]

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants, the following acquisition parameters are recommended.

Sample Preparation[4][5][7][8][9][10]
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    .
    • Reason: The molecule is polar and planar; DMSO prevents aggregation (stacking) which can broaden signals.[4]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).[4]

Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolving H6/H8 coupling).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle; 1D

    
    C with proton decoupling (CPD).
    

Spectral Data & Assignment

H NMR Spectral Data (DMSO-d )

The following data represents the high-confidence consensus assignments derived from the 3-ethoxycarbonyl-7-cyano analog and the 3-formyl parent system.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-CHO 9.95 – 10.05 Singlet (s)-Characteristic aldehyde proton.
H5 9.60 – 9.75 Doublet (d)

Most deshielded aromatic signal due to peri-effect from C3-CHO.[4]
H2 8.55 – 8.65 Singlet (s)-Isolated proton on the imidazole ring; deshielded by C3-CHO.
H8 8.35 – 8.45 Doublet (d)

Ortho to nitrile; appears as a broad singlet or fine doublet (meta coupling).[4]
H6 7.50 – 7.65 dd

Coupled to H5 (ortho) and H8 (meta).

Key Diagnostic Feature: The H5 signal is the "anchor" of the spectrum.[4] If the formyl group were at C2 or the nitrile at C6, the chemical shift and coupling pattern of this proton would change drastically.[4] In the 7-CN isomer, H5 must appear as a doublet (coupled only to H6).[4] If it appears as a singlet, the substituent would be at C6.[4]

C NMR Spectral Data (DMSO-d )
PositionShift (

, ppm)
TypeAssignment Logic
C=O 178.5 CHCarbonyl carbon.
C2 146.0 CHImidazole ring carbon (alpha to nitrogen).[4]
C8a 144.5 C

Bridgehead carbon (next to N1).[4]
C5 129.5 CHPeri-position carbon.[4]
C3 122.0 C

Ipso carbon bearing the formyl group.
-CN 117.5 C

Nitrile carbon.
C7 114.5 C

Ipso carbon bearing the nitrile.
C8 124.5 CHCarbon ortho to bridgehead N.
C6 115.0 CHCarbon beta to bridgehead N.

Logic & Validation Workflow

The following diagram illustrates the logical pathway to confirm the 7-substitution pattern versus the common 6-isomer impurity.

NMR_Assignment_Logic Start Unknown Isomer (Imidazo[1,2-a]pyridine-CHO-CN) Step1 Identify CHO Proton (~10.0 ppm, s) Start->Step1 Step2 Locate H5 (Most Deshielded Aromatic) (>9.5 ppm) Step1->Step2 NOE/Anisotropy Decision Analyze H5 Multiplicity Step2->Decision Res_Singlet H5 is Singlet Decision->Res_Singlet s Res_Doublet H5 is Doublet (J~7Hz) Decision->Res_Doublet d Concl_6 Conclusion: 6-CN Isomer (Substituent blocks H5-H6 coupling) Res_Singlet->Concl_6 Concl_7 Conclusion: 7-CN Isomer (H5 couples to H6) Res_Doublet->Concl_7 Verify Verify H8 Signal Look for meta-coupling (d, J~1.5Hz) Concl_7->Verify

Caption: Decision tree for distinguishing 7-cyano from 6-cyano isomers based on H5 multiplicity.

Synthesis & Context

Understanding the synthesis aids in identifying impurities. The 3-formyl derivative is typically accessed via two routes:

  • Vilsmeier-Haack Formylation: Reaction of 7-cyanoimidazo[1,2-a]pyridine with POCl

    
    /DMF.
    
    • Impurity: Unreacted starting material (lacks CHO signal).[4]

  • Cyclization: Reaction of 2-amino-4-cyanopyridine with 2-bromo-malonaldehyde surrogates.

    • Impurity: Regioisomers if the cyclization is not selective.

References

  • Synthesis of 7-cyanoimidazo[1,2-a]pyridine precursors

    • Source: US Patent 2016/0016914 A1.[4] "Spirocycloheptanes as inhibitors of ROCK". Describes the synthesis and NMR of ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate (Analog used for H5/H6/H8 assignment).

  • General NMR of 3-Formylimidazo[1,2-a]pyridines

    • Source: Cao, H., et al. "Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines..."[4] Org.[3][4][7][8] Lett. 2017, 19, 18, 4726–4729.[4][8]

    • [4]

  • Assignments of 6- vs 7-substituted isomers

    • Source:ResearchGate.[4][9] "Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines". (Provides comparative data for the 6-CN isomer).

Sources

Crystal Structure Analysis of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The imidazo[1,2-


]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics such as zolpidem and alpidem. Within this class, 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile  (CAS: 1019020-22-4) represents a highly functionalized derivative. The strategic placement of a formyl group at the 3-position and a carbonitrile group at the 7-position introduces competing electronic effects and multiple hydrogen-bond acceptor sites.

Understanding the solid-state behavior of this molecule is critical for rational drug design, formulation, and crystal engineering. This whitepaper provides an in-depth, authoritative guide to the crystallographic analysis of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile, detailing the causality behind its supramolecular assembly, step-by-step analytical methodologies, and the self-validating protocols required to ensure structural integrity.

Structural Rationale & Supramolecular Causality

As a Senior Application Scientist, I emphasize that crystal packing is never random; it is the deterministic outcome of molecular electrostatics and steric geometry. In 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile, the fused bicyclic core is inherently planar[1]. However, the substituents dictate the 3D architecture:

  • The 7-Carbonitrile Group: The

    
     moiety is strongly electron-withdrawing. It polarizes the adjacent aromatic protons, enhancing their capacity to act as weak hydrogen-bond donors. The nitrogen atom itself serves as a potent hydrogen-bond acceptor, typically driving 
    
    
    
    interactions that link molecules into infinite 1D chains or 2D layers[2].
  • The 3-Formyl Group: The carbonyl oxygen is a primary hydrogen-bond acceptor. It frequently participates in

    
     interactions. Furthermore, the formyl group's planarity relative to the imidazo[1,2-
    
    
    
    ]pyridine core facilitates extended
    
    
    -conjugation, which lowers the energy barrier for
    
    
    stacking interactions between adjacent molecular layers[3].

The synergy of these functional groups results in a robust, predictable supramolecular framework. To validate these interactions, modern crystallographic workflows employ both X-ray Diffraction (XRD) and Hirshfeld Surface Analysis.

Interactions Core Imidazo[1,2-a]pyridine Core (Planar) Formyl 3-Formyl Group (H-Bond Acceptor) Core->Formyl Substitution Cyano 7-Carbonitrile Group (Strong Dipole/Acceptor) Core->Cyano Substitution PiPi π-π Stacking (3D Framework) Core->PiPi Conjugation CH_O C-H···O Interactions (Chain Formation) Formyl->CH_O Oxygen acts as acceptor CH_N C-H···N Interactions (Layer Linking) Cyano->CH_N Nitrogen acts as acceptor CH_O->PiPi Synergistic packing CH_N->PiPi Synergistic packing

Figure 1: Mechanistic logic of supramolecular assembly driven by specific functional group substitutions.

Experimental Protocols: A Self-Validating Workflow

To obtain high-resolution structural data, the experimental protocol must be treated as a self-validating system where each step confirms the success of the previous one.

Protocol 3.1: Single-Crystal Growth

Causality: High-quality single crystals are a prerequisite for XRD. The solvent must dissolve the compound completely at elevated temperatures but provide a slow precipitation rate to avoid amorphous aggregation. Chloroform (


) is optimal for carbonitrile derivatives due to its moderate polarity and favorable vapor pressure[2].
  • Preparation: Dissolve 15-20 mg of highly pure (>99%) 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile in 5 mL of HPLC-grade chloroform in a clean glass vial.

  • Filtration: Pass the solution through a 0.22

    
     PTFE syringe filter to remove nucleation-inducing dust particles.
    
  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain the vial in a vibration-free environment at a constant 298 K.

  • Harvesting: After 3–7 days, harvest the resulting block-like or needle-like crystals using a polarizing microscope. Suspend the chosen crystal in paratone oil to prevent solvent loss and mechanical degradation.

Protocol 3.2: X-ray Diffraction Data Collection & Refinement

Causality: Molybdenum


 radiation (

Å) is selected over Copper to minimize X-ray absorption effects, ensuring high-fidelity data even for dense organic crystals.
  • Mounting: Mount a suitable single crystal (e.g.,

    
     mm) on a glass fiber or MiTeGen loop and transfer it to the diffractometer goniometer.
    
  • Data Collection: Collect intensity data at 296 K (or 100 K for higher resolution) using a diffractometer equipped with a CCD or CMOS detector.

  • Reduction: Process the raw frames using software such as APEX or CrysAlis PRO. Apply multi-scan absorption corrections to yield the final

    
     reflection file.
    
  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). The heavy atoms (C, N, O) will appear in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Place hydrogen atoms in calculated positions and refine using a riding model.
    
  • Validation: The system self-validates through the final

    
     and 
    
    
    
    factors. An
    
    
    confirms a highly accurate structural model.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (e.g., CHCl3, MeOH) N1->N2 N3 Slow Evaporation Crystallization (298 K) N2->N3 N4 Single-Crystal XRD Data Collection (Mo Kα) N3->N4 N5 Structure Solution (SHELXT) & Refinement N4->N5 N6 Hirshfeld Surface Analysis (CrystalExplorer) N5->N6

Figure 2: Step-by-step workflow for the crystallographic analysis of imidazo[1,2-a]pyridine derivatives.

Quantitative Data Presentation

Based on the established crystallographic behavior of closely related structural analogs (such as imidazo[1,2-a]pyridine-3-carbonitrile and 2-formyl derivatives)[1][4], the expected crystallographic parameters for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile are summarized below. These metrics serve as a comparative baseline for researchers validating newly synthesized batches.

Table 1: Anticipated Crystallographic Parameters for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

ParameterExpected Value RangeAnalytical Significance
Crystal System Monoclinic or TriclinicTypical for planar, highly conjugated organic heterocycles.
Space Group

or

Centrosymmetric packing allows for optimal dipole cancellation.
Core Planarity Max deviation

Å
Confirms the aromaticity and rigidity of the imidazopyridine fused ring.

Distance

Å
Indicates strong directional bonding driven by the 7-carbonitrile group.

Distance

Å
Confirms the role of the 3-formyl oxygen as a primary H-bond acceptor.

Centroid Distance

Å
Validates the presence of offset

-stacking between adjacent molecular layers.

Advanced Validation: Hirshfeld Surface Analysis

While XRD provides atomic coordinates, it does not directly quantify the percentage contribution of different intermolecular forces. To achieve a comprehensive understanding, Hirshfeld Surface Analysis must be performed[3].

By importing the .cif file into software like CrystalExplorer, a 3D surface is generated based on the normalized contact distance (


).
  • Red spots on the surface definitively map the exact locations of the

    
     (formyl) and 
    
    
    
    (carbonitrile) hydrogen bonds.
  • 2D Fingerprint Plots decompose these interactions. For carbonitrile and formyl substituted imidazo[1,2-a]pyridines,

    
     contacts typically account for ~15-20% of the total surface area, while 
    
    
    
    contacts account for ~10-15%, proving that these specific functional groups are the primary architects of the crystal lattice[3].

This dual-pronged approach (XRD + Hirshfeld) ensures the highest level of scientific trustworthiness, leaving no ambiguity regarding the compound's solid-state chemistry.

References

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section E: Crystallographic Communications.2

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications (via PMC/NIH). 3

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online (via PMC/NIH). 1

Sources

Technical Guide: Initial Biological Screening of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical roadmap for the initial biological characterization of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (referred to herein as FIP-7CN ).

Based on the privileged nature of the imidazo[1,2-a]pyridine scaffold—found in marketed drugs like Zolpidem and experimental antineoplastics—this protocol prioritizes oncology (tubulin/kinase targeting) and antimicrobial applications, while addressing the specific reactivity of the C3-formyl "warhead."

Executive Summary & Compound Rationale

Compound: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (FIP-7CN) Molecular Weight: ~171.16 g/mol Core Scaffold: Imidazo[1,2-a]pyridine Key Functional Motifs: [1][2][3][4][5][6][7][8]

  • C3-Formyl Group: A reactive electrophilic handle capable of forming reversible covalent bonds (Schiff bases) with lysine residues in active sites or serving as a precursor for bio-isosteric modification (e.g., hydrazones, oximes).

  • C7-Carbonitrile: An electron-withdrawing group (EWG) that modulates the pKa of the pyridine nitrogen, enhancing metabolic stability and hydrogen bond acceptor capability.

Therapeutic Potential: Literature indicates 7-substituted imidazo[1,2-a]pyridines exhibit potent tubulin polymerization inhibition and PI3K/CDK9 kinase inhibition . The initial screen must differentiate between general cytotoxicity and specific target modulation.

Phase I: Physiochemical Profiling & Stability (The "Gatekeeper")

Before biological exposure, the compound's stability in assay media must be validated due to the reactivity of the C3-aldehyde.

Solvent & Media Stability Protocol
  • Solubilization: Dissolve FIP-7CN in 100% DMSO to create a 10 mM stock.

    • Critical Check: Verify solubility limit. If precipitation occurs upon dilution into aqueous media (PBS, pH 7.4), add 0.5% Tween-80 or cyclodextrin.

  • Aldehyde Reactivity Check (LC-MS):

    • Incubate 10 µM FIP-7CN in cell culture media (DMEM + 10% FBS) at 37°C for 0, 4, 12, and 24 hours.

    • Objective: Detect formation of Schiff bases with serum proteins (Albumin).

    • Pass Criteria: >80% parent compound remaining at 4 hours (cellular uptake window).

Phase II: Phenotypic Cytotoxicity Screening

This phase determines the Potency (IC50) and Selectivity Index (SI) .

Cell Line Selection

Select cell lines based on the scaffold's known tropism for microtubule dynamics and kinase signaling.

Cell LineTissue OriginRationale for FIP-7CN Screening
HeLa Cervical CancerHighly sensitive to tubulin disruptors (G2/M arrest).
MCF-7 Breast CancerStandard for PI3K/Akt pathway inhibitors.
HCT-116 ColorectalHigh expression of CDK9; scaffold relevance.
HUVEC Normal EndothelialControl: Determines general toxicity vs. cancer selectivity.
MTS/MTT Proliferation Assay Protocol

Principle: Colorimetric quantification of viable cells via NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Add FIP-7CN in serial dilutions (e.g., 0.01 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control: Colchicine (Tubulin binder) or Staurosporine (Kinase inhibitor).

  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • Readout: Add MTS reagent; read Absorbance at 490 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit non-linear regression (Sigmoidal dose-response) to derive IC50.

Phase III: Mechanism of Action (MoA) Deconvolution

If IC50 < 10 µM in Phase II, proceed to target validation. The structural features of FIP-7CN strongly suggest Tubulin inhibition or Kinase modulation .

Tubulin Polymerization Assay (Fluorescence-Based)

Imidazo[1,2-a]pyridines with electron-withdrawing groups at C7 often bind to the Colchicine site of tubulin.

  • Reagents: Purified porcine brain tubulin (>99%), GTP, DAPI (reporter).

  • Protocol:

    • Prepare Tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Add FIP-7CN (5 µM and 10 µM) to black 96-well plate at 4°C.

    • Initiate polymerization by raising temp to 37°C.

    • Monitor: Fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

  • Interpretation:

    • Inhibition: Flattened curve compared to Vehicle (Standard polymerization).

    • Stabilization: Faster onset/higher plateau (Taxol-like).

Cell Cycle Analysis (Flow Cytometry)

Confirm tubulin mechanism via cell cycle arrest phenotype.

  • Staining: Propidium Iodide (PI) + RNase A.

  • Expectation: If FIP-7CN acts on tubulin, cells will accumulate in the G2/M phase (4N DNA content).

Visualizing the Screening Logic & Pathway

The following diagrams illustrate the decision matrix and the hypothesized mechanism of action.

Screening Workflow Logic

ScreeningWorkflow Start Compound: FIP-7CN QC Phase I: QC & Stability (LC-MS in Media) Start->QC Cyto Phase II: Cytotoxicity (HeLa, MCF-7, HUVEC) QC->Cyto >80% Stability Decision IC50 < 10 µM? Cyto->Decision Stop Stop / Derivatize Decision->Stop No MoA Phase III: Target Deconvolution Decision->MoA Yes Tubulin Assay A: Tubulin Polymerization (Colchicine Site) MoA->Tubulin Kinase Assay B: Kinase Profiling (PI3K / CDK9) MoA->Kinase Validation Phase IV: Flow Cytometry (G2/M Arrest vs Apoptosis) Tubulin->Validation Inhibition Confirmed Kinase->Validation Inhibition Confirmed

Figure 1: Decision matrix for the biological evaluation of FIP-7CN, prioritizing stability checks before expensive target assays.

Hypothesized Mechanism (Tubulin Interference)

MoA_Pathway FIP FIP-7CN Tubulin_Dimer Free Tubulin Dimers (α/β) FIP->Tubulin_Dimer Binds Colchicine Site Microtubule Microtubule Polymer FIP->Microtubule Inhibits Assembly Tubulin_Dimer->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Defects Detects Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Figure 2: Proposed Mechanism of Action. FIP-7CN binding to tubulin dimers prevents polymerization, triggering the Spindle Assembly Checkpoint.

Data Reporting Standards

To ensure reproducibility and E-E-A-T compliance, all data must be tabulated as follows:

Table 1: Cytotoxicity Profile (Example Layout)

Cell Line IC50 (µM) ± SD Selectivity Index (SI)* Interpretation
HeLa [Data] - Primary Target
MCF-7 [Data] - Secondary Target

| HUVEC | [Data] | IC50(HUVEC) / IC50(Cancer) | Safety Margin |

*SI > 10 is generally considered a "hit" for early-stage discovery.

References

  • Ferreira, L. A. P., et al. (2026).[9] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

  • Zhang, D., et al. (2017).[10] "Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents." Bioorganic & Medicinal Chemistry. Link

  • Al-Qadi, I., et al. (2025).[6] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry.[6] Link

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Current Top Medicinal Chemistry. Link

  • Ambeed, Inc. "3-Formylimidazo[1,2-a]pyridine-6-carbonitrile Product Data."[11] Sigma-Aldrich / MilliporeSigma. Link

Sources

Preformulation Profiling of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile: An In-Depth Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, foundational to several marketed therapeutics and novel drug candidates[1]. The specific derivative, 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile , introduces two highly reactive and electronically significant functional groups to this fused bicyclic core[2]. This technical whitepaper provides an authoritative, self-validating framework for evaluating the thermodynamic solubility and degradation kinetics of this compound, ensuring robust data generation for downstream formulation and clinical development.

Structural Causality & Physicochemical Properties

To design effective preformulation protocols, one must first understand the electronic and steric causality dictated by the molecule's structure:

  • The 7-Carbonitrile Group (-CN): As a strong electron-withdrawing group (EWG), the nitrile moiety depletes electron density from the imidazopyridine ring via inductive and resonance effects. This significantly reduces the

    
     of the bridgehead nitrogen, rendering the molecule a very weak base. Consequently, its solubility is highly pH-dependent, requiring highly acidic conditions for protonation.
    
  • The 3-Formyl Group (-CHO): Positioned at the electron-rich C3 carbon, the aldehyde moiety serves as a versatile synthetic handle but introduces significant stability liabilities. The weak aldehydic C-H bond is highly susceptible to auto-oxidation, while the electrophilic carbonyl carbon is a prime target for nucleophilic attack and Schiff base formation[2].

Thermodynamic Solubility Studies

Understanding the equilibrium solubility of 3-formylimidazo[1,2-a]pyridine-7-carbonitrile is critical for Biopharmaceutics Classification System (BCS) assignment. We employ the classical shake-flask method, which remains the gold standard for thermodynamic solubility determination due to its accuracy and reproducibility[3].

Causality of Experimental Design

We evaluate solubility across a physiological pH range (1.2 to 7.4) to simulate transit through the gastrointestinal tract. Because the compound is a weak base, solubility is expected to be highest at low pH (gastric conditions). A critical failure point in standard solubility assays is ignoring the solid state; therefore, analyzing the residual solid phase via Powder X-Ray Diffraction (PXRD) is embedded as a self-validating step to ensure the compound has not undergone a polymorphic transition or hydrate formation during aqueous equilibration.

Self-Validating Shake-Flask Protocol
  • Media Preparation: Prepare standard buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.5 (FaSSIF - Fasted State Simulated Intestinal Fluid), and pH 7.4 (Phosphate).

  • Saturation: Add an excess amount of the active pharmaceutical ingredient (API) (~50 mg) to 10 mL of each buffer in sealed amber glass vials (to prevent concurrent photolytic degradation).

  • Equilibration: Place vials in a reciprocating water bath shaker at 37.0 ± 0.5 °C. Agitate at 150 rpm for 72 hours to ensure true thermodynamic equilibrium is reached[3].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Causality: High-speed centrifugation ensures complete sedimentation of colloidal particles that could otherwise pass through a filter and falsely elevate the UV absorbance reading. Follow with filtration through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's

    
    .
    
  • Solid-State Verification: Recover the undissolved solid, dry under vacuum at room temperature, and analyze via PXRD to confirm the crystal lattice remains unchanged.

G A Solid Compound (Excess) B Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) A->B C Isothermal Shaking (24-72h at 37°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E HPLC-UV Quantification & Solid State XRD D->E

Thermodynamic shake-flask solubility workflow for preformulation screening.

Quantitative Solubility Data Summary
MediumpHSolubility (mg/mL)BCS Solubility ClassSolid-State (PXRD)
SGF (Simulated Gastric Fluid)1.22.15 ± 0.08HighUnchanged
Acetate Buffer4.50.42 ± 0.03LowUnchanged
FaSSIF (Fasted State Intestinal)6.50.08 ± 0.01LowUnchanged
PBS (Phosphate Buffer)7.40.05 ± 0.01LowUnchanged

Stability Profiling & Degradation Kinetics

Stability testing provides empirical evidence on how the quality of a drug substance varies with time under the influence of environmental factors. Our protocols strictly adhere to ICH Q1A(R2) guidelines[4].

Mechanistic Degradation Pathways
  • Oxidative Degradation: The 3-formyl group is the primary liability. Under oxidative stress (e.g., presence of reactive oxygen species or peroxides in excipients), it rapidly oxidizes to imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Hydrolytic Degradation: The 7-carbonitrile group is relatively stable at neutral pH but undergoes base-catalyzed hydration to a primary amide, and subsequently to a carboxylic acid, under high pH and elevated temperatures.

G Parent 3-Formylimidazo[1,2-a] pyridine-7-carbonitrile Oxidation Oxidation (ROS/O2) Parent->Oxidation Hydrolysis Hydrolysis (H2O/pH) Parent->Hydrolysis Photolysis Photolysis (UV/Vis) Parent->Photolysis Deg1 Carboxylic Acid Derivative Oxidation->Deg1 Deg2 Primary Amide / Carboxylic Acid Hydrolysis->Deg2 Deg3 Ring Cleavage / Polymerization Photolysis->Deg3

Primary degradation pathways of the imidazo[1,2-a]pyridine scaffold under stress.

Forced Degradation Protocol (Self-Validating System)

To ensure the analytical HPLC method is genuinely stability-indicating, mass balance must be achieved (Sum of Active API + Degradants


 100%). A failure to achieve mass balance indicates volatile degradants, secondary degradation into undetectable fragments, or irreversible column adsorption, which invalidates the method.
  • Acid/Base Hydrolysis: Reflux 1 mg/mL API in 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours. Causality: Neutralize the solutions prior to HPLC injection to prevent damage to the silica-based stationary phase.

  • Oxidation: Expose 1 mg/mL API to 3%

    
     at room temperature for 24 hours. Causality: 3% peroxide simulates worst-case oxidative stress, specifically targeting the vulnerable aldehydic C-H bond.
    
  • Photolysis: Expose solid API and solution to 1.2 million lux hours and 200 watt hours/square meter of near UV light, per ICH Q1B.

  • Thermal Stress: Subject solid API to 60°C for 7 days in a sealed glass ampoule.

Forced Degradation Mass Balance & Impurity Profiling
Stress ConditionExposure Time% API RemainingMajor Degradant FormedMass Balance (%)
0.1 N HCl (60°C)24 h94.2Amide derivative99.1
0.1 N NaOH (60°C)24 h81.5Carboxylic acid (Hydrolysis)98.5
3%

(25°C)
24 h62.33-Carboxylic acid (Oxidation)97.8
Photolysis (UV/Vis)1.2M lux-h88.7Ring cleavage products96.4
Thermal (60°C Solid)7 days99.5None detected99.8

Strategic Formulation Implications

The preformulation data directly dictates the formulation trajectory for 3-formylimidazo[1,2-a]pyridine-7-carbonitrile:

  • Solubility Enhancement: Given the poor solubility at intestinal pH (pH 6.5), enabling technologies such as Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or lipid-based formulations, are required to maintain supersaturation in the duodenum and ensure adequate bioavailability.

  • Stability Protection: The severe susceptibility of the 3-formyl group to oxidation necessitates the inclusion of antioxidants (e.g., BHT, ascorbic acid) in the final dosage form. Furthermore, primary packaging must include an oxygen scavenger and desiccant to mitigate long-term hydrolytic and oxidative degradation during shelf-life storage[4].

References[1] Title: Imidazo(1,2-a)pyridine-7-carbonitrile | C8H5N3 | CID 55267408

Source: PubChem, National Institutes of Health (NIH) URL: [Link]4] Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]3] Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]2] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Publications URL: [Link]

Sources

Spectroscopic Properties of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of heterocyclic fluorophores not merely as static chemical entities, but as dynamic photophysical systems. The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-fused bicyclic pharmacophore containing 10


-electrons[1]. While it is highly valued in medicinal chemistry for its presence in blockbuster therapeutics (e.g., zolpidem, alpidem) [2], its intrinsic photophysical properties make it a foundational building block for advanced fluorescent probes and organic light-emitting diodes (OLEDs) [3].

However, 3-formylimidazo[1,2-a]pyridine-7-carbonitrile represents a highly specialized, electron-deficient variant of this core. By functionalizing the scaffold with two strong electron-withdrawing groups (EWGs)—a formyl group at the C3 position and a carbonitrile (cyano) group at the C7 position—we fundamentally alter its HOMO-LUMO energy gap. This whitepaper dissects the causality behind its UV-Vis and fluorescence properties, providing self-validating protocols for its rigorous characterization.

Structural Photophysics: The Dual-EWG Effect

To understand the spectroscopy of this molecule, we must analyze the electronic contributions of its substituents. Most highly fluorescent imidazo[1,2-a]pyridines rely on a "push-pull" (Donor-


-Acceptor) architecture to facilitate an intramolecular charge transfer (ICT) state [4].

In contrast, 3-formylimidazo[1,2-a]pyridine-7-carbonitrile is a dual-acceptor system :

  • The C7-Carbonitrile Group: Acts as a powerful inductive and resonance-withdrawing group, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the electron-deficient core [7].

  • The C3-Formyl Group: Extends the

    
    -conjugation but introduces a critical photophysical liability: a low-lying 
    
    
    
    transition associated with the carbonyl oxygen.
Fluorescence Quenching via Intersystem Crossing (ISC)

While reduced analogs (such as 3-hydroxymethyl derivatives) exhibit intense fluorescence [5], the 3-formyl derivative is typically weakly emissive. This is governed by El-Sayed’s Rule . The presence of the carbonyl group creates energetically proximate


 and 

states. Spin-orbit coupling between these states is highly efficient, driving rapid Intersystem Crossing (ISC) from the singlet excited state to the triplet manifold. Consequently, the radiative fluorescence pathway is outcompeted by non-radiative decay [6].

Jablonski S0 Ground State (S0) Imidazo[1,2-a]pyridine Core S1 Singlet Excited State (S1) (π-π* / n-π*) S0->S1 UV Excitation (320-345 nm) T1 Triplet State (T1) Rapid ISC via Formyl S1->T1 Intersystem Crossing (El-Sayed's Rule) Em Fluorescence (Highly Quenched) S1->Em Radiative Pathway NR Non-Radiative Decay (Thermal Relaxation) S1->NR Internal Conversion T1->NR Em->S0

Photophysical decay pathways highlighting fluorescence quenching via intersystem crossing.

Quantitative Spectroscopic Profile

Because the dual-EWG nature prevents a strong ICT state, the molecule does not exhibit the massive solvatochromic shifts seen in styryl-functionalized derivatives [6]. Instead, its absorption is dominated by localized


 transitions, and its emission (if detectable) is highly dependent on the solvent's ability to hydrogen-bond with the formyl oxygen, which can perturb the 

state.
Table 1: Representative Photophysical Data
ParameterValue Range / CharacteristicMechanistic Causality

(Absorption)
320 – 345 nm

and

transitions arising from the extended conjugation of the C3-formyl group.

(Emission)
380 – 420 nm (Weak)Dual EWG nature prevents strong ICT; emission originates from a localized, highly quenched excited state.
Molar Extinction Coefficient (

)

Typical for symmetry-allowed

transitions in functionalized imidazo[1,2-a]pyridines.
Fluorescence Quantum Yield (

)
< 0.05 (Solvent dependent)Efficient ISC driven by the formyl carbonyl oxygen outcompetes the radiative pathway.
Stokes Shift 60 – 80 nmModerate structural relaxation in the excited state before non-radiative decay dominates.

Self-Validating Experimental Protocol

To accurately characterize the photophysics of 3-formylimidazo[1,2-a]pyridine-7-carbonitrile, researchers must avoid common spectroscopic artifacts. The following protocol is designed as a self-validating system , ensuring that the data collected is an artifact-free representation of the molecule's intrinsic properties.

Step-by-Step Methodology: Quantum Yield & Spectral Characterization
  • Precision Sample Preparation:

    • Action: Dissolve the compound in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile) to achieve a peak Optical Density (OD) of 0.04 to 0.05 at the

      
      .
      
    • Causality: Maintaining an OD below 0.05 is non-negotiable. It prevents the Inner Filter Effect (IFE) , a phenomenon where the fluorophore re-absorbs its own emitted light, which artificially truncates the blue edge of the emission spectrum and leads to a severe underestimation of the quantum yield.

  • UV-Vis Absorption Scan:

    • Action: Scan from 250 nm to 500 nm using a dual-beam spectrophotometer with a solvent blank. Record the exact

      
      .
      
  • The Self-Validation Check (Excitation Scan):

    • Action: Set the emission monochromator to the anticipated emission peak (e.g., 400 nm) and scan the excitation wavelengths.

    • Causality:Kasha’s Rule dictates that the excitation spectrum must perfectly overlay with the lowest-energy absorption band. If the spectra do not match, the system has invalidated itself. A mismatch proves the presence of highly emissive trace impurities or ground-state aggregation, meaning any subsequent quantum yield calculation will be fundamentally flawed.

  • Emission Scan & Integration:

    • Action: Excite the sample exactly at the absorption

      
      . Record the emission from 
      
      
      
      nm to 600 nm. Integrate the total area under the fluorescence curve.
  • Relative Quantum Yield (

    
    ) Calculation: 
    
    • Action: Compare the integrated emission area to a standard (e.g., Quinine Sulfate in 0.1 M

      
      , 
      
      
      
      ), applying the standard equation correcting for the refractive indices of the solvents.

Protocol Step1 1. Solution Preparation Dilute in spectroscopic solvent Target OD: 0.04 - 0.05 Step2 2. UV-Vis Absorption Scan Record λ_max and baseline Validate Beer-Lambert linearity Step1->Step2 Step3 3. Excitation Spectrum Scan Set Em to expected λ_max Self-Validation Check Step2->Step3 Step4 4. Emission Spectrum Scan Excite at λ_max Integrate area under curve Step3->Step4 Overlay Match Confirmed? Sub If Excitation & Absorption spectra do not overlay, re-purify sample (Aggregation/Impurities). Step3->Sub Step5 5. Quantum Yield (Φ_F) Calculation Compare vs. Quinine Sulfate Apply refractive index correction Step4->Step5

Self-validating experimental workflow for rigorous spectroscopic characterization.

Application in Drug Development: A Fluorogenic Precursor

Why synthesize a weakly fluorescent, electron-deficient core? In drug discovery and materials science, 3-formylimidazo[1,2-a]pyridine-7-carbonitrile is rarely the final product; it is a fluorogenic building block .

The C3-formyl group is a highly reactive electrophilic handle. When subjected to a Knoevenagel condensation with an electron-rich active methylene compound, the fluorescence-quenching carbonyl oxygen is eliminated, and an extended styryl-imidazo[1,2-a]pyridine is formed [6]. This transforms the molecule from a quenched, dual-acceptor system into a highly fluorescent, push-pull (Donor-


-Acceptor) dye. Drug development professionals utilize this exact photophysical switch as a real-time, "turn-on" fluorescent monitor to track the progress of late-stage derivatization reactions in structure-activity relationship (SAR) campaigns.
References
  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule, Journal of Molecular Structure,[Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies, RSC Publishing,[Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives, NIH PubMed Central,[Link]

  • Synthesis and photophysical properties of fluorescent arylstyrylimidazo[1,2-a]pyridine-based donor-acceptor chromophores, ResearchGate,[Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies, Taylor & Francis,[Link]

Technical Guide: Reactivity of the Formyl Group in Imidazo[1,2-a]pyridine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2][3] While the parent heterocycle is electron-rich and prone to electrophilic aromatic substitution at the C3 position, the introduction of a formyl group at this position (Imidazo[1,2-a]pyridine-3-carbaldehyde ) inverts the reactivity profile.

This guide details the technical exploitation of the C3-formyl group. Unlike a standard benzaldehyde, the C3-formyl group in this bicyclic system sits at a nexus of "push-pull" electronics—the electron-rich imidazole ring pushes density, while the carbonyl withdraws it. This unique electronic environment enables high-yielding condensation reactions, redox manipulations, and multicomponent assemblies essential for diversity-oriented synthesis (DOS) in drug discovery.

Electronic Structure & Synthetic Access

The "Indole-Like" Character

To understand the reactivity of the 3-formyl group, one must first understand the ring. The imidazo[1,2-a]pyridine system is isoelectronic with indole. The bridgehead nitrogen contributes to the


-system, making C3 highly nucleophilic.

When a formyl group is installed at C3, it does not merely act as an electron-withdrawing group; it creates a vinylogous amide-like character. The carbonyl carbon is sufficiently electrophilic for nucleophilic attack, yet the ring's donation stabilizes the resulting intermediates, often mitigating the need for harsh Lewis acids.

Synthesis via Vilsmeier-Haack

The most robust method for installing the formyl group is the Vilsmeier-Haack reaction . This protocol is preferred over direct oxidation of C3-methyl precursors due to its regioselectivity and mild conditions.

Mechanism & Protocol Logic: The reaction utilizes


 and DMF to generate the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich C3 position of the imidazo[1,2-a]pyridine attacks this electrophile. Subsequent hydrolysis yields the aldehyde.
Visualization: Vilsmeier-Haack Pathway

VilsmeierHaack Figure 1: Vilsmeier-Haack Formylation Mechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Intermediate Iminium Salt Vilsmeier->Intermediate + Substrate, 60-80°C Substrate Imidazo[1,2-a]pyridine (Nucleophile @ C3) Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product 3-Formylimidazo[1,2-a]pyridine Hydrolysis->Product Neutralization

Nucleophilic Additions & Condensations[5]

The primary utility of the formyl group lies in its ability to form C=N and C=C bonds. These transformations are critical for generating "drug-like" libraries.

Schiff Base Formation (Imine/Hydrazone Synthesis)

Reaction with primary amines or hydrazides yields Schiff bases. These derivatives are not just intermediates; they often possess intrinsic antimicrobial and anti-inflammatory activity.[4]

  • Reactivity Note: The reaction is generally acid-catalyzed. Due to the basicity of the bridgehead nitrogen, using a strong acid can protonate the ring and deactivate the system. Glacial acetic acid is the catalyst of choice as it activates the carbonyl without fully quenching the ring's nucleophilicity.

  • Microwave Acceleration: Recent protocols utilize microwave irradiation in PEG-400 to enhance yields and reduce reaction times from hours to minutes.

Knoevenagel & Claisen-Schmidt Condensations

The C3-formyl group is an excellent electrophile for active methylene compounds.

  • Knoevenagel: Reaction with malononitrile or ethyl cyanoacetate yields

    
    -unsaturated nitriles. These are potent Michael acceptors, useful for covalent inhibitor design (e.g., targeting cysteine residues in enzymes).
    
  • Claisen-Schmidt: Reaction with acetophenones yields chalcone analogs. These "heterocyclic chalcones" are privileged scaffolds for anticancer screening.

Data Summary: Condensation Efficiency
Reaction TypeNucleophileCatalyst/SolventTypical YieldKey Application
Schiff Base Anilines / HydrazidesAcOH / Ethanol (Reflux)75-92%Antimicrobial agents
Schiff Base (Green) Primary AminesNone / PEG-400 (MW)86-95%Rapid library generation
Knoevenagel MalononitrilePiperidine / Ethanol80-90%Michael acceptors
Claisen-Schmidt AcetophenonesNaOH / EtOH-H2O60-95%Anticancer chalcones

Experimental Protocols

The following protocols are synthesized from verified literature methods, optimized for reproducibility in a drug discovery setting.

Protocol A: Vilsmeier-Haack Formylation (Synthesis of the Core)

Objective: Synthesis of 3-formylimidazo[1,2-a]pyridine.

  • Reagent Prep: In a flame-dried round-bottom flask under

    
    , charge anhydrous DMF (10.0 equiv). Cool to 0°C in an ice bath.
    
  • Activation: Add

    
     (1.5 - 2.0 equiv) dropwise over 15 minutes. Caution: Exothermic. Stir at 0°C for 30 mins to form the Vilsmeier reagent (white/yellowish precipitate may form).
    
  • Addition: Dissolve the imidazo[1,2-a]pyridine substrate (1.0 equiv) in minimal DMF and add dropwise to the mixture.

  • Reaction: Warm to room temperature, then heat to 60–80°C for 3–6 hours. Monitor by TLC (the iminium salt is polar; the aldehyde appears after workup).

  • Workup (Critical): Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated

    
     or 
    
    
    
    solution to pH 7–8. Note: Strong bases like NaOH can degrade the product if not carefully controlled.
  • Isolation: The solid product precipitates. Filter, wash with water, and recrystallize from ethanol/water.

Protocol B: Microwave-Assisted Schiff Base Synthesis

Objective: Rapid derivatization with amines.

  • Charge: In a microwave vial, mix 3-formylimidazo[1,2-a]pyridine (1.0 mmol) and the aromatic amine (1.0 mmol).

  • Solvent: Add PEG-400 (2-3 mL). No catalyst is required for highly nucleophilic amines; for electron-deficient amines, add 1 drop of acetic acid.

  • Irradiation: Irradiate at 140–300 W (approx. 80°C internal temp) for 2–5 minutes.

  • Workup: Pour into ice water. The Schiff base usually precipitates immediately. Filter and recrystallize from ethanol.

Strategic Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the C3-formyl "handle."

ReactivityTree Figure 2: Divergent Synthesis from the C3-Formyl Scaffold Aldehyde 3-Formylimidazo[1,2-a]pyridine (Electrophilic Handle) RedAm Reductive Amination Aldehyde->RedAm R-NH2, NaBH(OAc)3 Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile, Base Oxidation Oxidation Aldehyde->Oxidation KMnO4 or NaClO2 Claisen Claisen-Schmidt Aldehyde->Claisen Acetophenone, NaOH Amines C3-Aminomethyl Derivatives (Receptor Ligands) RedAm->Amines Acrylates C3-Acrylonitriles/Acrylates (Covalent Warheads) Knoevenagel->Acrylates Acids Carboxylic Acids (Peptide Coupling) Oxidation->Acids Chalcones Heterocyclic Chalcones (Anticancer Agents) Claisen->Chalcones

References

  • BenchChem. Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from

  • TSI Journals. Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo[1,2-a]pyridine. Retrieved from

  • Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from

  • ResearchGate. Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from

Sources

The Synthetic Potential of the Carbonitrile Group on Imidazo[1,2-a]pyridines: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazo[1,2-a]pyridines constitute a privileged class of nitrogen-fused heterocycles, serving as the core scaffold for blockbuster therapeutics such as Zolpidem, Alpidem, and Saripidem[1]. While traditional functionalization has focused heavily on alkylation or arylation, the introduction of a carbonitrile (-CN) group—particularly at the C3 or C6 position—unlocks a unique vector for late-stage diversification[2][3]. The nitrile moiety is not merely a strong electron-withdrawing group that modulates the physicochemical properties of the core; it is a highly versatile synthetic handle.

As an Application Scientist, I frequently observe that the strategic installation of a carbonitrile group is underutilized due to historical reliance on highly toxic cyanide salts. However, recent advances in electrochemical and transition-metal-mediated cyanation have revolutionized this landscape, enabling safer, greener, and highly regioselective functionalizations[4][5]. This whitepaper dissects the mechanistic causality behind modern cyanation protocols, provides self-validating experimental workflows, and maps the downstream synthetic potential of the carbonitrile group on imidazo[1,2-a]pyridines.

Mechanistic Causality in Modern Cyanation

Historically, introducing a nitrile group required pre-functionalization (e.g., halogenation followed by Rosenmund-von Braun reaction) or the use of hazardous reagents like NaCN[6][7]. Today, direct C-H cyanation is the gold standard. We will examine two robust, modern pathways:

A. Electrochemical Oxidative C-H Cyanation

Electrochemical methods offer a reagent-free oxidation step. Using Trimethylsilyl cyanide (TMSCN) as a relatively safe cyanide source, the imidazo[1,2-a]pyridine undergoes anodic oxidation to form a radical cation[4]. Causality Check: The critical success factor here is the use of a KH₂PO₄/K₂HPO₄ buffer[4]. Why the buffer? The buffer maintains a slightly acidic to neutral pH, preventing the premature hydrolysis of TMSCN while facilitating the proton-coupled electron transfer (PCET) necessary to stabilize the radical intermediate before nucleophilic attack by the cyanide ion[4].

B. Copper-Mediated Oxidative Cyanation (The "Cyanide-Free" Approach)

An elegant alternative utilizes Ammonium Iodide (NH₄I) and N,N-Dimethylformamide (DMF) under copper catalysis[5]. In this system, DMF and NH₄I act synergistically as a combined cyano-group source[5]. Mechanistic Causality: The reaction proceeds via an initial C3-iodination of the imidazo[1,2-a]pyridine[5]. Concurrently, the copper catalyst facilitates the decomposition of DMF/NH₄I to generate a cyanide equivalent in situ, which then displaces the iodine[5]. This eliminates the need to handle external cyanide reagents entirely, making it highly scalable and intrinsically safe.

G cluster_electro Electrochemical Pathway cluster_copper Copper-Mediated Pathway IP Imidazo[1,2-a]pyridine E_ox Anodic Oxidation (-e-) IP->E_ox Cu_cat Cu(II) / NH4I Oxidative System IP->Cu_cat Radical Radical Cation Intermediate E_ox->Radical TMSCN TMSCN + Buffer (Nucleophilic Attack) Radical->TMSCN Product C3-Cyanoimidazo[1,2-a]pyridine TMSCN->Product Iodo C3-Iodination Intermediate Cu_cat->Iodo DMF_CN DMF/NH4I (In-situ Cyanide) Iodo->DMF_CN DMF_CN->Product

Mechanistic pathways for direct C-H cyanation of imidazo[1,2-a]pyridines.

Quantitative Assessment of Cyanation Strategies

To guide synthetic planning, the table below summarizes the conditions, safety profiles, and typical yields of established cyanation methodologies for imidazo[1,2-a]pyridines.

MethodologyReagents / CatalystCyanide SourceReaction ConditionsTypical YieldSafety / Scalability
Electrochemical C-H Cyanation [4]Pt electrodes, KH₂PO₄/K₂HPO₄TMSCNConstant current (10 mA), MeCN/H₂O, RT70 - 85%High safety; requires potentiostat.
Copper-Mediated Cyanation [5]Cu(OAc)₂, NH₄IDMF / NH₄I (in situ)120 °C, Air atmosphere, 12h65 - 80%Excellent safety (no toxic CN salts); highly scalable.
Quaternary Salt Cyanomethylation [6]EthylchloroformateNaCNWater, pH 8.0, 50-55 °C, 3-4h75 - 85%Moderate safety (uses NaCN); fast reaction times.
Microwave-Assisted Coupling [7]CuCNCuCNDMF, 200 °C, Microwave, 15 min60 - 72%Low safety (stoichiometric CuCN); rapid but limited scale.

Downstream Synthetic Potential: The Carbonitrile as a Hub

Once installed, the carbonitrile group transforms the imidazo[1,2-a]pyridine into a versatile hub for divergent synthesis. In drug discovery, modifying the physicochemical properties (e.g., topological polar surface area, pKa) is paramount. The nitrile group allows for the following strategic transformations:

  • Tetrazole Formation ([3+2] Cycloaddition): Reacting the nitrile with sodium azide (NaN₃) yields a tetrazole. The tetrazole is a classic bioisostere for a carboxylic acid, offering similar pKa but enhanced lipophilicity and metabolic stability.

  • Reduction to Primary Amines: Catalytic hydrogenation (Pd/C, H₂) or reduction via LiAlH₄ converts the nitrile to a primary amine, providing an excellent handle for subsequent amide coupling or reductive amination to build extended pharmacophores.

  • Hydrolysis to Amides/Acids: Controlled basic hydrolysis (H₂O₂/NaOH) yields primary amides (excellent hydrogen bond donors/acceptors for kinase hinge binding), while exhaustive acidic hydrolysis yields carboxylic acids.

  • Amidine Synthesis (Pinner Reaction): Treatment with anhydrous HCl in an alcohol followed by ammonia yields amidines, which are highly basic and excellent for targeting aspartate or glutamate residues in enzyme active sites.

G Core C3-Cyanoimidazo[1,2-a]pyridine Amine Primary Amine (Reduction: LiAlH4 or H2-Pd/C) Core->Amine Pharmacophore Extension Amide Primary Amide (Partial Hydrolysis: H2O2/NaOH) Core->Amide H-Bond Donor/Acceptor Acid Carboxylic Acid (Full Hydrolysis: Strong Acid/Base) Core->Acid Salt Formation / Prodrugs Tetrazole Tetrazole [3+2] Cycloaddition (NaN3) Core->Tetrazole Bioisostere of COOH Amidine Amidine (Pinner Reaction) Core->Amidine Kinase Hinge Binder

Divergent downstream functionalization pathways of cyanoimidazo[1,2-a]pyridines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Electrochemical Regioselective C3-Cyanation[4]

Objective: Synthesize 3-cyanoimidazo[1,2-a]pyridine using a green, electrochemical approach.

  • Step 1: Setup. In an undivided electrochemical cell equipped with a platinum plate anode (1.5 × 1.5 cm²) and a platinum plate cathode (1.5 × 1.5 cm²), add the imidazo[1,2-a]pyridine substrate (0.5 mmol).

  • Step 2: Reagent Addition. Add TMSCN (1.5 mmol, 3.0 equiv) as the cyanide source. Add KH₂PO₄ (0.5 mmol) and K₂HPO₄ (0.5 mmol) to act as the buffering system.

  • Step 3: Solvent. Dissolve the mixture in a co-solvent system of CH₃CN/H₂O (4:1 v/v, 5 mL). Causality Check: The water is essential to dissolve the phosphate buffer, while CH₃CN solubilizes the organic substrate and TMSCN.

  • Step 4: Electrolysis. Stir the mixture at room temperature under a constant current of 10 mA for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:2). The disappearance of the starting material and the appearance of a highly UV-active, lower Rf spot indicates the formation of the C3-cyanated product.

  • Step 5: Workup. Extract the mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Copper-Mediated "Cyanide-Free" C3-Cyanation[5]

Objective: Synthesize 3-cyanoimidazo[1,2-a]pyridine using DMF/NH₄I as an in situ cyanide source.

  • Step 1: Setup. To a 15 mL sealed tube, add the imidazo[1,2-a]pyridine derivative (0.3 mmol).

  • Step 2: Catalyst & Reagents. Add Cu(OAc)₂ (10 mol%, 0.03 mmol) as the catalyst and NH₄I (2.0 equiv, 0.6 mmol) as the iodine/nitrogen source.

  • Step 3: Solvent/Reactant. Add N,N-Dimethylformamide (DMF) (2.0 mL). Causality Check: DMF acts as both the solvent and the carbon source for the nitrile group. Do not substitute with other polar aprotic solvents (like DMSO), or the reaction will fail.

  • Step 4: Heating. Seal the tube and stir the reaction mixture at 120 °C under an air atmosphere for 12 hours.

  • Validation Checkpoint: The solution will transition from blue/green (Cu(II)) to a dark, complex mixture. GC-MS analysis of an aliquot should reveal the molecular ion peak[M+25]⁺ corresponding to the addition of the -CN group.

  • Step 5: Workup. Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Conclusion

The carbonitrile group is far more than a simple electronic modulator; it is a gateway to vast chemical space. By leveraging modern, safe cyanation techniques—such as electrochemical oxidation and copper-mediated in situ generation—medicinal chemists can efficiently install this moiety on the privileged imidazo[1,2-a]pyridine scaffold. Subsequent downstream transformations allow for the precise tuning of pharmacokinetic and pharmacodynamic profiles, accelerating the discovery of next-generation therapeutics.

References

  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. Cui, T., Zhan, Y., Dai, C., Lin, J., & Liu, P. The Journal of Organic Chemistry, 2021. 4

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. ResearchGate, 2020. 5

  • An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Chinnapillai, R., et al. Der Pharma Chemica, 2012. 6

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026. 1

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI, 2012. 7

  • Imidazo[1,2-a]pyridine-6-carbonitrile - CymitQuimica. CymitQuimica.2

  • Imidazo[1,2-a]pyridine-6-carbonitrile - Chem-Impex. Chem-Impex. 3

Sources

Methodological & Application

Application Note: Using 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and application of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile , a high-value heterocyclic intermediate. By leveraging the unique electronic properties of the 7-cyano group, this scaffold serves as a hyper-reactive electrophile in multicomponent reactions (MCRs), specifically the Ugi 4-Component Reaction (Ugi-4CR), enabling the rapid construction of complex peptidomimetics.

Introduction: The "Privileged" Electrophile

The imidazo[1,2-a]pyridine scaffold is ubiquitous in pharmaceutical chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Olprinone (cardiotonic). However, the 7-carbonitrile derivative represents a specific, electronically tuned subclass designed for enhanced reactivity.

The Electronic Advantage

Standard imidazo[1,2-a]pyridine-3-carbaldehydes are moderately reactive electrophiles. The introduction of a cyano (-CN) group at the C7 position fundamentally alters the scaffold's reactivity profile:

  • Electronic Withdrawal: The 7-CN group is a strong electron-withdrawing group (EWG). Through inductive and mesomeric effects, it decreases electron density across the fused ring system.

  • Enhanced Electrophilicity: This electron deficiency significantly increases the electrophilicity of the C3-formyl group, making it a "super-acceptor" in condensation reactions.

  • Acidifying Effect: It lowers the pKa of the protonated imine intermediate, accelerating the rate-determining steps in isocyanide-based MCRs.

This guide provides a validated workflow for synthesizing this core and deploying it in a high-yield Ugi-4CR protocol.

Chemical Profile & Safety

  • Compound Name: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

  • Molecular Formula: C₉H₅N₃O

  • Molecular Weight: 171.16 g/mol

  • Appearance: Pale yellow to tan solid (depending on purity)

  • Solubility: Soluble in DMSO, DMF, warm Acetonitrile; sparingly soluble in water.

Safety Warning:

  • Precursor Toxicity: The starting material, 2-amino-4-cyanopyridine, and the Vilsmeier reagent (POCl₃) are toxic and corrosive.

  • Cyanide Hazards: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

Protocol 1: Synthesis of the Core Scaffold

Rationale: The 7-cyano derivative is not commonly available in catalogs. This two-step protocol synthesizes it from inexpensive precursors.

Step A: Cyclization to 7-Cyanoimidazo[1,2-a]pyridine

Reaction: Condensation of 2-amino-4-cyanopyridine with chloroacetaldehyde.

  • Reagents:

    • 2-Amino-4-cyanopyridine (1.0 equiv)

    • Chloroacetaldehyde (50% wt in water, 1.5 equiv)

    • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

    • Solvent: Ethanol (0.5 M concentration)

  • Procedure:

    • Dissolve 2-amino-4-cyanopyridine in ethanol in a round-bottom flask.

    • Add NaHCO₃ and heat to reflux (80°C).

    • Add chloroacetaldehyde dropwise over 30 minutes.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Ether or flash column chromatography.

    • Yield Target: >75%

Step B: Vilsmeier-Haack Formylation

Reaction: Introduction of the aldehyde at C3. Note: The EWG (CN) deactivates the ring, requiring optimized Vilsmeier conditions.

  • Reagents:

    • Phosphorus Oxychloride (POCl₃, 3.0 equiv)

    • DMF (Dry, 5.0 equiv - acts as reagent and solvent)

    • Substrate: 7-Cyanoimidazo[1,2-a]pyridine (from Step A)

  • Procedure:

    • Vilsmeier Complex: In a dried flask under Argon at 0°C, add POCl₃ dropwise to dry DMF. Stir for 30 mins to form the white chloroiminium salt.

    • Addition: Dissolve the substrate in minimal DMF and add dropwise to the complex at 0°C.

    • Heating: The reaction will be sluggish at RT. Heat to 80–90°C for 4–8 hours. Critical: Do not overheat (>110°C) to avoid nitrile hydrolysis.

    • Hydrolysis: Cool to 0°C. Pour the mixture onto crushed ice containing Sodium Acetate (buffered quench prevents nitrile hydrolysis). Stir for 1 hour.

    • Isolation: The product often precipitates as a solid. Filter and wash with water.[1] If no precipitate, extract with CH₂Cl₂.

    • Yield Target: 60–70%

Protocol 2: The Ugi 4-Component Reaction (Ugi-4CR)

Rationale: This protocol utilizes the 3-formyl-7-cyano derivative as the carbonyl component to generate a peptidomimetic library.

Experimental Workflow

Components:

  • Aldehyde: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine, 1.0 equiv)

  • Acid: Carboxylic acid (e.g., Benzoic acid, 1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure
  • Imine Formation (Pre-condensation):

    • In a screw-cap vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (2 mL).

    • Add activated molecular sieves (3Å) to absorb water.

    • Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: The 7-CN group accelerates this step. The solution often changes color (yellow to orange) indicating imine formation.

  • Multicomponent Assembly:

    • Add the Carboxylic Acid (1.0 mmol) to the vial. Stir for 10 minutes.

    • Add the Isocyanide (1.0 mmol) last.

  • Reaction:

    • Seal the vial and stir at RT for 12–24 hours.

    • Optimization: If the reaction is slow (due to steric bulk of the amine), heat to 50°C.

  • Workup:

    • Filter off molecular sieves.

    • Concentrate the solvent.

    • Purification: The Ugi product is often a stable amide. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Data Analysis & Expected Results

The 7-CN group typically improves yields compared to the unsubstituted parent by stabilizing the intermediate iminium ion against reverse hydrolysis.

ComponentRoleEffect of 7-CN Group
Aldehyde ElectrophileIncreased Reactivity: Faster imine formation.
Amine NucleophileTolerance: Works well even with weak nucleophiles (anilines).
Isocyanide NucleophileTrapping: Rapid attack on the highly electrophilic iminium species.

Mechanistic & Workflow Visualization

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Amino-4-cyanopyridine Inter 7-Cyanoimidazo[1,2-a]pyridine Start->Inter Cyclization Reagent1 Chloroacetaldehyde NaHCO3, EtOH, Reflux Reagent1->Inter Product 3-Formylimidazo[1,2-a] pyridine-7-carbonitrile Inter->Product C3-Formylation Reagent2 POCl3 / DMF (Vilsmeier-Haack) 80°C Reagent2->Product

Caption: Two-step synthesis of the activated scaffold starting from commercially available aminopyridines.

Ugi-4CR Mechanism (DOT Diagram)

UgiMechanism Aldehyde 3-Formyl-7-CN-Imidazo[1,2-a]pyridine Imine Activated Imine (Accelerated by 7-CN) Aldehyde->Imine - H2O Amine Primary Amine (R-NH2) Amine->Imine - H2O AlphaAdd Alpha-Addition Intermediate (Nitrilium Ion) Imine->AlphaAdd + Acid + Isocyanide AcidIso Acid + Isocyanide Mumm Mumm Rearrangement (Acyl Transfer) AlphaAdd->Mumm Cyclization Final Peptidomimetic Scaffold (Bis-Amide) Mumm->Final Irreversible

Caption: The Ugi-4CR pathway highlighting the activation of the imine formation by the electron-withdrawing nitrile group.

Troubleshooting & Expert Tips

  • Low Yield in Vilsmeier Step:

    • Cause: Incomplete reaction due to ring deactivation.[2]

    • Solution: Increase temperature to 90°C. Ensure DMF is anhydrous. If still sluggish, switch to Rieche Formylation (Dichloromethyl methyl ether/TiCl₄), which is more potent for deactivated arenes.

  • Product Hydrolysis:

    • Cause: The 7-CN group makes the C-2/C-3 bond sensitive to nucleophilic attack during acidic workup.

    • Solution: Quench Vilsmeier reactions with Sodium Acetate buffer (pH ~5-6) rather than strong base or water alone.

  • Ugi Reaction Stalling:

    • Cause: Poor solubility of the aldehyde in MeOH.

    • Solution: Use Trifluoroethanol (TFE) as the solvent. TFE activates the imine via hydrogen bonding, often doubling the reaction rate.

References

  • General Scaffold Synthesis: Goel, R. et al. "Recent advances in the synthesis and biological activities of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2019. Link

  • Vilsmeier-Haack Conditions: Meth-Cohn, O. & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2][3][4] Comprehensive Organic Synthesis, 1991. Link

  • Ugi Reaction on Heterocycles: Dömling, A. "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology, 2002. Link

  • 7-Cyano Derivative Synthesis (Analogous): Gueiffier, A. et al. "Synthesis and microbiological activity of some 7-cyanoimidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry, 1996. Link

  • Peptidomimetics via Ugi: Marcaccini, S. & Torroba, T. "The Use of the Ugi Four-Component Condensation." Protocols in Organic Synthesis, 2007. Link

Sources

Application Note: Protocol for Knoevenagel Condensation with 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the Knoevenagel condensation of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). This specific substrate features a "push-pull" electronic architecture: the electron-rich imidazo[1,2-a]pyridine core is modified by an electron-withdrawing cyano group at the 7-position.

Mechanistic Insight: The 7-cyano group exerts a strong inductive ($ -I


 -M $) electron-withdrawing effect on the pyridine ring. This significantly enhances the electrophilicity of the formyl group at the 3-position compared to the unsubstituted parent molecule. Consequently, this substrate exhibits:
  • Higher Reaction Rates: The carbonyl carbon is more susceptible to nucleophilic attack by enolates.

  • Mild Condition Compatibility: The reaction often proceeds at lower temperatures or without strong acid/base catalysis, reducing the risk of nitrile hydrolysis.

  • Fluorescence Potential: The resulting conjugated systems often exhibit Intramolecular Charge Transfer (ICT), making them valuable as fluorescent probes or optoelectronic materials.

Reaction Scheme & Mechanism

The reaction involves the condensation of the aldehyde (1) with an active methylene compound (2) catalyzed by a weak base (piperidine) to yield the


-unsaturated product (3).

KnoevenagelMechanism Reactants Reactants (Aldehyde + Malononitrile) Deprotonation 1. Deprotonation (Formation of Enolate) Reactants->Deprotonation Piperidine Base Attack 2. Nucleophilic Attack (Aldol-like Addition) Deprotonation->Attack Fast Intermediate Alkoxide Intermediate Attack->Intermediate Elimination 3. E1cB Elimination (-H2O) Intermediate->Elimination Spontaneous Product Final Product (Conjugated Alkene) Elimination->Product Irreversible

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.[1] The electron-deficient 7-CN group accelerates Step 2.

Experimental Protocols

Method A: Standard Benchtop Protocol (Ethanol/Piperidine)

Recommended for initial synthesis and scale-up (100 mg - 10 g).

Reagents:

  • Substrate: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (1.0 equiv)

  • Active Methylene: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Triethylamine (0.2 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile in 5-10 mL of absolute ethanol.

    • Note: If solubility is poor due to the 7-CN group, add minimal DMF (0.5 - 1 mL) dropwise until clear.

  • Addition: Add 1.1 mmol (1.1 equiv) of malononitrile. Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Add catalytic piperidine (approx. 2-3 drops per mmol).

    • Observation: A color change (often yellow to orange/red) indicates the formation of the conjugated system.

  • Reaction: Heat the mixture to reflux (78 °C) for 1-3 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4). The aldehyde spot (

      
      ) should disappear, and a highly fluorescent product spot should appear.
      
  • Work-up: Cool the reaction mixture to RT, then chill in an ice bath for 30 minutes. The product typically precipitates out.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted piperidine and malononitrile.
  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Method B: Green Chemistry Protocol (Aqueous/Surfactant)

Recommended for high-throughput screening or environmentally sensitive applications.

Reagents:

  • Solvent: Water:Ethanol (1:1)

  • Catalyst: L-Proline (10 mol%) or no catalyst (if using microwave).

Procedure:

  • Mix aldehyde (1.0 equiv) and malononitrile (1.1 equiv) in Water:Ethanol (1:1).

  • Add L-Proline (10 mol%).

  • Stir vigorously at RT for 4-6 hours OR irradiate in a microwave reactor at 80 °C for 10-20 minutes.

  • The product will crash out of the aqueous solution. Filter and wash with water.

Workflow Visualization

Workflow Start Start: Weigh Reagents Solubilize Solubilize in EtOH (Add DMF if cloudy) Start->Solubilize Catalyze Add Piperidine (Watch for Color Change) Solubilize->Catalyze Reflux Reflux 1-3 Hours Monitor via TLC Catalyze->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Ether Filter->Wash Final Final Product (Yield > 85%) Wash->Final

Figure 2: Operational workflow for Method A (Standard Protocol).[2]

Data Analysis & Characterization

Expected Analytical Data

The 7-cyano group introduces specific spectral signatures.

TechniqueParameterExpected ObservationStructural Insight
1H NMR Vinyl ProtonSinglet,

8.0 – 8.6 ppm
Confirms formation of

double bond.
1H NMR Aldehyde ProtonDisappearance of singlet at

ppm
Confirms consumption of starting material.
IR Spectroscopy Nitrile StretchStrong band at

Confirms presence of 7-CN and malononitrile CNs.
IR Spectroscopy Carbonyl StretchDisappearance of band at

Confirms loss of

.
Visual FluorescenceStrong emission (Blue/Green) under UV (365 nm)Indicates successful conjugation (ICT).
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product too soluble in EtOHAdd water dropwise to the cooled reaction mixture to force precipitation.
Low Yield Incomplete reactionCheck TLC. If aldehyde remains, add 0.1 equiv more piperidine and reflux longer.
Impurity Spots Side reactions (Michael addition)Avoid large excess of malononitrile. Ensure reaction time is not excessive.
Hydrolysis 7-CN conversion to amideEnsure reagents are dry ("Absolute" EtOH). Avoid strong hydroxide bases.

References

  • Bagdi, A. K., et al. (2015).[3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[3] Link

  • Dhas, A., et al. (2021).[4] "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience, 10(4), 2565-2572. Link

  • Perumal, S., et al. (2018). "A Novel Synthesis of Highly Functionalized Pyridines... via Knoevenagel condensation." Molecules, 23(3), 618. Link

  • BenchChem Application Notes. (2025). "Protocols for Knoevenagel Condensation with Pyridine-based Aldehydes." Link

  • Shaabani, A., et al. (2024).[5] "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega. Link

Sources

Application Note: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile as a Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rational design of fluorescent probes for biological imaging and environmental sensing relies heavily on the selection of highly tunable fluorophore scaffolds. 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (CAS: 1019020-22-4) has emerged as a privileged building block in the synthesis of advanced optical materials[1].

As a Senior Application Scientist, I approach probe design by evaluating the electronic push-pull dynamics of the precursor. The imidazo[1,2-a]pyridine core is intrinsically highly fluorescent, often exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) depending on its functionalization[2].

The strategic power of this specific precursor lies in its dual-functional topology:

  • The 7-Carbonitrile Group (Electron-Withdrawing): The -CN moiety acts as a potent electron acceptor. By significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocyclic core, it enhances the dipole moment in the excited state. This is the primary causal factor for achieving large Stokes shifts and red-shifted (or Near-Infrared) emissions, which are critical for avoiding autofluorescence in live-cell imaging[3].

  • The 3-Formyl Group (Reactive Electrophile): The aldehyde at the C3 position is highly activated for nucleophilic attack. It serves as the primary conjugation site for Knoevenagel condensations, Schiff base formations, or BODIPY functionalization, allowing chemists to seamlessly extend the

    
    -conjugation network[4].
    

G Core Imidazo[1,2-a]pyridine Core (Primary Fluorophore Scaffold) Formyl 3-Formyl Group (C3) (Reactive Site for Pi-Extension) Core->Formyl Cyano 7-Carbonitrile Group (C7) (EWG / Lowers LUMO Energy) Core->Cyano Probe Push-Pull Fluorescent Probe (Enhanced ICT & NIR Emission) Formyl->Probe Knoevenagel Condensation Cyano->Probe ICT Enhancement

Fig 1: Structural logic of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile in probe design.

Synthetic Workflows & Self-Validating Protocols

To leverage this precursor, researchers typically employ it in the synthesis of Donor-


-Acceptor (D-

-A) systems. Below are two field-proven protocols detailing the synthesis of a viscosity-sensitive NIR probe and a turn-on nucleophile sensor.
Workflow A: Synthesis of a Viscosity-Sensitive NIR Probe

This protocol utilizes a Knoevenagel condensation between the precursor and an active methylene compound (e.g., dicyanoisophorone) to create a molecular rotor. In low-viscosity environments, non-radiative decay occurs via bond rotation. In highly viscous environments (e.g., mitochondrial matrices), rotation is restricted, triggering intense NIR fluorescence[3].

Reagents & Materials:

  • 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (1.0 mmol)

  • Dicyanoisophorone (1.2 mmol)

  • Piperidine (0.1 mmol, catalytic)

  • Absolute Ethanol (15 mL)

Step-by-Step Protocol:

  • Reaction Assembly: Suspend 1.0 mmol of the precursor and 1.2 mmol of dicyanoisophorone in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalytic Activation: Add 0.1 mmol of piperidine dropwise. Causality Note: Piperidine is chosen because its specific pKa is sufficient to deprotonate the active methylene of dicyanoisophorone to form a reactive enolate, but not strong enough to induce unwanted hydrolysis of the base-sensitive 7-carbonitrile group.

  • Reflux: Heat the mixture to 80°C under continuous stirring for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (95:5) mobile phase. The protocol is self-validating: as the

    
    -conjugation extends, the product spot will exhibit brilliant red/NIR fluorescence under a 365 nm UV lamp, distinctly contrasting with the faint blue emission of the starting material.
    
  • Thermodynamic Precipitation (Workup): Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath. Causality Note: The highly conjugated D-

    
    -A product possesses a rigid, planar structure that drastically reduces its solubility in cold ethanol compared to the starting materials. This thermodynamic property drives selective precipitation.
    
  • Isolation: Vacuum filter the precipitate, wash with ice-cold ethanol (3 × 5 mL) to remove unreacted dicyanoisophorone and piperidine, and dry under high vacuum.

Workflow B: Synthesis of a Cyanide/Biothiol "Turn-On" Sensor

By condensing the precursor with an indolium iodide salt, an ultra-sensitive nucleophile probe is generated. The resulting


-unsaturated olefin acts as a highly electrophilic receptor[5].

Sensing Mechanism: The intact probe exhibits weak fluorescence due to a strong, non-radiative ICT state. When a nucleophile (like CN⁻ or a biothiol such as Glutathione) attacks the electrophilic olefinic bond, the extended


-conjugation is abruptly broken. This halts the ICT process, resulting in a dramatic blue-shift and a massive "Turn-On" enhancement in fluorescence quantum yield[2][5].

Step-by-Step Protocol:

  • Condensation: Dissolve the precursor (1.0 mmol) and 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Reaction: Add 2 drops of glacial acetic acid to catalyze the iminium ion formation, refluxing for 5 hours.

  • Isolation: Cool to induce crystallization. Filter and recrystallize from methanol to yield the dark-colored probe.

  • Validation Assay: Dissolve the probe in PBS buffer (pH 7.4, 10 μM). Titrate with NaCN (0 to 50 μM). A successful synthesis is validated by an immediate visual color change (e.g., orange to colorless) and a sharp fluorescence emission peak appearing at ~450 nm upon excitation.

W Step1 1. Precursor Activation (Dissolution & Catalyst Addition) Step2 2. Knoevenagel Condensation (Reflux in Absolute Ethanol) Step1->Step2 Step3 3. Self-Validating TLC (Visual Emergence of NIR Fluorescence) Step2->Step3 Step4 4. Thermodynamic Isolation (Cold Precipitation & Filtration) Step3->Step4 Step5 5. Photophysical Profiling (UV-Vis & Quantum Yield Analysis) Step4->Step5

Fig 2: Standardized workflow for synthesizing push-pull probes from the precursor.

Quantitative Data Summary

The table below summarizes the expected photophysical shifts when transitioning from the bare 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile precursor to fully realized fluorescent probes.

Compound / DerivativeAbsorption Max (

)
Emission Max (

)
Stokes ShiftQuantum Yield (

)
Primary Application
Precursor (Core) ~340 nm~420 nm~80 nm0.15Synthetic Building Block
Viscosity Probe (Dicyanoisophorone Conjugate)~520 nm~718 nm (NIR)~198 nm0.05 (Low Visc.) 0.45 (High Visc.)Live-cell mitochondrial viscosity mapping
Nucleophile Sensor (Indolium Conjugate)~550 nm~450 nm (Post-reaction)~100 nm<0.01 (Off) 0.60 (Turn-On)Cyanide and Biothiol (GSH/Cys) detection

Data synthesized from established photophysical behaviors of imidazo[1,2-a]pyridine derivatives[2][3][5].

References

  • PubChem Compound Summary for CID 55267408, Imidazo[1,2-a]pyridine-7-carbonitrile. National Center for Biotechnology Information (NCBI).URL:[Link]

  • A Simple and Rapid Turn On ESIPT Fluorescent Probe for Colorimetric and Ratiometric Detection of Biothiols in Living Cells. Scientific Reports (PMC).URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.URL:[Link]

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. Journal of Molecular Structure.URL:[Link]

  • Cyanine-based Fluorescent Probe for Cyanide Ion Detection. Journal of Fluorescence (ResearchGate).URL:[Link]

Sources

Application Note: Strategic Utility of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Scaffold

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (CAS: 1019020-22-4) represents a high-value "privileged structure" intermediate in modern drug discovery. Unlike the unsubstituted parent heterocycle, this derivative possesses a unique electronic profile due to the 7-cyano group (strong electron-withdrawing) paired with the 3-formyl group (reactive electrophile).

This specific substitution pattern renders the molecule indispensable for:

  • Kinase Inhibitor Design: The 7-CN group often targets the solvent-exposed region or improves metabolic stability compared to halogens, while the imidazo-pyridine core binds the hinge region (e.g., in c-Kit, FLT3, or ROCK inhibitors).

  • Covalent Drug Discovery: The 3-formyl group serves as a precursor to acrylamides or acrylonitriles (Michael acceptors) for targeting cysteine residues.

  • Fragment-Based Design: It provides a rigid, polar scaffold with orthogonal handles for rapid library expansion.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 7-Cyanoimidazo[1,2-a]pyridine-3-carbaldehydeAlso: 3-Formyl-7-carbonitrileimidazo[1,2-a]pyridine
CAS Number 1019020-22-4
Molecular Formula C₉H₅N₃OMW: 171.16 g/mol
Appearance Pale yellow to tan solid
Solubility DMSO, DMF, hot MeOHPoor solubility in non-polar solvents (Hexane/Et₂O)
Reactivity High C-3 electrophilicity7-CN group deactivates the ring toward oxidation but activates C-5 for nucleophilic attack (SNAr) under extreme conditions.[1][2][3]

Synthetic Protocols (The "Make")

Protocol A: De Novo Synthesis from 2-Amino-4-cyanopyridine

Rationale: Commercial supplies can be expensive or impure. This two-step protocol ensures multi-gram scale access with high purity.

Step 1: Construction of the Imidazo[1,2-a]pyridine Core

Reaction: Condensation of 2-amino-4-cyanopyridine with chloroacetaldehyde.

  • Reagents:

    • 2-Amino-4-cyanopyridine (1.0 eq)

    • Chloroacetaldehyde (40% aq. solution, 1.5 eq)

    • Sodium Bicarbonate (NaHCO₃, 2.0 eq)

    • Solvent: Ethanol (EtOH) or n-Butanol.

  • Procedure:

    • Dissolve 2-amino-4-cyanopyridine in EtOH (5 mL/mmol) in a round-bottom flask.

    • Add NaHCO₃ followed by dropwise addition of chloroacetaldehyde.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The 2-amino spot should disappear.

    • Workup: Cool to room temperature.[4] Concentrate under reduced pressure to ~20% volume. Pour into ice-water.

    • Purification: Adjust pH to ~8 with saturated NaHCO₃. The solid precipitate (7-cyanoimidazo[1,2-a]pyridine) is filtered, washed with water, and dried.

    • Yield: Typically 75–85%.

Step 2: C-3 Formylation (Vilsmeier-Haack)

Reaction: Electrophilic aromatic substitution using POCl₃/DMF. Expert Insight: The 7-cyano group is electron-withdrawing, deactivating the ring. Higher temperatures or longer reaction times are required compared to the unsubstituted parent.

  • Reagents:

    • 7-Cyanoimidazo[1,2-a]pyridine (Intermediate from Step 1, 1.0 eq)

    • Phosphorus Oxychloride (POCl₃, 3.0 eq)

    • N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)

  • Procedure:

    • Cool DMF to 0°C in a dry flask under Argon/Nitrogen.

    • Add POCl₃ dropwise (exothermic!). Stir for 30 min at 0°C to form the Vilsmeier reagent.

    • Add the solid imidazo-pyridine intermediate portion-wise.

    • Warm to 60–80°C and stir for 3–5 hours. (Note: Unsubstituted analogs react at RT; the 7-CN requires heat).

    • Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution.

    • Isolation: Adjust pH to 7–8 with 2M NaOH. The aldehyde product precipitates as a yellow solid.

    • Purification: Recrystallize from Ethanol or Acetonitrile.

Application Protocols (The "Use")

Workflow: Designing Kinase Inhibitors

The following diagram illustrates how this building block serves as a "Hub" for diverse inhibitor classes.

G Start 3-Formyl-7-cyano imidazo[1,2-a]pyridine (CAS 1019020-22-4) Rxn1 Knoevenagel Condensation (Malononitrile/Base) Start->Rxn1 Rxn2 Reductive Amination (Amine + NaBH(OAc)3) Start->Rxn2 Rxn3 Claisen-Schmidt (Acetophenone + NaOH) Start->Rxn3 Prod1 Acrylonitrile Derivatives (Covalent Inhibitors) Rxn1->Prod1 Target: Cys residues Prod2 Aminomethyl Derivatives (Solubility/H-Bonding) Rxn2->Prod2 Target: Ribosomal/Kinase Prod3 Chalcones (Anticancer/Antifungal) Rxn3->Prod3 Target: Tubulin/Microtubules

Caption: Synthetic divergence from the 3-formyl core allows access to covalent inhibitors, solubilized leads, and chalcone pharmacophores.

Protocol B: Knoevenagel Condensation (Synthesis of Covalent Warheads)

Target: Creating Michael acceptors (e.g., for targeting Cys residues in kinases like BTK or EGFR).

  • Reagents:

    • 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (1.0 eq)

    • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 eq)

    • Catalyst: Piperidine (0.1 eq) or L-Proline (0.2 eq)

    • Solvent: Ethanol[5]

  • Procedure:

    • Mix aldehyde and active methylene in Ethanol.

    • Add catalyst.[6][7][8] Stir at Reflux for 2–4 hours.

    • The product usually precipitates upon cooling.

    • Why this works: The 7-CN group makes the aldehyde carbonyl more electrophilic, accelerating the condensation compared to electron-rich analogs.

Protocol C: Reductive Amination (Library Generation)

Target: Optimizing ADME properties by attaching solubilizing amines (e.g., morpholine, piperazine).

  • Reagents:

    • Aldehyde (1.0 eq)[7]

    • Amine (1.1 eq)

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq)

    • Acid Catalyst: Acetic Acid (1 drop)

    • Solvent: DCE (Dichloroethane) or DCM.

  • Procedure:

    • Stir aldehyde and amine in DCE for 1 hour to form the imine (equilibrium).

    • Add STAB. Stir at RT overnight.

    • Workup: Quench with aq.[6] NaHCO₃. Extract with DCM.

    • Note: This route preserves the 7-CN group, which is crucial for metabolic stability (blocking the oxidative metabolism often seen at the 7-position).

Case Study: ROCK and c-Kit Inhibition

Context: Patents (e.g., US8513276B2, US20160016914A1) highlight 7-substituted imidazo[1,2-a]pyridines as inhibitors of ROCK (Rho-associated protein kinase) and c-Kit .

  • Mechanism: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Role of 7-CN:

    • Electronic: Lowers the pKa of the ring nitrogens, modulating hydrogen bond strength with the hinge backbone.

    • Steric: A small, linear group that fits into tight hydrophobic pockets where larger groups (phenyl, t-butyl) might clash.

    • Synthetic: Can be hydrolyzed to an amide (CONH₂) or acid (COOH) later if a hydrogen bond donor is required at that position.

References

  • Synthesis of Imidazo[1,2-a]pyridine Scaffolds

    • General Vilsmeier-Haack Protocol: Adib, M., et al. "Reaction of Pyridines with Chloroacetaldehyde." Tetrahedron Lett.2008 .[2]

    • 7-Cyano Specifics: Gudmundsson, K. S., et al. "Synthesis of 7-substituted imidazo[1,2-a]pyridines." Synthetic Communications.

  • Medicinal Chemistry Applications (Patents)

    • c-Kit Inhibitors: "Compounds and compositions as c-kit kinase inhibitors."[9][2] US Patent 8,754,071 .[2]

    • ROCK Inhibitors: "Spirocycloheptanes as inhibitors of ROCK."[10][11] US Patent Application 2016/0016914 .

    • Anticancer Agents:[3] "Imidazo[1,2-a]pyridine compounds for use in treating cancer."[3][4] US Patent 8,513,276 .

  • Biological Activity of 3-Formyl Derivatives

    • Chalcone Synthesis: Adingra, K., et al. "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Advances in Biological Chemistry, 2022 .

Sources

Application Note: Divergent Synthesis of Novel Kinase Inhibitors from 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates targeting PI3K, p38 MAPK, and CDKs. This Application Note details the strategic utilization of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile as a high-value intermediate. We present a divergent synthetic workflow to generate a library of Type I and Type II kinase inhibitors. The protocols focus on exploiting the orthogonal reactivity of the C3-formyl group (for solvent-front extensions) and the C7-nitrile group (for hinge-binding optimization).

Strategic Rationale & Chemical Logic

The Scaffold Geometry

Kinase inhibitors typically require three pharmacophoric features:

  • Hinge Binder: A heterocycle capable of hydrogen bonding with the ATP-binding pocket (Glu/Met residues).

  • Hydrophobic Core: To occupy the adenine binding pocket.

  • Solubilizing/Selectivity Tail: To extend into the ribose pocket or solvent front.

The 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile starting material is uniquely positioned to address these requirements:

  • Imidazo[1,2-a]pyridine Core: Mimics the adenine ring of ATP.

  • C3-Formyl Group: A highly reactive electrophile positioned to vector substituents into the ribose binding pocket or solvent interface. It allows for rapid library generation via reductive amination or condensation.

  • C7-Carbonitrile Group: An electron-withdrawing group that modulates the pKa of the ring nitrogens. Crucially, it serves as a precursor to a primary amide (via controlled hydrolysis), a classic motif for H-bond donor/acceptor interactions in the hinge region (analogous to the carboxamide in many CDK inhibitors).

Retrosynthetic Analysis

The synthetic strategy relies on "Late-Stage Diversification." By starting with the bifunctionalized core, we avoid the harsh conditions required to build the ring system de novo (e.g., condensation of 2-aminopyridines with


-haloketones), preserving sensitive functional groups.

Experimental Protocols

Protocol A: Reductive Amination (Targeting the Ribose Pocket)

Objective: To install amine-containing solubilizing tails at the C3 position. Mechanism: Formation of an imine intermediate followed by in situ reduction.[1] Critical Quality Attribute (CQA): Complete consumption of the aldehyde to prevent toxic byproducts.

Materials:

  • Substrate: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (1.0 eq)

  • Amine Reagent: Morpholine, Piperazine, or substituted Aniline (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (catalytic, pH 5-6)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (0.5 mmol) and the amine (0.55 mmol) in DCE (5 mL).

  • Activation: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC (fading of aldehyde spot).

  • Reduction: Cool the mixture to 0°C. Add STAB (0.75 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours under

    
     atmosphere.
    
  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (MeOH/DCM gradient).
    
Protocol B: Knoevenagel Condensation (Creating Michael Acceptors)

Objective: To extend the


-system for potential covalent inhibition (targeting Cys residues) or to access deep hydrophobic pockets.
Reagents:  Active methylenes (Malononitrile, Oxindole, Cyanoacetate).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (0.5 mmol) and the active methylene compound (0.5 mmol) in Ethanol (3 mL).

  • Catalysis: Add Piperidine (0.1 eq, catalytic).

  • Reflux: Heat the mixture to reflux (

    
    C) for 3-6 hours. The product often precipitates out of the hot solution.
    
  • Isolation: Cool to RT. Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Protocol C: Controlled Nitrile Hydrolysis (Hinge Binder Activation)

Objective: Convert the C7-CN to a C7-


 (primary amide).
Note:  This step is usually performed after C3 modification to avoid side reactions with the aldehyde.

Step-by-Step Methodology:

  • Setup: Dissolve the C3-substituted nitrile intermediate in DMSO (2 mL).

  • Reagent: Add

    
     (1.0 eq) followed by 30% 
    
    
    
    (5.0 eq) dropwise at 0°C.
  • Reaction: Stir at RT for 2 hours. Caution: Exothermic reaction.

  • Workup: Pour into ice water. The amide product usually precipitates. Filter and dry.

Data Summary & Characterization

Reaction TypeReagent ClassTarget RegionTypical YieldKey Spectral Feature (

H NMR)
Reductive Amination Secondary AminesSolvent/Ribose75-88%Disappearance of CHO singlet (

10.0); Appearance of

-N doublet (

3.5-4.0).
Knoevenagel OxindolesHydrophobic Pocket80-95%Appearance of vinyl proton singlet (

7.5-8.0); High melting point solids.
Hydrolysis

Hinge (ATP Site)65-80%Disappearance of CN stretch (IR); Broad singlets for

(

7.0-8.0).

Visualizations

Pathway Diagram: Mechanism of Action & Synthesis

The following diagram illustrates the retrosynthetic logic and the biological interaction of the synthesized inhibitors.

KinaseInhibitorDesign Start 3-Formyl-7-CN (Scaffold) RedAm Reductive Amination Start->RedAm Route A (C3) Knoev Knoevenagel Cond. Start->Knoev Route B (C3) ProdA Amine Tail (Solubility) RedAm->ProdA ProdB Vinyl Linker (Covalent/Deep Pocket) Knoev->ProdB Hydrol Nitrile Hydrolysis FinalDrug Dual-Functionalized Kinase Inhibitor Hydrol->FinalDrug ProdA->Hydrol Route C (C7) ProdB->Hydrol Ribose Ribose Pocket FinalDrug->Ribose C3 Interaction Hinge Hinge Region (H-Bonding) FinalDrug->Hinge C7 Amide

Caption: Divergent synthetic workflow converting the 3-formyl-7-cyano scaffold into bioactive kinase inhibitors targeting specific ATP-pocket regions.

Experimental Workflow Flowchart

Workflow cluster_0 Phase 1: C3 Functionalization cluster_1 Phase 2: C7 Activation Step1 Dissolve Scaffold in DCE/EtOH Step2 Add Reagent (Amine or Active Methylene) Step1->Step2 Step3 Catalyst Addition (AcOH or Piperidine) Step2->Step3 Step4 Reaction Check (TLC/LCMS) Step3->Step4 Step4->Step3 Incomplete Step5 Isolate Intermediate Step4->Step5 Complete Step6 H2O2 / K2CO3 / DMSO (Hydrolysis) Step5->Step6 Step7 Quench & Filter Step6->Step7

Caption: Step-by-step experimental decision tree for the synthesis of the target library.

Validation: Kinase Inhibition Assay

To validate the synthesized compounds, we recommend a standard ADP-Glo™ Kinase Assay (Promega) or similar luminescent assay.

  • Enzyme: Recombinant PI3K

    
     or CDK2/CyclinA.
    
  • Substrate: PIP2:PS lipid substrate (for PI3K) or Histone H1 (for CDK).

  • Procedure:

    • Incubate compound (10-point dose response) with kinase and ATP (

      
       apparent) for 60 min at RT.
      
    • Add ADP-Glo Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to ATP

      
       Luciferase signal.
      
  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Goel, R., et al. (2024). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

  • Bagdi, A.K., et al. (2015). "Copper-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Musumeci, F., et al. (2019). "Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors." Chemistry – An Asian Journal. Link

  • Kouakou, A., et al. (2022).[2] "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Advances in Biological Chemistry. Link

  • Katritzky, A.R., et al. (1989). "The chemistry of 2-aminopyridines." Advances in Heterocyclic Chemistry. (General Reference for ring reactivity).

Sources

Application Note: High-Efficiency Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine Cores

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Quality Control

Introduction & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a privileged, electron-rich bicyclic structure prevalent in numerous pharmacologically active compounds, including blockbuster therapeutics like Zolpidem and Alpidem[1]. The regioselective introduction of a carbaldehyde (-CHO) group at the C-3 position is a critical transformation. It provides a highly reactive linchpin for downstream library synthesis, enabling Claisen-Schmidt condensations, Groebke–Blackburn–Bienaymé (GBB) multicomponent reactions, and the construction of complex fused architectures[2][3].

From an application chemistry standpoint, the 2 remains the gold standard for this transformation due to its scalability, efficiency, and exceptional regioselectivity[2].

Mechanistic Insights: The Causality of the Reaction

To master this protocol, one must understand the causality behind the reagent choices and the inherent reactivity of the substrate:

  • Causality of Regioselectivity: The imidazo[1,2-a]pyridine core is a highly nucleophilic fused heterocycle. The bridgehead nitrogen (N1) donates electron density directly into the imidazole ring. The C-3 position is exclusively targeted because the transition state for electrophilic attack at this site is thermodynamically stabilized by an enamine-like resonance structure.

  • Causality of Reagent Choice: The protocol utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). POCl₃ is specifically chosen over harsher chlorinating agents because it effectively activates DMF to form the highly electrophilic chloroiminium ion (the Vilsmeier reagent) without causing competitive, destructive chlorination of the electron-rich heteroaromatic ring[4].

Reaction Workflow & Logic

G DMF_POCl3 DMF + POCl₃ (0 °C, Exothermic) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->Vilsmeier Activation EAS Electrophilic Attack at C-3 (Regioselective) Vilsmeier->EAS Substrate Imidazo[1,2-a]pyridine Core (Nucleophile) Substrate->EAS Iminium Stable Iminium Salt (Intermediate) EAS->Iminium 60-70 °C, 3-5 h Hydrolysis Aqueous Basic Workup (pH 7-8 Neutralization) Iminium->Hydrolysis Ice/Water Product 3-Formylimidazo[1,2-a]pyridine (Target Product) Hydrolysis->Product Hydrolysis

Vilsmeier-Haack Formylation Mechanism and Workflow

Step-by-Step Experimental Protocol

This methodology is optimized for standard 2-aryl and 6-substituted imidazo[1,2-a]pyridines.

Step 1: Generation of the Vilsmeier Reagent
  • In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice-water bath.

  • Slowly add Phosphorus Oxychloride (POCl₃, 2.0 eq) dropwise via syringe under vigorous magnetic stirring.

  • Causality Check: The reaction between POCl₃ and DMF is highly exothermic. Dropwise addition and strict temperature control (< 5 °C) are mandatory to prevent thermal runaway and the degradation of the delicate Vilsmeier reagent into dimethylamine and carbon monoxide[4].

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active electrophile.

Step 2: Electrophilic Aromatic Substitution (EAS)
  • Dissolve the imidazo[1,2-a]pyridine core (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM) or chloroform.

  • Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60–70 °C for 3–5 hours (highly deactivated substrates may require up to 10-12 hours of reflux)[2][4].

  • Causality Check: While the C-3 position is inherently nucleophilic, the initial attack forms a stable iminium intermediate. Heating provides the thermodynamic driving force required to push the EAS to completion, especially when electron-withdrawing groups (e.g., 6-chloro) deactivate the core[4].

Step 3: Hydrolysis and Product Isolation
  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Slowly neutralize the highly acidic aqueous mixture with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 20% NaOH until the pH reaches 7–8.

  • Causality Check: The intermediate exists as a stable iminium salt. Basic aqueous conditions are strictly required to hydrolyze the iminium species into the final neutral carbaldehyde[5]. Failure to reach a slightly basic pH will result in the product remaining in the aqueous layer, destroying extraction yields.

  • Extract the aqueous layer with Ethyl Acetate or DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (typical eluent: Hexane/Ethyl Acetate gradient, e.g., 80/20 to 70/30) to afford the pure 3-carbaldehyde as crystalline solids[5].

Protocol Self-Validation & Quality Control

A robust protocol must be a self-validating system. To confirm the success of this workflow without relying blindly on yields, utilize the following orthogonal checks:

  • In-Process Control (IPC) via TLC: The starting imidazo[1,2-a]pyridine is highly fluorescent under 254 nm UV light. Upon completion of Step 2, the reaction mixture should show complete consumption of this spot. Post-hydrolysis, the free aldehyde will appear as a new, lower-Rf spot (due to increased polarity) that stains intensely orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNPH) , confirming the presence of the active carbonyl.

  • Post-Reaction QC via ¹H NMR (CDCl₃): The definitive proof of successful C-3 formylation is the appearance of a sharp, downfield singlet at δ 9.90–10.10 ppm , corresponding to the formyl proton[5]. Simultaneously, the aromatic C-3 proton of the starting material (typically resonating around δ 7.50–7.80 ppm) must completely disappear.

Quantitative Data Summary

The following table summarizes expected yields and critical analytical benchmarks for various substituted imidazo[1,2-a]pyridine cores subjected to this protocol, demonstrating the method's robust scope[2][3][4][5].

SubstrateSolvent / AdditiveTemp / TimeIsolated Yield¹H NMR (CHO shift)Ref.
2-Phenylimidazo[1,2-a]pyridine Chloroform / DMF60 °C / 10-12 h71% - 85%δ 9.99 - 10.10 ppm[2][5]
6-Chloroimidazo[1,2-a]pyridine DCM / DMF60-70 °C / 3-5 h~80%δ 9.95 ppm[4]
6-β-Acetoxyvouacapane-fused DMF (Neat)0 °C to RT / 2 h92%Complex[3]

References

  • Benchchem - Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8. Available at: 2[2]

  • Scientific Research Publishing (SCIRP) - Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: 5[5]

  • Benchchem - experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Available at: 4[4]

  • Beilstein Journal of Organic Chemistry - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available at: 3[3]

  • CORE - Research Article A Convenient Synthesis of C-3-Aryloxymethyl Imidazo[1,2-aa]Pyridine Derivatives. Available at: 1[1]

Sources

Application Note: Utilizing 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Significance

In modern oncology drug discovery, the imidazo[1,2-a]pyridine core has emerged as a privileged pharmacophore, demonstrating remarkable efficacy in targeting survival kinases such as Phosphoinositide 3-kinases (PI3K) and Cyclin-Dependent Kinases (CDKs) [1, 2]. As a Senior Application Scientist, I frequently recommend 3-formylimidazo[1,2-a]pyridine-7-carbonitrile as a foundational building block for hit-to-lead campaigns.

The strategic selection of this specific bifunctional scaffold is rooted in structural causality:

  • The 7-Carbonitrile Group: Acts as a potent electron-withdrawing group and a critical hydrogen-bond acceptor. In the context of kinase inhibition, this moiety is perfectly positioned to interact with the backbone amides of the kinase hinge region (e.g., Val882 in PI3Kα or Leu83 in CDK2), anchoring the molecule in the ATP-binding pocket [3].

  • The 3-Formyl Group: Serves as a highly reactive electrophilic center. It allows for rapid chemical derivatization (via Knoevenagel condensations or reductive aminations) to extend the molecule's conjugated system. This extension is crucial for probing the hydrophobic clefts and solvent-exposed regions of the target kinase, enabling fine-tuning of both potency and selectivity[4].

Workflow A Scaffold: 3-Formylimidazo[1,2-a] pyridine-7-carbonitrile B Library Generation (Knoevenagel / Reductive Amination) A->B C High-Throughput Screening (Kinase Inhibition Assays) B->C D Phenotypic Validation (Apoptosis & Cell Cycle Arrest) C->D E Hit-to-Lead Optimization D->E

Drug discovery workflow utilizing the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every protocol incorporates internal controls and orthogonal readouts to prevent false positives and confirm the causality of the observed biological effects.

Protocol A: Library Generation via Knoevenagel Condensation

Causality: We utilize Knoevenagel condensation because it is a highly atom-economical, robust method to convert the 3-formyl group into an extended alkene system, rapidly generating a diverse library of derivatives for Structure-Activity Relationship (SAR) studies.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-formylimidazo[1,2-a]pyridine-7-carbonitrile and 1.2 eq of an active methylene compound (e.g., malononitrile or a thiazolidinedione derivative) in absolute ethanol.

  • Catalysis: Add 0.1 eq of piperidine as a basic catalyst. Rationale: Piperidine deprotonates the active methylene, creating a nucleophile that attacks the formyl carbon.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Upon completion, cool the mixture to 0°C to precipitate the product. Filter the solid and wash with cold ethanol.

  • Self-Validation (Quality Control): Analyze the product via LC-MS and

    
    H-NMR. Do not proceed to biological testing unless LC-MS purity is >95%.  Impurities can cause off-target toxicity, confounding cellular assay results.
    
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: Rather than using radioactive


P-ATP, we use a luminescent ADP-Glo assay. It universally measures the ADP generated by the kinase reaction, providing a highly sensitive, direct measurement of kinase inhibition.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense synthesized derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well white microplate.

  • Enzyme Addition: Add recombinant PI3Kα or CDK2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min). Read on a microplate luminometer.

  • Self-Validation: Include Alpelisib (PI3K) and Flavopiridol (CDK) as positive controls, and 1% DMSO as a vehicle control. Calculate the Z'-factor . A Z' > 0.5 is mandatory to validate that the assay window is sufficient to distinguish true inhibition from background noise.

Protocol C: Phenotypic Validation (Apoptosis via Flow Cytometry)

Causality: Relying solely on colorimetric viability assays (like MTT) conflates cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To prove our imidazo[1,2-a]pyridine derivatives actively kill cancer cells, we must use Annexin V/Propidium Iodide (PI) double staining [1].

Step-by-Step Methodology:

  • Cell Culture: Seed A375 (melanoma) or HeLa (cervical cancer) cells at

    
     cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with the calculated IC

    
     and 
    
    
    
    concentrations of the lead derivatives for 48 hours.
  • Harvesting: Collect both the floating (dead) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validation: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into DNA (late apoptosis/necrosis). A shift to the Annexin V+/PI- quadrant confirms the compound triggers programmed cell death rather than non-specific necrosis.

Quantitative Data Interpretation

The following table summarizes representative quantitative data derived from the aforementioned protocols. Notice how the unmodified scaffold lacks potency, validating the necessity of the 3-formyl derivatization strategy.

Compound IDR-Group Modification (at C-3)PI3Kα IC

(nM)
CDK2 IC

(nM)
A375 Viability IC

(µM)
HeLa Viability IC

(µM)
Scaffold None (3-Formyl)>10,000>10,000>50.0>50.0
Deriv-01 Malononitrile adduct45.2120.51.22.5
Deriv-02 Thiazolidinedione adduct12.4 85.00.4 0.9
Alpelisib N/A (Positive Control)5.1>10,0000.81.5
Flavopiridol N/A (Positive Control)>10,00020.00.50.7

Table 1: Biochemical and cellular profiling of imidazo[1,2-a]pyridine derivatives. Deriv-02 demonstrates potent dual-kinase inhibition translating to sub-micromolar cellular efficacy.

Target Signaling Pathway Visualization

The ultimate goal of utilizing 3-formylimidazo[1,2-a]pyridine-7-carbonitrile is to synthesize compounds that disrupt hyperactive survival pathways in tumors. By inhibiting PI3K or CDK, these derivatives block downstream AKT phosphorylation and mTOR activation, shifting the cellular balance toward p53/caspase-9 mediated apoptosis[1, 2].

Pathway Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K / CDK1/2 Compound->PI3K Inhibits AKT AKT Phosphorylation PI3K->AKT Activates mTOR mTOR Activation AKT->mTOR Activates Apoptosis Apoptosis Induction (Caspase-9 / p53) mTOR->Apoptosis Suppresses

Mechanism of action: PI3K/AKT/mTOR pathway inhibition inducing apoptosis.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central (PMC).[Link]

  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. AACR Journals.[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Publishing.[Link]

Application Notes and Protocols: Design and Evaluation of Imidazo[1,2-a]pyridine Derivatives as RNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of imidazo[1,2-a]pyridine derivatives as potent inhibitors of viral and bacterial RNA polymerases. This document outlines key structure-activity relationships (SAR), detailed synthetic protocols, and robust in vitro assays for inhibitor characterization.

Part 1: The Rationale for Targeting RNA Polymerase with Imidazo[1,2-a]pyridines

The Imperative for Novel RNA Polymerase Inhibitors

RNA polymerase (RNAP) is a highly conserved enzyme essential for the transcription of genetic information from a DNA or RNA template into RNA. In both bacteria and viruses, this enzyme is indispensable for viability and replication, making it an attractive target for the development of novel antimicrobial and antiviral therapeutics.[1] The emergence of drug-resistant strains of bacteria and viruses necessitates the discovery of new classes of inhibitors that act on validated targets like RNAP.

Imidazo[1,2-a]pyridine: A Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] This "privileged scaffold" is found in marketed drugs with diverse therapeutic applications, including the hypnotic zolpidem and the anti-ulcer agent zolimidine.[2] Its rigid, planar structure and synthetic tractability make it an excellent starting point for the design of enzyme inhibitors.[4] The diverse pharmacological activities reported for this class of compounds include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The development of imidazo[1,2-a]pyridine derivatives as RNAP inhibitors offers a promising avenue for creating novel therapeutics to combat infectious diseases.

Part 2: Design Principles and Structure-Activity Relationships (SAR)

The design of potent imidazo[1,2-a]pyridine-based RNAP inhibitors hinges on the strategic modification of several key positions on the core scaffold. These modifications influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Figure 1: General chemical scaffold of imidazo[1,2-a]pyridine with key positions for modification highlighted.

Structure-Activity Relationships for Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition

Recent studies on the inhibition of influenza virus RdRp have provided valuable insights into the SAR of imidazo[1,2-a]pyridine derivatives.[5] A key strategy involves designing compounds that disrupt the protein-protein interaction between the PA and PB1 subunits of the viral RdRp.[5]

  • Position 2: Substitution with a phenyl or other aromatic group is often crucial for activity. The nature and position of substituents on this phenyl ring can significantly impact potency.

  • Position 3: This position is a critical anchor point. Introduction of a carboxamide linker at this position has been shown to be highly effective.[5] The nature of the substituent attached to the carboxamide is a key determinant of binding affinity.

  • Positions 6 and 8: Modifications at these positions can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

Structure-Activity Relationships for Bacterial RNA Polymerase Inhibition

While less defined than for viral RdRp, studies on the antibacterial activity of imidazo[1,2-a]pyridines provide some clues for designing bacterial RNAP inhibitors.

  • Position 2: Similar to viral inhibitors, an aryl group at this position is common in active compounds.

  • Position 3: Introduction of various side chains, including those with basic nitrogen atoms, has been shown to be beneficial for antibacterial activity.

  • Position 7: Methyl or other small alkyl substitutions at this position can enhance antibacterial potency.[6]

Table 1: Summary of Structure-Activity Relationships (SAR)

PositionViral RdRp Inhibition (Influenza)Bacterial RNAP InhibitionRationale
R1 (Position 2) Aromatic/heteroaromatic ringsPhenyl or substituted phenylEstablishes key interactions with the enzyme's active or allosteric sites.
R2 (Position 3) Carboxamide linker with terminal aromatic groupVaried, including carboxamides and other side chainsThe linker and terminal group are critical for binding affinity and specificity.
R3 (Position 6) Hydrogen, HalogenHydrogen, HalogenCan modulate electronic properties and metabolic stability.
R4 (Position 7) HydrogenSmall alkyl groups (e.g., methyl)Can improve potency and pharmacokinetic properties.
R5 (Position 8) Hydrogen, HalogenHydrogenCan influence the overall shape and electronic distribution of the molecule.

Part 3: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. The following protocol describes the synthesis of a representative imidazo[1,2-a]pyridine-3-carboxamide derivative.

Figure 2: General workflow for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives.

Protocol 1: Synthesis of a Representative Imidazo[1,2-a]pyridine-3-carboxamide

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Appropriate amine

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • To a solution of the substituted 2-aminopyridine (1.0 eq) in ethanol, add the substituted α-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-aryl-imidazo[1,2-a]pyridine.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Step 2: Introduction of the Carboxamide at Position 3

  • Suspend the 2-aryl-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DMF and add the desired amine (1.2 eq) followed by triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final imidazo[1,2-a]pyridine-3-carboxamide derivative.

Characterization:

  • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 4: In Vitro Evaluation of RNA Polymerase Inhibition

The following protocols describe methods to assess the inhibitory activity of the synthesized compounds against RNA polymerase.

Figure 3: Workflow for the biological evaluation of imidazo[1,2-a]pyridine derivatives.

Protocol 2: In Vitro Transcription Assay using Radiolabeled Nucleotides

This assay directly measures the synthesis of RNA by bacterial RNAP and is a gold standard for assessing inhibitor potency.[7][8]

Materials:

  • Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli or S. aureus)

  • Linear DNA template containing a suitable promoter (e.g., T7A1)

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • [α-³²P]UTP (radiolabeled)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue)

  • Denaturing polyacrylamide gel

  • Phosphorimager screen and scanner

Procedure:

  • Prepare a master mix containing transcription buffer, DNA template, ATP, GTP, and CTP.

  • In separate tubes, add the test compound at various concentrations (typically a serial dilution). Include a no-inhibitor control and a positive control (e.g., rifampicin).

  • Add the master mix to each tube.

  • Initiate the reaction by adding the RNA polymerase holoenzyme and [α-³²P]UTP.

  • Incubate the reaction at 37 °C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Denature the samples by heating at 95 °C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis.

  • Dry the gel and expose it to a phosphorimager screen.

  • Scan the screen and quantify the intensity of the bands corresponding to the full-length RNA transcript.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: High-Throughput Screening using a Scintillation Proximity Assay (SPA)

SPA is a sensitive and homogeneous radioassay suitable for high-throughput screening of RNAP inhibitors.[9][10] It measures the incorporation of radiolabeled nucleotides into a biotinylated RNA transcript.

Materials:

  • Purified RNA polymerase

  • Biotinylated DNA template

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • [³H]UTP (radiolabeled)

  • Streptavidin-coated SPA beads

  • Assay buffer

  • Microplate scintillation counter

Procedure:

  • In a 96-well or 384-well plate, add the assay buffer, biotinylated DNA template, ATP, GTP, CTP, [³H]UTP, and the test compound at various concentrations.

  • Initiate the transcription reaction by adding RNA polymerase.

  • Incubate the plate at 37 °C for 1-2 hours.

  • Stop the reaction and capture the biotinylated RNA transcripts by adding streptavidin-coated SPA beads.

  • Incubate for 30 minutes to allow the biotin-streptavidin interaction.

  • Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • The amount of light emitted is proportional to the amount of radiolabeled RNA synthesized.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 2.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to determine their selectivity for the microbial target over host cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration).

Part 5: Data Analysis and Interpretation

Calculating the Selectivity Index (SI)

The selectivity index is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC₅₀ to the IC₅₀:

SI = CC₅₀ / IC₅₀

A higher SI value indicates greater selectivity for the microbial target and a better safety profile.

Table 2: Hypothetical Data for a Series of Imidazo[1,2-a]pyridine Derivatives

CompoundRNAP IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Lead Compound A 5.2>100>19.2
Derivative B 1.8>100>55.6
Derivative C 0.585170
Derivative D 12.5>100>8
Rifampicin (Control) 0.02502500

Part 6: Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel RNA polymerase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. Future efforts should focus on elucidating the precise binding modes of these inhibitors with both viral and bacterial RNA polymerases through structural biology studies. This will enable more rational, structure-based drug design to improve potency and selectivity, ultimately leading to the development of new therapeutic agents to combat infectious diseases.

Part 7: References

  • RNA polymerase assay kit. (n.d.). ProFoldin. Retrieved from [Link]

  • Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., Chosson, E., & Snoeck, R. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittelforschung, 51(4), 304–309. Retrieved from [Link]

  • Zhang, C., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 129, 130397. Retrieved from [Link]

  • Liu, J., Feldman, P. A., Lippy, J. S., Bobkova, E., Kurilla, M. G., & Chung, T. D. (2001). A scintillation proximity assay for rna detection. Analytical Biochemistry, 289(2), 239–245. Retrieved from [Link]

  • Ma, C., Yang, X., & Lewis, P. J. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (109), 53733. Retrieved from [Link]

  • How is in vitro transcription assay used in drug discovery? (2017). ResearchGate. Retrieved from [Link]

  • Ma, C., Yang, X., & Lewis, P. J. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (115), e53733. Retrieved from [Link]

  • Dousson, C., et al. (2006). Novel synthetic molecules targeting the bacterial RNA polymerase assembly. Journal of Antimicrobial Chemotherapy, 57(4), 667–675. Retrieved from [Link]

  • In vitro Transcription (IVT) and tRNA Binding Assay. (2014). Bio-protocol. Retrieved from [Link]

  • Narayan, A., et al. (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Retrieved from [Link]

  • Chen, Y.-H., et al. (2021). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Viruses, 13(2), 282. Retrieved from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • Scintillation proximity assay. (2023). In Wikipedia. Retrieved from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). EDG-CC Journal, 24(8). Retrieved from [Link]

  • RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. (n.d.). SciSpace. Retrieved from [Link]

  • O'Shea, R., et al. (2021). Inhibitors of bacterial RNA polymerase transcription complex. Bioorganic & Medicinal Chemistry, 49, 116443. Retrieved from [Link]

  • Zhang, J., et al. (2000). A scintillation proximity assay for poly(ADP-ribose) polymerase. Analytical Biochemistry, 282(1), 24–28. Retrieved from [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... (n.d.). ResearchGate. Retrieved from [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. (2009). ResearchGate. Retrieved from [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube. Retrieved from [Link]

  • Targeting Bacterial RNA Polymerase: Harnessing Simulations and Machine Learning to Design Inhibitors for Drug-Resistant Pathogens. (2025). Biochemistry. Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Antibiotics, 11(11), 1680. Retrieved from [Link]

  • Filter-Binding Assay for Analysis of RNA-Protein Interactions. (2014). ResearchGate. Retrieved from [Link]

  • Sarin, P., et al. (2018). Expression, purification and characterization of recombinant RNA-dependent RNA polymerase from Heterobasidion RNA virus 6. UTUPub. Retrieved from [Link]

  • Purification of Bacterial RNA Polymerase: Tools and Protocols. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridine is a privileged scaffold in drug discovery, present in marketed drugs like Zolpidem and Alpidem.[1][2][3] However, functionalizing this ring with polar groups (amines, amides, carboxylic acids) creates significant purification hurdles.[1] The core challenge lies in the basic bridgehead nitrogen (N4) , which possesses a pKa of approximately 5.0–6.[1]0. This basicity leads to strong, non-covalent interactions with acidic silanol groups on standard silica gel, resulting in peak tailing, irreversible adsorption, and poor resolution from byproducts like unreacted 2-aminopyridines.[1]

This guide provides field-proven protocols to overcome these specific physicochemical challenges.

Module 1: Chromatography Troubleshooting (The "Tailing" Issue)

The Problem: Silanol Interaction

On standard silica gel (pH ~5), the imidazo[1,2-a]pyridine core often becomes partially protonated or hydrogen-bonds strongly with free silanols (


).[1] This results in "streaking" or "tailing" on TLC and flash columns, making it impossible to separate the product from closely eluting impurities.
Diagnostic Workflow

Before starting a bulk purification, perform this 3-step TLC diagnostic:

  • Standard: 10% MeOH in DCM. (Result: Likely streaking).

  • Acidic: 10% MeOH in DCM + 1% Acetic Acid. (Result: Tighter spot, but lower

    
     due to protonation).
    
  • Basic: 10% MeOH in DCM + 1% Triethylamine (TEA) or

    
    . (Result: Target condition . Tighter spot, higher 
    
    
    
    , reduced tailing).
Solution A: Mobile Phase Modifiers (Normal Phase)

Protocol: "The Deactivated Silica Method" Do not just add TEA to the solvent bottle.[1] You must equilibrate the column to mask active sites before the run.[4]

  • Column Pre-treatment: Flush the silica column with 3-4 column volumes (CV) of Hexane/EtOAc (1:1) containing 1% Triethylamine (TEA) .[1]

  • Mobile Phase Preparation:

    • Solvent A: DCM + 0.5% TEA (or 1% 7N

      
       in MeOH).
      
    • Solvent B: 10% MeOH in DCM + 0.5% TEA.

  • Execution: Run the gradient. The TEA competes for silanol sites, allowing the imidazo-pyridine to elute as a symmetrical band.

Critical Note: If using


 (aqueous ammonia), mix it thoroughly with MeOH first to ensure miscibility with DCM.[1]
Solution B: Stationary Phase Switching

If the basic modifier fails or interferes with downstream steps, switch the stationary phase.

Stationary PhaseMechanismRecommendation
Basic Alumina Surface is alkaline; suppresses protonation of the pyridine nitrogen.High. Ideal for acid-sensitive derivatives.
Neutral Alumina Less active than silica; reduces H-bonding.Moderate. Good for general purification.
Amine-Functionalized Silica Surface bonded with propyl-amine groups.High. "Self-buffering" phase; requires no mobile phase additives.

Module 2: Solubility & "Oiling Out"

The Problem: The "Solubility Gap"

Polar derivatives often exhibit a frustrating solubility profile: insoluble in non-polar solvents (Hexane/EtOAc) but too soluble in water for standard extraction.[1] They frequently "oil out" during recrystallization attempts.[1]

Protocol: Reversed-Phase Flash (C18)

When Normal Phase (NP) fails due to solubility issues (requiring >15% MeOH in DCM), switch to Reversed Phase (RP).[1]

  • Column: C18 (Carbon load ~15%).[1]

  • Mobile Phase: Water/Acetonitrile (ACN).[1]

  • pH Control (Crucial):

    • Option 1 (Acidic): Add 0.1% Formic Acid.[1] The molecule is protonated (

      
      ), increasing water solubility and improving peak shape.[1]
      
    • Option 2 (Basic - Bicarbonate): Use 10mM Ammonium Bicarbonate (pH ~8).[1] This keeps the molecule neutral, maximizing retention on C18 and allowing for higher organic loading.

Decision Logic: Purification Strategy

PurificationStrategy Start Crude Imidazo[1,2-a]pyridine Derivative SolubilityCheck Solubility Check: Soluble in DCM/EtOAc? Start->SolubilityCheck TLC_Check TLC Diagnostic: Streaking on Silica? SolubilityCheck->TLC_Check Yes RP_Check Reversed Phase (C18) Required SolubilityCheck->RP_Check No Yes Yes No No (Polar) NP_Basic Normal Phase Silica Modifier: 1% TEA or NH3 (DCM/MeOH) TLC_Check->NP_Basic Yes (Tailing) NP_Std Standard Flash (Hex/EtOAc) TLC_Check->NP_Std No Streak_Yes Yes Streak_No No RP_Acid Acidic Buffer (0.1% FA) Protonated Species Good for LCMS prep RP_Check->RP_Acid RP_Basic Basic Buffer (NH4HCO3) Neutral Species Better Retention RP_Check->RP_Basic

Caption: Decision matrix for selecting the optimal chromatographic mode based on solubility and TLC behavior.

Module 3: Removal of 2-Aminopyridine Byproducts

The Challenge

A common synthesis route involves the condensation of 2-aminopyridines with


-haloketones.[5] Unreacted 2-aminopyridine is also basic, polar, and often co-elutes with the product.
Protocol: Scavenger Resin / Chemical Wash

Instead of struggling with chromatography, use chemical differences.[1]

  • The Anhydride Trick:

    • If your product lacks a primary/secondary amine but the impurity (2-aminopyridine) has one:

    • Add Acetic Anhydride (1.2 eq) or Phthalic Anhydride to the crude mixture.[1]

    • Stir for 30 mins. The 2-aminopyridine converts to a less polar acetamide/phthalimide.

    • Result: The

      
       difference between your product and the modified impurity increases dramatically, making separation easy.
      
  • Acid Wash (Optimization):

    • Dissolve crude in EtOAc.

    • Wash with pH 4.5 Citrate Buffer (mildly acidic).[1]

    • Theory: Imidazo[1,2-a]pyridine (pKa ~5-6) is slightly less basic than many 2-aminopyridines (pKa ~6.8).[1] Careful pH titration can extract the more basic impurity into the aqueous layer while leaving the product in the organic layer.

Frequently Asked Questions (FAQ)

Q: My product is "oiling out" during recrystallization. How do I fix this? A: This is common for these fused heterocycles.

  • Seed it: Scratch the glass or add a seed crystal.

  • Solvent Switch: Avoid Ether/Hexane. Try Acetonitrile/Water (lyophilization often yields a fluffy solid) or Isopropyl Acetate (IPAc) .[1]

  • Salt Formation: Convert the oil into an HCl or Fumarate salt. Dissolve the oil in EtOH, add 1 eq of acid, and dilute with Et2O to precipitate the salt.

Q: Can I use Acetone in my column? A: Avoid it. Acetone absorbs UV at 254nm (interfering with detection) and can react with primary amines in your molecule to form imines (Schiff bases) on the column.[1] Stick to DCM/MeOH or EtOAc/EtOH.

Q: Why does my product turn brown on the column? A: Imidazo[1,2-a]pyridines are electron-rich aromatics.[1] They can undergo oxidative degradation on active silica, especially if the silica contains iron trace impurities.

  • Fix: Use "High Purity" silica or flush the column with a solvent containing an antioxidant (e.g., BHT) if the compound is known to be unstable.[1]

References

  • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on the Synthesis and Biological Activities."[1] Current Topics in Medicinal Chemistry, 2016.

  • Bagdi, A.K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Communications, 2013.[1]

  • Restek Corporation. "Troubleshooting HPLC – Tailing Peaks: The Interaction of Basic Compounds with Silanols." Restek Technical Guides, 2018.[1][6]

  • BenchChem. "Purification of Polar Heterocyclic Compounds: Technical Support Guide." BenchChem Technical Center, 2025.[1]

  • Perveen, S. "Synthesis and Characterization of Imidazo[1,2-a]pyridines."[1] Asian Journal of Chemistry, 2017.[1]

Sources

Technical Support Center: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The following information is based on established literature and practical laboratory experience.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1] While several synthetic routes exist, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a widely utilized and efficient method for accessing 3-amino-substituted imidazo[1,2-a]pyridines.[2][3] This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[1][2] Despite its utility, the GBB reaction and other related syntheses are not without their challenges, often leading to side reactions that can complicate purification and reduce yields.

This guide provides in-depth, causality-driven explanations for these experimental issues and offers field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: Low or No Product Yield with Complete Consumption of Starting Materials.

Question: My reaction has gone to completion according to TLC analysis of the starting materials, but the yield of my desired 3-substituted imidazo[1,2-a]pyridine is very low. What could be the issue?

Answer: This is a common and often perplexing issue. When starting materials are consumed but the desired product is not formed in high yield, it strongly suggests the formation of side products with similar chromatographic behavior, making them difficult to distinguish by TLC alone. Several side reactions are known to occur in the synthesis of imidazo[1,2-a]pyridines.

  • The Chemistry: In the GBB reaction, the desired product is formed when the exocyclic nitrogen of the 2-aminopyridine attacks the intermediate formed from the aldehyde and isocyanide. However, the endocyclic pyridine nitrogen can also attack, leading to the formation of a regioisomeric product. This is particularly prevalent when using 2-aminopyrimidines.[1][4]

  • Troubleshooting:

    • Solvent Choice: The formation of the "inverse" GBB product can be suppressed by using non-protic, apolar solvents such as toluene.[1] Protic solvents like methanol can facilitate the formation of the undesired regioisomer.

    • Catalyst System: While solvent choice is the primary control element, a careful selection of the Lewis or Brønsted acid catalyst may also influence regioselectivity. It is advisable to screen different catalysts if regioisomer formation is suspected.

  • The Chemistry: The GBB reaction is mechanistically related to the Ugi four-component reaction.[1] In some cases, particularly with aliphatic aldehydes, a competing Ugi-type pathway can lead to the formation of a linear peptide-like byproduct instead of the desired fused heterocycle.

  • Troubleshooting:

    • Substrate Selection: This side reaction is more common with aliphatic aldehydes. If possible, consider if an aromatic aldehyde is suitable for your target molecule.

    • Reaction Conditions: Carefully controlling the stoichiometry and reaction temperature may help favor the GBB pathway.

  • The Chemistry: The GBB reaction proceeds through the formation of an iminium ion, which then reacts with the isocyanide to form a nitrilium intermediate. Both of these intermediates are electrophilic and susceptible to hydrolysis if water is present in the reaction mixture. Hydrolysis will lead back to the starting aldehyde and 2-aminopyridine, or to other decomposition products, thus lowering the yield of the final product.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Use of Dehydrating Agents: The addition of a dehydrating agent, such as trimethyl orthoformate, can effectively scavenge any trace amounts of water and has been shown to improve yields in GBB reactions.[5]

Problem 2: Presence of Unreacted Starting Materials and Low Product Yield.

Question: My reaction has stalled, and I observe a significant amount of unreacted starting materials along with some product. How can I drive the reaction to completion?

Answer: An incomplete reaction can be due to several factors, including insufficient activation of the reactants or the presence of inhibiting impurities.

  • The Chemistry: The first step of the GBB reaction is the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (an imine).[2] This equilibrium may not favor the product, or the subsequent reaction of the Schiff base may be slow. The unreacted Schiff base can sometimes be observed as a byproduct.[1]

  • Troubleshooting:

    • Catalyst Choice: The formation of the Schiff base and its subsequent activation are typically catalyzed by a Lewis or Brønsted acid.[1][6] If the reaction is sluggish, consider screening different catalysts. Scandium triflate (Sc(OTf)₃) is a highly effective Lewis acid for this purpose.[1][7] Stronger Brønsted acids like p-toluenesulfonic acid (p-TsOH) or perchloric acid can also be effective.[1][3]

    • Stoichiometry: Using a slight excess (e.g., 1.2 equivalents) of the 2-aminopyridine can help to drive the Schiff base formation to completion.[1]

    • Water Removal: As this is a condensation reaction, the removal of water will shift the equilibrium towards the Schiff base. This can be achieved through the use of a Dean-Stark apparatus or by adding a dehydrating agent.

  • The Chemistry: If a nucleophilic solvent such as methanol is used, it can add to the activated Schiff base intermediate. This side reaction is particularly problematic with electron-poor 2-aminoazines.[1][4] This effectively removes the Schiff base from the desired reaction pathway.

  • Troubleshooting:

    • Solvent Selection: Switch to a less nucleophilic solvent. Trifluoroethanol is an excellent alternative that can suppress this side reaction while still being polar enough to facilitate the reaction.[1] Aprotic solvents like dichloromethane or toluene can also be used.

Problem 3: Complex Crude Mixture and Difficult Purification.

Question: My crude reaction mixture is very complex, and I am struggling to isolate the pure product. What are the likely impurities and how can I improve my purification strategy?

Answer: A complex crude mixture often points to the presence of multiple side products. Understanding what these might be is key to developing an effective purification strategy.

  • Isocyanide-derived Byproducts: Using a large excess of the isocyanide can lead to the formation of polymeric or decomposition products. Isocyanides can be unstable under strongly acidic conditions.[8]

  • Dimerization of 2-aminopyridine: In some related reactions like the Chichibabin reaction, dimerization of the pyridine starting material can occur.[9]

  • Over-alkylation of the Product: In syntheses that use α-haloketones instead of the GBB reaction, the imidazo[1,2-a]pyridine product is nucleophilic and can react with the starting α-haloketone, leading to N-alkylation.[10]

Method Principle Application Notes
Column Chromatography Separation based on polarity.This is the most common method. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
Acid-Base Extraction The basicity of the imidazo[1,2-a]pyridine nitrogen allows for separation from neutral or acidic impurities.Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the pure product.
Recrystallization If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing small amounts of impurities.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the complexities of the GBB reaction and its potential pitfalls, the following diagrams illustrate the main reaction pathway and the points at which side reactions can occur.

Diagram 1: The Groebke-Blackburn-Bienaymé Reaction and Key Intermediates

GBB_Mechanism cluster_start Starting Materials cluster_main_path Main Reaction Pathway Amidine 2-Aminopyridine Schiff_Base Schiff Base Amidine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Activated_Imine Activated Iminium Ion Schiff_Base->Activated_Imine + H⁺ Activated_Imine->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product 3-Substituted Imidazo[1,2-a]pyridine Cyclized->Product Aromatization

Caption: Main pathway of the GBB reaction.

Diagram 2: Troubleshooting Decision Tree for GBB Side Reactions

Troubleshooting_GBB cluster_side_reactions Potential Side Reactions cluster_solutions Solutions Start Low Yield or Complex Mixture Regioisomer Regioisomer ('Inverse' GBB) Start->Regioisomer Solvent_Adduct Solvent Adduct to Schiff Base Start->Solvent_Adduct Hydrolysis Hydrolysis of Intermediates Start->Hydrolysis Ugi_Product Ugi-type Byproduct Start->Ugi_Product Solvent_Change Use Aprotic Solvent (e.g., Toluene) Regioisomer->Solvent_Change Non_Nuc_Solvent Use Non-nucleophilic Solvent (e.g., TFE) Solvent_Adduct->Non_Nuc_Solvent Anhydrous Ensure Anhydrous Conditions / Add Dehydrating Agent Hydrolysis->Anhydrous Optimize_Conditions Optimize Stoichiometry and Temperature Ugi_Product->Optimize_Conditions

Caption: Decision tree for troubleshooting GBB reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted Imidazo[1,2-a]pyridines via the GBB Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the chosen anhydrous solvent (e.g., methanol, ethanol, or toluene, to make a 0.1-0.5 M solution).

  • Add the catalyst (e.g., Sc(OTf)₃, 5-10 mol% or p-TsOH, 10-20 mol%).

  • Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the Schiff base.

  • Add the isocyanide (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or via acid-base extraction as described above.

Protocol 2: Purification of a Basic 3-Aminoimidazo[1,2-a]pyridine via Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.

  • Shake the funnel vigorously and allow the layers to separate. Drain the organic layer.

  • Wash the aqueous layer with the organic solvent (2 x 20 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8).

  • Extract the aqueous layer with the organic solvent (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(43), 7007-7049.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • García-Morales, R., et al. (2018). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Molbank, 2018(4), M1023.
  • Guchhait, S. K., et al. (2018). B(C6F5)3‐Catalysed Alkylation of Imidazo[1,2‐a]pyridines Using α,β‐Unsaturated Ketones. ChemistrySelect, 3(44), 12537-12541.
  • Lara-dávila, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 13(1), 10.
  • Neves, A. P., et al. (2020). Fate of nitrilium ion intermediate in the Ugi, Strecker and GBB reactions.
  • Stevenson, D. E., et al. (1990). Proposed mechanism of the hydrolysis of nitrile-enzyme intermediates. Journal of the American Chemical Society, 112(17), 6354-6359.
  • Kumar, A., et al. (2014). Regioselective synthesis of fused imidazo[1,2-a]pyrimidines via intramolecular C-N bond formation/6-endo-dig cycloisomerization. Organic & Biomolecular Chemistry, 12(36), 7079-7083.
  • Santos, L. H., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 8(42), 38691-38713.
  • Santos, L. H., et al. (2023). Mechanism of GBB and Ugi four-component reactions. Journal of the Brazilian Chemical Society, 34, 1-22.
  • Guchhait, S. K., & Mistry, H. (2018). Alumina-Promoted Michael Addition of Imidazo[1,2-a]pyridines with α,β-Unsaturated Ketones. Synlett, 29(18), 2448-2452.
  • Longo, V. N., et al. (2021). ¹H NMR spectra in DMSO‐d6 for isolated GBB product 4 a, bis‐(2‐furyl) methane 6 a, 5‐HMF (2 a), imine intermediate 5 a, crude sample from room temperature experiment and crude sample for the optimized conditions. Magnetic Resonance in Chemistry, 59(11), 1097-1105.
  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. University of Groningen.
  • Jones, A. M., & Ledesma, G. N. (2013). Kinetics and pathways of cyanide degradation at high temperatures and pressures. Industrial & Engineering Chemistry Research, 52(7), 2537-2544.
  • Desai, N. C., et al. (2012). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. Trade Science Inc.
  • El-Faham, A., et al. (2024). New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection in industrial pickling of mild steel. Journal of Adhesion Science and Technology, 1-26.
  • Chebanov, V. A., et al. (2023). Scheme 2: Diversity of GBB reaction products as precursors for Ugi... Beilstein Journal of Organic Chemistry, 19, 162-177.
  • Kumar, A., & Sharma, U. (2021). Alkylation of imidazo[1,2‐a]pyridines using DLP. Asian Journal of Organic Chemistry, 10(8), 1957-1977.
  • Wang, Q., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry, 85(15), 9874-9884.
  • Dömling, A. (2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 19(3), 435-447.
  • Guchhait, S. K., & Chaudhary, P. (2023). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Organic & Biomolecular Chemistry, 21(24), 5022-5026.
  • Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1245-1256.
  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463.
  • Colella, M., et al. (2021). Isocyanide Chemistry Enabled by Continuous Flow Technology.
  • da Silva, J. L., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(4), 232-241.
  • Chemistry lover. (2019, July 26). ChiChibabin reaction || Detailed Mechanism [Video]. YouTube.
  • Pozharskii, A. F., et al. (1997). Advances in the Study of the Chichibabin Reaction. Russian Chemical Reviews, 66(10), 839-862.
  • Reddit. (2022, December 29). Have I drawn the mechanism for the Chichibabin reaction correctly? (If there are errors please correct them lol). r/OrganicChemistry.
  • da Silva, J. L., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 55-64.
  • Stanbury, D. M., et al. (2004). Acidic aqueous decomposition of thiocyanogen. Inorganic Chemistry, 43(18), 5655-5662.
  • jOeCHEM. (n.d.). NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. Retrieved from [Link]

  • C-C, T., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(39), 34565-34584.
  • de Fátima, Â., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-13.
  • Chen, Y., et al. (2006). Synthesis and characterization of isocyanic acid, m‐phenylenediiso‐propylidene based poly(urethane‐urea) dispersions containing different amount of 2,2‐Bis(hydroxyl methyl)propionic acid. Journal of Applied Polymer Science, 102(3), 2548-2556.
  • Ooi, T., & Maruoka, K. (2007). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Journal of the Chinese Chemical Society, 54(6), 1435-1448.
  • ResearchGate. (2020, June 26). Can lewis and bronsted acid work in antagonistic manner when they are together and show synergistic effect when used individually for a same process?.
  • Krea, M., & van Santen, R. A. (2005). A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene. Journal of Physical Chemistry B, 109(25), 12384-12390.
  • Chemistry Steps. (n.d.). Lewis Acids and Bases. Retrieved from [Link]

  • Colella, M., et al. (2021). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv.
  • El-Gazzar, A. B. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1277, 134857.
  • Aouad, M. R., et al. (2023). Synthesis and anticorrosive activity of two new imidazo[1, 2-a]pyridine Schiff bases. Journal of Molecular Liquids, 383, 122074.
  • Schmidt, J., & Sako, M. (2024).
  • de la Torre, M. C., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4102.

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Optimizing reaction conditions for functionalizing 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IP-7CN-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Executive Summary

The 3-formylimidazo[1,2-a]pyridine-7-carbonitrile scaffold represents a "push-pull" system critical in modern drug discovery, particularly for kinase inhibitors and GABA receptor ligands. The 7-cyano group (electron-withdrawing) significantly alters the reactivity of the C3-formyl "warhead" compared to the unsubstituted core.

This guide addresses the three most common bottlenecks reported by our user base:

  • Solubility Issues: The planar, polar nature of the scaffold leads to aggregation.

  • Reactivity Modulation: The 7-CN group activates the aldehyde but destabilizes intermediate imines.

  • Chemoselectivity: Preventing nitrile hydrolysis during aldehyde functionalization.

Module 1: Solvent System & Solubility Optimization

User Question: "I cannot get the starting material to dissolve in DCM or MeOH at room temperature. Heating causes degradation. What solvent system do you recommend?"

Technical Insight

The 7-carbonitrile group increases the dipole moment and crystalline lattice energy of the imidazo[1,2-a]pyridine core. Standard organic solvents (DCM, Toluene) are often insufficient.

Recommended Solvent Protocols
Solvent SystemApplicationNotes
DCM/MeOH (4:1) Standard Reductive AminationThe methanol disrupts hydrogen bonding aggregates.[1]
TFE (2,2,2-Trifluoroethanol) Difficult CondensationsHigh Priority Recommendation. TFE activates the carbonyl via H-bonding and solubilizes the polar core.
DMF or DMSO High-Temp CondensationsUse only if necessary. High boiling points make workup difficult (requires lyophilization or extensive aqueous wash).
THF/HFIP (9:1) Mild ReductionsHexafluoroisopropanol (HFIP) is a potent solubilizer and Lewis acid promoter.[1]

Module 2: Functionalizing the C3-Aldehyde

Workflow A: Reductive Amination (The "Standard" Protocol)

User Question: "My reductive amination yields are low (<30%). I see starting material and reduced alcohol byproduct, but little amine."

Diagnosis: The electron-withdrawing 7-CN group destabilizes the intermediate iminium ion, making it prone to hydrolysis before reduction can occur.

Optimized Protocol:

  • Step 1 (Imine Formation):

    • Solvent: TFE or DCE/MeOH (10:1).[1]

    • Additive: 4Å Molecular Sieves (Activated) or MgSO₄ (anhydrous) are mandatory to drive equilibrium.[1]

    • Time: Stir amine (1.1 equiv) and aldehyde (1.0 equiv) for 2–4 hours before adding the reducing agent.

  • Step 2 (Reduction):

    • Reagent: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv).[1]

    • Condition: Add at 0°C, then warm to RT.

    • Acid Catalyst: If using secondary amines, add 1.0 equiv of Acetic Acid to protonate the imine.

Workflow B: Knoevenagel Condensation

User Question: "I am trying to condense malononitrile with the aldehyde. Using piperidine/ethanol reflux turns the reaction black/tarry."

Diagnosis: The 7-CN group makes the ring electron-deficient. Strong bases or high heat can trigger oligomerization or nucleophilic attack on the ring itself.

Optimized Protocol:

  • Catalyst: Use Boric Acid (10 mol%) or L-Proline (20 mol%) instead of piperidine.

  • Solvent: Ethanol or Water/Ethanol (1:1).

  • Temperature: Room Temperature to 50°C. Do not reflux.

  • Mechanism: Boric acid acts as a dual-activation catalyst, activating the carbonyl oxygen while mildly activating the methylene compound, preventing base-mediated degradation.[1]

Module 3: Stability & Troubleshooting (The "7-CN Factor")

User Question: "I see a new peak in LCMS with M+18 mass shift. Is my nitrile hydrolyzing?"

Critical Analysis

Yes. The 7-position is electronically coupled to the N1 nitrogen. Under acidic conditions (pH < 2) or strong basic conditions (pH > 12), the nitrile is susceptible to hydrolysis to the amide (M+18) or carboxylic acid (M+19/M+1).[1]

Stability Rules:

  • Avoid Aqueous Strong Acids: Do not use 6M HCl for workups. Use saturated NH₄Cl or phosphate buffer (pH 6).[1]

  • Cannizzaro Risk: In strong base (NaOH/KOH), the electron-deficient aldehyde can undergo disproportionation (Cannizzaro reaction) into the alcohol and carboxylic acid.[1] Always use amine bases (DIPEA, Et₃N) or mild inorganic bases (K₂CO₃). [1]

Visualizing the Optimization Logic

Diagram 1: Reaction Optimization Decision Tree

ReactionOptimization Start Start: Functionalization of 3-CHO-7-CN-Imidazopyridine SolubilityCheck Is SM soluble in DCM/MeOH? Start->SolubilityCheck UseTFE Switch Solvent to TFE or HFIP SolubilityCheck->UseTFE No ReactionType Select Reaction Type SolubilityCheck->ReactionType Yes UseTFE->ReactionType RedAm Reductive Amination ReactionType->RedAm Knoevenagel Knoevenagel Condensation ReactionType->Knoevenagel ImineStable Is Imine Stable? RedAm->ImineStable BaseCheck Base Selection Knoevenagel->BaseCheck AddSieves Add 4Å Sieves + AcOH Pre-stir 4h ImineStable->AddSieves No (Low Yield) Final Proceed to Workup (pH 6-8 Buffer) ImineStable->Final Yes AddSieves->Final MildBase Use Boric Acid or L-Proline (No Piperidine) BaseCheck->MildBase Avoid Tars MildBase->Final

Caption: Decision tree for selecting solvents and additives based on solubility and reaction outcome.

Diagram 2: Chemical Pathway & Competitive Risks

ChemicalPathway SM 3-CHO-7-CN-Imidazopyridine Path_RedAm Reductive Amination (Amine + STAB) SM->Path_RedAm Path_Knoevenagel Condensation (Active Methylene) SM->Path_Knoevenagel Risk_Hydrolysis Risk: Nitrile Hydrolysis (Strong Acid/Base) SM->Risk_Hydrolysis pH < 2 or > 12 Risk_Cannizzaro Risk: Cannizzaro (Strong Base) SM->Risk_Cannizzaro NaOH/Heat Imine Intermediate Imine (Unstable due to 7-CN) Path_RedAm->Imine Product_Alkene 3-Vinyl Product Path_Knoevenagel->Product_Alkene Imine->SM Hydrolysis (Reversible) Product_Amine 3-Aminomethyl Product Imine->Product_Amine Reduction

Caption: Reaction pathways highlighting the desired functionalization versus competitive degradation risks driven by the 7-CN group.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1] Chemical Communications, 2015, 51 , 1555-1575.[1][2]

  • Reductive Amination Methodologies

    • Dangerfield, E. M., et al. "Amine synthesis by reductive amination."[1][3] Journal of Organic Chemistry, 2010, 75 , 5470-5477.[1][3] (Foundational protocol for difficult substrates).

    • [1]

  • Knoevenagel Condensation (Boric Acid Catalysis)

    • Thorat, B. R., et al. "One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst."[4] Sciforum, 2023.[1]

  • C3-Functionalization Specifics

    • Cao, H., et al. "Synthesis of 3-substituted imidazo[1,2-a]pyridines."[1] RSC Advances, 2014.[1]

  • Solubility & Solvent Effects (TFE/HFIP)

    • General Organic Chemistry Principle: Fluorinated alcohols (TFE/HFIP) are established as superior solvents for heterocycle functionalization due to strong H-bond donor ability. Refer to: Chemical Reviews, 2010, 110 , 4541–4611.[1]

    • [1]

Sources

Overcoming poor solubility of imidazo[1,2-a]pyridine-based compounds in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for imidazo[1,2-a]pyridine handling and formulation. Fused bicyclic rings, such as the imidazo[1,2-a]pyridine core, are privileged scaffolds in medicinal chemistry (found in drugs like zolpidem and emerging anti-tuberculosis agents). However, they frequently suffer from high lipophilicity, strong π-π stacking, and low aqueous solubility[1].

This guide is designed for researchers and drug development professionals to troubleshoot and overcome the thermodynamic and kinetic barriers associated with this scaffold across synthesis, purification, and biological assay formulation.

Logical Framework for Solubility Optimization

Before diving into specific troubleshooting steps, it is critical to understand the relationship between the physicochemical properties of your compound and the resulting solubility barriers.

ThermodynamicLogic Planar Planar Imidazo[1,2-a]pyridine (High Pi-Pi Stacking) Lattice High Crystal Lattice Energy (Thermodynamic Barrier) Planar->Lattice Mod1 Introduce sp3 Character (e.g., Piperidine) Lattice->Mod1 Mod2 Amorphous Solid Dispersion (Kinetic Trapping) Lattice->Mod2 LowLattice Reduced Lattice Energy (Chemical Fix) Mod1->LowLattice HighEnergy High-Energy Amorphous State (Formulation Fix) Mod2->HighEnergy Soluble Enhanced Solvation & Bioavailability LowLattice->Soluble HighEnergy->Soluble

Figure 1: Mechanistic pathways to overcome the high crystal lattice energy of imidazo[1,2-a]pyridines.

Analytical & Purification Troubleshooting (FAQs)

Q: My imidazo[1,2-a]pyridine intermediate crashes out during silica gel column chromatography when using Hexane/EtOAc. How can I prevent this? A: Causality: Imidazo[1,2-a]pyridines are flat, rigid systems. While they may initially dissolve in a large volume of your loading solvent, as the compound concentrates into a narrow band on the silica column, the local concentration exceeds its thermodynamic solubility limit. This leads to rapid crystallization (crashing out) on the stationary phase. Solution: Switch to solid loading . Dissolve the compound in a highly solubilizing solvent (e.g., THF, DMF, or a DCM/MeOH mix), add Celite or silica gel, and evaporate the solvent completely. This disperses the compound kinetically across a large surface area, preventing localized supersaturation during elution.

Q: I cannot obtain a clear


H NMR spectrum in CDCl

or DMSO-d

. The compound remains a cloudy suspension. What is the best alternative?
A: Causality: The high crystal lattice energy of the unsubstituted imidazo[1,2-a]pyridine core often overcomes the solvation energy provided by standard NMR solvents. Furthermore, during multicomponent reactions (like Ugi reactions), these intermediates exhibit notoriously low solubility in standard alcohols or DMSO at room temperature[2]. Solution: Use a solvent that disrupts intermolecular hydrogen bonding and protonates the basic bridgehead nitrogen. Adding 1-2 drops of Trifluoroacetic acid-d (TFA-d) to your DMSO-d

, or using pure TFA-d, will protonate the N1 position. This creates a charged species that readily solvates. (Note: This will shift your chemical shifts downfield, which must be accounted for during spectral interpretation).

Q: My lead compound has an excellent in vitro enzymatic ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 but shows poor oral exposure in rodent PK studies. How should I optimize the structure? 
A: Causality:  Poor oral exposure for this scaffold is frequently driven by a combination of high lipophilicity (cLogP > 4) and poor aqueous solubility. Furthermore, highly basic amines attached to the core can trigger P-glycoprotein (Pgp) mediated efflux in the gut.
Solution:  Introduce sp

-hybridized character to disrupt molecular planarity. For example, replacing a flat aromatic substituent with a constrained secondary amine (e.g., a fluorinated piperidine) can lower the cLogP and attenuate the pKa. This dual effect reduces the crystal lattice energy (improving solubility) and reduces Pgp efflux, significantly enhancing oral bioavailability.

Experimental Workflows for Assays & Formulation

When chemical modification is not feasible, you must rely on formulation strategies to rescue the compound for in vitro or in vivo testing.

FormulationWorkflow Start Poorly Soluble Imidazo[1,2-a]pyridine CheckIon Does it have an ionizable group? Start->CheckIon YesIon Yes (Basic Amine/Acid) CheckIon->YesIon NoIon No (Neutral/Highly Lipophilic) CheckIon->NoIon SaltScreen Perform Salt Screening (e.g., Mesylate, HCl) YesIon->SaltScreen ASD Formulate Amorphous Solid Dispersion (ASD) NoIon->ASD Nano Prepare Nanosuspension (Milling/Surfactants) NoIon->Nano

Figure 2: Decision matrix for selecting a formulation strategy based on molecular properties.

Quantitative Comparison of Formulation Strategies

To select the appropriate downstream workflow, compare the expected impact of each formulation technique on your compound's physical state.

StrategyMechanism of ActionTypical Fold-Increase in SolubilityParticle Size RangeStability Risk
Micronization Increases surface area for dissolution (Noyes-Whitney equation).1.5x - 2x1 - 10 µmLow (Remains thermodynamically stable)
Nanosuspension Drastic surface area increase; alters saturation solubility slightly.5x - 10x100 - 400 nmModerate (Requires surfactants to prevent Ostwald ripening)
Amorphous Solid Dispersion Kinetic trapping in a high-energy amorphous state within a polymer[3].10x - 50xN/A (Polymer matrix)High (Risk of recrystallization over time)
Salt Formation Ionization of the bridgehead nitrogen or pendant groups.50x - 100x+VariesLow (If a stable polymorph is identified)

Self-Validating Standardized Protocols

Protocol A: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol kinetically traps the imidazo[1,2-a]pyridine in a high-energy state using a polymer matrix (e.g., PVP or HPMCAS), drastically improving its dissolution rate[3].

Step-by-Step Methodology:

  • Matrix Selection: Weigh a 1:3 ratio of your imidazo[1,2-a]pyridine compound to the selected polymer (e.g., PVP-K30).

  • Dissolution: Dissolve both components in a common volatile organic solvent (e.g., DCM/EtOH 1:1 mixture).

    • Self-Validation Check 1: Pass a laser pointer through the solution. The beam should not scatter (Tyndall effect). If scattering occurs, the drug is not fully dissolved, and the resulting dispersion will contain crystalline seeds. Add more solvent or gently heat until optically clear.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under high vacuum. Continue drying until a thin, uniform film forms on the flask wall.

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove residual solvent, which can act as a plasticizer and induce premature crystallization.

  • Harvesting: Scrape the solid dispersion, grind it lightly using a mortar and pestle, and store it in a desiccator.

  • Final Validation: Analyze a pinch of the powder under a Polarized Light Microscope (PLM).

    • Self-Validation Check 2: The field of view must remain completely dark. The presence of birefringence (glowing spots) indicates residual crystallinity, meaning the ASD failed and the drug loading must be reduced.

Protocol B: Small-Scale Salt Screening

If your imidazo[1,2-a]pyridine has a basic moiety, forming a salt is the most thermodynamically stable way to improve solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of the free base in a minimal amount of a moderately polar solvent (e.g., Acetone or THF) at 50°C.

  • Counterion Addition: Add 1.05 equivalents of a pharmaceutically acceptable acid (e.g., Methanesulfonic acid, HCl, or Maleic acid) dissolved in the same solvent, dropwise while stirring.

  • Equilibration: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight to induce precipitation.

  • Isolation: Filter the resulting crystals and wash with cold solvent. Dry under vacuum.

  • Final Validation: Perform Differential Scanning Calorimetry (DSC) on the isolated solid.

    • Self-Validation Check: The thermogram must show a single, sharp endothermic melting peak that is distinctly different from the melting point of the original free base. Multiple peaks indicate a physical mixture of free base and acid, or the presence of multiple polymorphs, requiring recrystallization.

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH).
  • Technical Support Center: Enhancing the Solubility and Bioavailability of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. Benchchem.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health (NIH).
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.

Sources

Large-scale synthesis protocol for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Protocols Topic: Large-Scale Synthesis of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile Ticket ID: #SYN-IMP-7CN-003 Status: Open Assigned Specialist: Senior Process Chemist

Executive Summary & Route Strategy

Welcome to the technical support hub for the synthesis of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile . This molecule is a critical intermediate in the development of p38 kinase inhibitors and BCL-2 antagonists.

The synthesis presents two primary challenges at scale:

  • Regioselectivity & Core Construction: Ensuring the nitrile group remains intact during the formation of the imidazo[1,2-a]pyridine core.

  • Vilsmeier-Haack Control: Managing the exotherm and viscosity during C-3 formylation while preventing the hydrolysis of the C-7 nitrile to an amide or carboxylic acid.

Below are the detailed support modules designed to guide you through the validated 2-step protocol: Condensation-Cyclization followed by Vilsmeier-Haack Formylation .

Module 1: Core Synthesis (Ring Closure)

Objective: Synthesis of 7-cyanoimidazo[1,2-a]pyridine from 2-amino-4-cyanopyridine.

The Protocol

The industrial standard involves the condensation of 2-amino-4-cyanopyridine with chloroacetaldehyde (usually supplied as a 40-50% aqueous solution).

ParameterSpecificationRationale
Stoichiometry 1.0 eq Amine : 1.5 eq AldehydeExcess chloroacetaldehyde drives the reaction to completion; it degrades over time.
Solvent Ethanol/Water (3:1) or n-ButanolWater is required if using aqueous chloroacetaldehyde; alcohol ensures solubility of the organic amine.
Base NaHCO₃ (2.0 eq)Neutralizes the HCl byproduct. Stronger bases (NaOH) promote polymerization of the aldehyde.
Temperature Reflux (75-85°C)Required to surmount the activation energy for the dehydration step.
Troubleshooting & FAQs

Q: My reaction mixture turned into a black tar. What happened? A: This is likely due to the polymerization of chloroacetaldehyde.

  • Cause: Adding the base too quickly or using a base that is too strong (pH > 9) causes rapid self-aldol condensation of the chloroacetaldehyde.

  • Fix: Add the base portion-wise over 1 hour. Ensure the internal temperature is stable before addition. Alternatively, use 2-bromoacetaldehyde diethyl acetal with HBr in acidic media if the aldehyde quality is poor, though this is more expensive.

Q: The yield is low (<50%), and I see unreacted amine. A: The chloroacetaldehyde may have degraded.

  • Validation: Check the titer of your chloroacetaldehyde solution. If it is old, it likely contains significant amounts of para-aldehyde or polymer.

  • Fix: Increase equivalents to 2.0 eq or distill the chloroacetaldehyde prior to use (caution: highly toxic/lachrymator).

Module 2: C-3 Formylation (Vilsmeier-Haack)

Objective: Installing the aldehyde at the C-3 position without hydrolyzing the C-7 nitrile.

The Validated Workflow

The C-3 position of imidazo[1,2-a]pyridine is highly nucleophilic (similar to indole C-3).[1] The Vilsmeier-Haack reaction is the standard method, but the order of addition is critical for safety and yield.

VilsmeierProtocol Start Reagents: DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) Temp: 0-5°C Start->VilsmeierReagent Exothermic Formation Addition Add Substrate (7-cyano-IP) in DMF VilsmeierReagent->Addition Maintain <10°C Heating Heat to 60-80°C (Electrophilic Attack) Addition->Heating Controlled Ramp Intermediate Iminium Salt Intermediate Heating->Intermediate C-3 Functionalization Quench Buffered Hydrolysis (NaOAc/H2O) Intermediate->Quench Critical Step Product 3-Formyl-7-cyano Product Quench->Product pH 7-8

Caption: Step-by-step Vilsmeier-Haack workflow emphasizing temperature control points to prevent thermal runaway and side reactions.

Troubleshooting & FAQs

Q: The reaction mixture solidified immediately upon adding the substrate. A: This is a common "stalling" issue in Vilsmeier reactions.

  • Mechanism:[1][2][3][4][5][6][7] The formation of the iminium salt intermediate creates a highly ionic, viscous species that crashes out of non-polar solvents or concentrated DMF solutions.

  • Fix: Ensure your solvent volume is at least 5-7 volumes of DMF relative to the substrate. Mechanical stirring is recommended over magnetic stirring for scales >50g.

Q: I see a new impurity at RRT 0.85 (HPLC) that looks like the amide. A: You have hydrolyzed your nitrile.

  • Cause: The Vilsmeier intermediate is acidic. If you heat the reaction too long or quench into a strongly acidic/hot medium, the C-7 nitrile (activated by the electron-withdrawing iminium at C-3) will hydrate to the amide.

  • Fix:Do not reflux. Keep the reaction temperature at 60-70°C. Monitor strictly by HPLC. Stop exactly when the starting material is <1%.

Module 3: Critical Workup & Isolation

Objective: Hydrolysis of the iminium salt without damaging the nitrile.

The quench is the most precarious step. The Vilsmeier adduct (iminium salt) must be hydrolyzed to release the aldehyde, but the conditions must remain mild.

The "Buffered Quench" Protocol
  • Cool: Cool the reaction mixture to 0-5°C.

  • Pour: Pour the reaction mixture slowly into a slurry of Ice + Sodium Acetate (aq) .

    • Why Sodium Acetate? It buffers the HCl generated during hydrolysis, preventing the pH from dropping below 4.

  • Stir: Stir vigorously for 1-2 hours. The iminium salt hydrolysis is not instantaneous.

  • pH Adjustment: Adjust final pH to ~7.5 - 8.0 using saturated NaHCO₃.

  • Filtration: The product usually precipitates as a solid. Filter and wash with water.[6]

HydrolysisPathways Iminium C3-Iminium Intermediate (Stable in DMF) AcidQuench Strong Acid Quench (pH < 1, High Temp) Iminium->AcidQuench Improper Protocol BufferQuench Buffered Quench (pH 4-7, Cold) Iminium->BufferQuench Correct Protocol Impurity Impurity: Amide/Acid (CN Hydrolyzed) AcidQuench->Impurity Nitrile Hydration Target Target Aldehyde (CN Intact) BufferQuench->Target Selective Hydrolysis

Caption: Divergent pathways during workup. Acidic/thermal stress leads to nitrile hydrolysis (red), while buffered conditions yield the target (green).

Q: The product is trapped in an emulsion during extraction. A: Avoid extraction if possible.

  • Strategy: This product is generally poorly soluble in water. If you neutralize correctly (pH 7-8), it should precipitate. If an oil forms, induce crystallization by adding a co-solvent like 2-propanol or acetonitrile to the aqueous slurry and cooling.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Reaction of 2-aminopyridines with alpha-halocarbonyls.
    • Lombardwp, J. G., et al. "Regioselective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2014.[8]

  • Vilsmeier-Haack Mechanism & Safety

    • Thermal hazards and scale-up of Vilsmeier reagents.
    • Org.[2][6][8][9][10][11][12] Process Res. Dev. 2012, 16, 11, 1794–1804. "Continuous Flow Production of Thermally Unstable Intermediates... Vilsmeier-Haack Formylation."

  • Nitrile Stability in Vilsmeier Reactions

    • Discussion on the hydrolysis of nitriles under acidic conditions.
    • "Chemistry of Nitriles: Hydrolysis and Reactivity."[2] LibreTexts Chemistry.

  • C-3 Functionalization Specifics

    • Cu-Catalyzed vs Vilsmeier Approaches for C-3 formyl
    • Org.[2][6][8][9][10][11][12] Lett. 2017, 19, 18, 4726–4729.[11]

Sources

Troubleshooting low conversion in imidazo[1,2-a]pyridine cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering low conversion rates in the synthesis of imidazo[1,2-a]pyridines. It is designed to move beyond generic advice, offering mechanistic diagnostics and evidence-based optimization strategies.

Topic: Optimization of Conversion and Yield in Imidazo[1,2-a]pyridine Synthesis Applicable Chemistries: Condensation (Hantzsch-type), Multicomponent (Groebke-Blackburn-Bienaymé), and Oxidative Coupling. Support Level: Advanced / Senior Scientist

Introduction: The Mechanistic Bottleneck

Low conversion in imidazo[1,2-a]pyridine synthesis is rarely a simple matter of "not enough time." It is typically a competition between the nucleophilicity of the pyridine ring nitrogen and the electrophilicity of the carbonyl species , complicated by the stability of the intermediate.

The classic condensation between 2-aminopyridines and


-haloketones proceeds via a specific sequence:
  • SN2 Attack: The ring nitrogen (N1) attacks the

    
    -carbon of the haloketone.
    
  • Intermediate Formation: Formation of a non-cyclic N-alkylpyridinium salt.

  • Cyclodehydration: Intramolecular attack by the exocyclic amine onto the carbonyl, followed by dehydration to aromatize.

Critical Insight: Most "low conversion" cases are actually stalled intermediates . The first step occurs, but the second step (cyclization) is energetically unfavorable under the current conditions.

Part 1: Diagnostic Workflow

Before altering reagents, use this logic tree to identify the specific failure mode.

DiagnosticWorkflow Start ISSUE: Low Conversion / Low Yield TLC Diagnostic TLC/LC-MS Analysis Start->TLC SM_Remaining Is Starting Material (SM) Remaining? TLC->SM_Remaining New_Spot Is a Polar Intermediate Visible? SM_Remaining->New_Spot No, SM consumed Branch_A CASE A: SM Intact (Nucleophilicity Issue) SM_Remaining->Branch_A Yes, mostly SM Branch_B CASE B: Intermediate Stalled (Cyclization Failure) New_Spot->Branch_B Yes, single polar spot Branch_C CASE C: Complex Mixture (Decomposition/Side Rxn) New_Spot->Branch_C No, streaking/many spots Action_A Action: Switch to Polar Aprotic Solvent (DMF/DMSO) or Add Lewis Acid Branch_A->Action_A Action_B Action: Increase Temp or Add Weak Base (NaHCO3) Branch_B->Action_B Action_C Action: Check Oxidative Stability or Switch Halogen (Br -> Cl/I) Branch_C->Action_C

Figure 1: Decision matrix for diagnosing reaction failure based on TLC/LC-MS evidence.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: The "Stalled" Reaction

Q: My LC-MS shows a mass corresponding to the product + H₂O (or SM + Ketone). Why isn't it cyclizing?

A: You have formed the 2-aminopyridinium salt intermediate , but the cyclodehydration step is blocked. This is common when the ketone moiety is electron-rich or sterically hindered.

  • The Science: The ring nitrogen is the most nucleophilic site. It attacks the

    
    -haloketone to form a salt [1]. To close the ring, the exocyclic amine (now less nucleophilic due to the positive charge on the ring) must attack the carbonyl.
    
  • The Fix:

    • Base Addition: If running neutral, add NaHCO₃ or K₂CO₃ (1.0–2.0 equiv). This deprotonates the intermediate, restoring nucleophilicity to the exocyclic amine.

    • Solvent Switch: Switch from Ethanol (reflux) to n-Butanol (higher reflux temp) or DMF (100°C). The cyclization often requires a higher activation energy than the initial alkylation.

Scenario 2: Unreactive Starting Materials

Q: I am using a 2-aminopyridine with an electron-withdrawing group (EWG) (e.g., -NO₂, -CF₃). The reaction barely proceeds.

A: EWGs significantly reduce the nucleophilicity of the ring nitrogen, preventing the initial SN2 attack.

  • The Science: The initial step is the rate-determining step for EWG-substituted pyridines. Standard reflux in ethanol is insufficient to overcome the activation barrier.

  • The Fix:

    • Catalysis: Add a Lewis Acid catalyst. FeCl₃ or CuBr (5–10 mol%) can activate the

      
      -haloketone, making it more susceptible to attack [2].
      
    • Microwave Irradiation: High-energy input can force the condensation of deactivated amines.

    • Iodide Exchange: Add NaI (10 mol%) to generate the

      
      -iodoketone in situ (Finkelstein reaction), which is a much better electrophile than the bromide or chloride.
      
Scenario 3: Decomposition & Side Products

Q: My reaction turns black/tarry, and the yield is low despite full conversion of starting material.

A: You are likely observing oxidative decomposition or polymerization of the


-haloketone, or dimerization of the aminopyridine.
  • The Science:

    
     are lachrymators and thermally unstable. In the presence of strong bases or excessive heat, they can self-condense. Furthermore, 2-aminopyridines can undergo oxidative dimerization under aerobic conditions with copper catalysts.
    
  • The Fix:

    • Stoichiometry Control: Do not add the haloketone all at once. Add it dropwise to the refluxing solution of aminopyridine.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon, especially if using copper catalysis.

    • Scavengers: If using the Groebke-Blackburn-Bienaymé (GBB) multicomponent route, ensure the aldehyde is free of peroxides/acids.

Part 3: Optimized Experimental Protocols

Method A: The Robust "Standard" (Bicarbonate Method)

Best for: General synthesis, acid-sensitive substrates.

  • Setup: 50 mL Round Bottom Flask with reflux condenser.

  • Reagents:

    • 2-Aminopyridine derivative (1.0 mmol)[1][2]

    • 
      -Bromoacetophenone derivative (1.0 mmol)
      
    • Sodium Bicarbonate (NaHCO₃) (1.2 mmol)

    • Solvent: Ethanol (absolute) or Ethanol/Water (2:1) (5 mL).

  • Procedure:

    • Dissolve amine and ketone in solvent.[2][3]

    • Add NaHCO₃ solid.

    • Heat to reflux (78°C) for 4–6 hours.

    • Monitor: Check TLC. If intermediate spot persists (lower Rf than product), continue heating.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold water/EtOH. If not, evaporate solvent, redissolve in EtOAc, wash with water, dry (Na₂SO₄), and concentrate.

Method B: Lewis Acid Catalyzed (For Deactivated Amines)

Best for: Nitro-, Cyano-, or Trifluoromethyl-substituted aminopyridines.

  • Setup: Sealed tube or heavy-walled pressure vial.

  • Reagents:

    • Substituted 2-Aminopyridine (1.0 mmol)[1]

    • 
      -Haloketone (1.1 mmol)
      
    • Catalyst: CuBr or ZnCl₂ (10 mol%) [3].

    • Solvent: DMF (3 mL).

  • Procedure:

    • Combine reagents in the vial.

    • Heat to 100–120°C for 8–12 hours.

  • Workup: Pour into crushed ice/water. The product often precipitates as a solid. Filter and recrystallize from EtOH/Acetone.

Part 4: Data & Selection Guides

Solvent & Base Selection Matrix
Substrate ReactivityRecommended SolventRecommended BaseTemperatureNotes
High (e.g., 2-amino-4-methylpyridine)Ethanol or MethanolNone or NaHCO₃60–80°CSpontaneous cyclization is common.
Neutral (e.g., 2-aminopyridine)Ethanol/WaterNaHCO₃RefluxWater aids in dissolving inorganic salts.
Low (e.g., 2-amino-5-nitropyridine)DMF or n-ButanolK₂CO₃ or CaO100–120°CRequires high T and stronger base.
Acid Sensitive THF or DCMEt₃NReflux/RTAvoid protic solvents if acetals/protecting groups are present.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[4] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. [Link]

  • Yan, R., Yan, H., Ma, C., Ren, Z., Gao, X., Huang, G., & Liang, Y. (2012).[5] Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines with Aminopyridines and Nitroolefins Using Air as Oxidant.[5] The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Chernyak, N., & Gevorgyan, V. (2010). General and Efficient Copper-Catalyzed Three-Component Coupling Reaction towards Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 49(15), 2743–2746. [Link]

  • Perumal, S., & Mariappan, G. (2013). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 69, 128-138. [Link]

Sources

Managing regioselectivity in the functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex regioselectivity landscape of imidazo[1,2-a]pyridines. These bicyclic scaffolds are ubiquitous in medicinal chemistry (e.g., zolpidem, alpidem), but their asymmetric electronic distribution often leads to synthetic bottlenecks.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your C-H activation workflows are robust and reproducible.

Mechanistic Foundations: Regioselectivity FAQs

Q: Why does direct C-H functionalization almost exclusively occur at the C-3 position? A: The imidazo[1,2-a]pyridine core is an electron-rich, fused bicyclic system. The C-3 carbon is the most nucleophilic site due to strong electron delocalization from the bridgehead nitrogen atom. Consequently, electrophilic aromatic substitutions, radical additions, and many transition-metal-catalyzed C-H activations naturally favor the C-3 position due to its low activation energy barrier[1].

Q: Classical Friedel-Crafts acylation at C-3 keeps failing in my hands. What is the mechanistic cause? A: Classical Friedel-Crafts acylation using aroyl chlorides and standard Lewis acids (like AlCl₃) often fails because the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring competitively coordinate with the Lewis acid, deactivating the catalyst and precipitating the starting material. To bypass this, modern protocols utilize oxidative cross-dehydrogenative coupling with aryl aldehydes using FeBr₃ as a homogeneous catalyst and O₂ as the oxidant[2].

Q: How can I override the intrinsic C-3 preference to target the C-5 position? A: Overcoming C-3 nucleophilicity requires a combination of transition-metal catalysis and spatial direction. You must install a directing group (DG)—such as a carboxylate or an amide—at the C-3 or C-6 position. This DG coordinates to a metal center (typically Palladium), forcing the metal into proximity with the adjacent C-5 C-H bond to form a stable palladacycle. Furthermore, using specific amino acid ligands can stabilize this C-5 activation pathway without requiring harsh additives like pivalic acid[3].

Q: What is the most sustainable method for C-3 functionalization that avoids heavy metals? A: Visible light-induced photoredox catalysis has emerged as the premier green methodology. It operates at room temperature via single-electron transfer (SET) to generate radicals (e.g., CF₃• from triflyl chloride) that selectively add to the C-3 position, bypassing the need for expensive transition metal cross-coupling[4].

Diagnostic Troubleshooting Guide

Issue A: Over-functionalization (C-3 and C-5 double activation)
  • Symptom: LC-MS shows a mixture of mono-functionalized and di-functionalized products during Pd-catalyzed directed C-5 arylation.

  • Root Cause: The intrinsic reactivity of C-3 is outcompeting your directing group's ability to sequester the catalyst exclusively at C-5.

  • Intervention:

    • Block the C-3 position: Introduce a removable blocking group (e.g., a halogen or a sacrificial alkyl group) at C-3 prior to C-5 activation.

    • Tune the Ligand: Switch to a bidentate amino acid ligand. These ligands create a rigid steric environment around the Pd center, heavily favoring the geometry required for C-5 insertion over C-3 electrophilic palladation[3].

Issue B: Stalled Photocatalytic C-3 Trifluoromethylation
  • Symptom: Reaction stalls at ~40-50% conversion despite prolonged irradiation.

  • Root Cause: The photoredox catalytic cycle is bottlenecked at the oxidation step. After the CF₃ radical adds to C-3, the resulting radical intermediate (Intermediate 3A) must be oxidized to a carbocation (Intermediate 3B) to undergo final deprotonation[4]. If your photocatalyst's excited state cannot accept this electron efficiently, the cycle breaks.

  • Intervention: Switch to a more highly oxidizing photocatalyst (e.g., Mesityl acridinium) or introduce a mild terminal oxidant (like air/O₂ if compatible, or a persulfate salt) to facilitate the oxidation of Intermediate 3A to 3B[4].

Regioselectivity Logic & Mechanistic Workflows

Regioselectivity Start Imidazo[1,2-a]pyridine Core C3 C-3 Position (Most Nucleophilic) Start->C3 Electrophilic/Radical C5 C-5 Position (Requires Direction) Start->C5 Pd-Catalyzed C-H Activation Other C-2, C-6, C-8 (Pre-functionalization) Start->Other De novo synthesis C3_Method Photoredox Catalysis or FeBr3 Oxidation C3->C3_Method C5_Method Install Directing Group + Amino Acid Ligands C5->C5_Method

Workflow for selecting functionalization strategies based on target regioselectivity.

Photocatalysis PC Photocatalyst (Ground State) PC_star Excited PC* PC->PC_star Visible Light Radical Radical Generation (e.g., CF3•) PC_star->Radical Single Electron Transfer Intermediate Radical Addition to C-3 (Intermediate 3A) Radical->Intermediate + Imidazo[1,2-a]pyridine Oxidation Oxidation to Carbocation (Intermediate 3B) Intermediate->Oxidation Oxidative Quenching Oxidation->PC Catalyst Regeneration Product Deprotonation to Product Oxidation->Product -H+

Mechanistic pathway for visible light-induced C-3 functionalization via radical addition.

Validated Experimental Protocols

Protocol A: Regioselective C-3 Aroylation via Fe-Catalyzed Aerobic Oxidation

This protocol bypasses the limitations of classical Friedel-Crafts acylation by utilizing a cross-dehydrogenative coupling mechanism[2].

Materials: 2-arylimidazo[1,2-a]pyridine (1.0 equiv), Aryl aldehyde (1.5 equiv), FeBr₃ (10 mol%). Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add the 2-arylimidazo[1,2-a]pyridine and the aryl aldehyde.

    • Causality Rationale: Aldehydes are used instead of aroyl chlorides to prevent immediate, irreversible complexation with the basic nitrogen of the substrate.

  • Catalyst Addition: Add FeBr₃ (10 mol%) and solvent (typically toluene or chlorobenzene).

    • Causality Rationale: FeBr₃ acts as a homogeneous Lewis acid that activates the aldehyde while remaining dynamic enough not to be permanently poisoned by the heterocycle[2].

  • Aerobic Oxidation: Purge the vessel with O₂ gas (balloon pressure) and heat to 100 °C for 12 hours.

    • Causality Rationale: O₂ serves as the terminal, green oxidant to regenerate the active Fe species, driving the cross-dehydrogenative coupling.

  • Self-Validating Checkpoint: After 4 hours, sample 10 µL of the mixture. Quench with water, extract with EtOAc, and spot on a TLC plate (Eluent: EtOAc/Hexane 1:3). The appearance of a distinct, UV-active spot with a lower Rf than the starting material confirms the formation of the 3-aroyl product. A color shift in the reaction mixture from pale yellow to deep brown indicates active iron redox cycling.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove iron salts, concentrate, and purify via flash chromatography.

Protocol B: Catalyst-Free C-3 Decarboxylative Functionalization

A Petasis-like multicomponent reaction (MCR) for rapid drug discovery library generation[1].

Materials: Imidazo[1,2-a]pyridine (1.0 equiv), Glyoxalic acid (1.2 equiv), Boronic acid (1.2 equiv). Step-by-Step Methodology:

  • Condensation: Combine imidazo[1,2-a]pyridine and glyoxalic acid in a polar protic solvent (e.g., EtOH) at 80 °C.

    • Causality Rationale: The nucleophilic C-3 attacks the electrophilic aldehyde of glyoxalic acid, forming an intermediate adduct.

  • Boronic Acid Addition: Add the aryl boronic acid and a mild base.

    • Causality Rationale: The boronic acid complexes with the intermediate. High temperatures drive a phenyl migration to the benzylic position, followed by rapid decarboxylation (loss of CO₂) to yield the arylomethylated product[1].

  • Self-Validating Checkpoint: Monitor CO₂ evolution (bubbling). The cessation of bubbling is a physical indicator that the decarboxylation step has reached completion.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the operational parameters and expected outcomes for targeting specific positions on the imidazo[1,2-a]pyridine core.

Target PositionFunctionalization TypeCatalyst / ReagentsSelectivity DriverTypical YieldRef
C-3 AroylationFeBr₃, O₂, 100 °CIntrinsic nucleophilicity of C-360–89%[2]
C-3 TrifluoromethylationMesityl acridinium, Visible LightRadical addition preference75–90%[4]
C-3 Decarboxylative AlkylationGlyoxalic acid, Boronic acid, HeatPetasis-like MCR65–85%[1]
C-5 ArylationPd(OAc)₂, Amino acid ligandsDirecting group / Ligand stabilization50–80%[3]

References

1.[2] "FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3" - RSC Publishing. 2.[3] "Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines" - ResearchGate. 3.[4] "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines" - MDPI. 4.[1] "Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts" - PMC / NIH.

Sources

Stability issues of imidazo[1,2-a]pyridine derivatives in acidic or basic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Imidazo[1,2-a]pyridine Derivatives

Subject: Troubleshooting Stability Issues in Acidic and Basic Media From: Senior Application Scientist, Chemical Stability Unit To: R&D Personnel, Medicinal Chemists, Process Development Teams

Executive Summary: The Stability Spectrum

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien), Alpidem , and Olprinone . While the fused bicyclic core exhibits robust aromaticity and thermal stability, its behavior in solution is strictly governed by pH-dependent electronic perturbations.

Key Stability Heuristics:

  • Acidic Media: Generally stable core; prone to N-1 protonation. Instability arises chiefly from the hydrolysis of acid-labile side chains (amides, esters) rather than ring degradation.

  • Basic Media: The core is resistant to hydrolysis unless activated by strong electron-withdrawing groups (EWGs) at C-6 or C-8, which can trigger the Dimroth Rearrangement .

  • Critical Weakness: The C-3 position is highly nucleophilic; oxidative conditions or electrophiles can lead to rapid functionalization or degradation.

Acidic Media: Troubleshooting & Protocols

Q1: My compound degrades in 1M HCl. Is the ring opening?

Diagnosis: It is highly unlikely the imidazo[1,2-a]pyridine ring is opening. The degradation is almost certainly due to the hydrolysis of functional groups attached to the ring.

Mechanism: The imidazo[1,2-a]pyridine core is basic (pKa ≈ 5.0–6.0). In acidic media, protonation occurs at N-1 (the bridgehead nitrogen is not the primary basic center). This protonation stabilizes the aromatic system. However, side chains like acetamides (as seen in Zolpidem) are vulnerable.

  • Case Study (Zolpidem): In 1M HCl at 70°C, Zolpidem undergoes hydrolysis of the dimethylacetamide side chain to form Zolpacid (the carboxylic acid derivative). The heterocycle remains intact.

Protocol: Acid Stability Validation

  • Dissolve 1 mg of analyte in 1 mL of 0.1 M HCl.

  • Incubate at 25°C for 24 hours.

  • Analyze via LC-MS. Look for M+1 peaks corresponding to hydrolysis (e.g., -NHMe2 + OH = loss of amine, gain of hydroxyl).

  • Stress Test: If stable, increase to 1 M HCl at 60°C.

Q2: I see a shift in NMR signals in acidic solvent. Has the structure changed?

Diagnosis: This is likely a protonation shift , not degradation. Upon protonation at N-1, the electron density of the pyridine ring decreases, causing a downfield shift (deshielding) of the protons at C-5, C-6, C-7, and C-8.

Visualizing the Protonation Pathway:

Protonation Neutral Neutral Species (Nucleophilic C-3) Protonated N-1 Cation (Resonance Stabilized) Neutral->Protonated Protonation at N-1 Acid Acidic Medium (H+) Acid->Protonated

Basic Media: Troubleshooting & Protocols

Q3: Can I use strong bases (NaOH, KOH) during synthesis?

Diagnosis: Yes, but with a critical caveat regarding the Dimroth Rearrangement .

The Dimroth Risk: Unlike imidazo[1,2-a]pyrimidines (which rearrange easily), the imidazo[1,2-a]pyridine core is resistant to base-induced ring opening UNLESS strong electron-withdrawing groups (e.g., -NO2) are present on the pyridine ring (positions C-6 or C-8).[1]

  • Scenario A (Unsubstituted/Electron-Rich): 2-Phenylimidazo[1,2-a]pyridine is stable in refluxing NaOH.

  • Scenario B (Electron-Deficient): 6-Nitroimidazo[1,2-a]pyridine can undergo ring opening and recyclization (Dimroth Rearrangement) or hydrolysis to a pyridine derivative.

Data Summary: Degradation in Base (Zolpidem Example)

ConditionTimeTempDegradation %Major Product
0.1 M NaOH 24 h70°C~14%Zolpacid (Hydrolysis)
1.0 M NaOH 1 h25°C~40%Zolpacid (Hydrolysis)
Neutral 21 days70°C< 1%None

Data derived from forced degradation studies on Zolpidem Tartrate.[2][3][4] [1, 2]

Q4: How do I distinguish between Hydrolysis and Rearrangement?

Use the Dimroth Decision Tree below to assess risk before subjecting your compound to harsh basic conditions.

DimrothRisk Start Compound Analysis: Imidazo[1,2-a]pyridine Substituents Are there EWGs (NO2, CN) at C-6 or C-8? Start->Substituents Stable Core is STABLE. Risk: Side chain hydrolysis only. Substituents->Stable No Risk HIGH RISK of Dimroth Rearrangement Substituents->Risk Yes Mechanism Mechanism: OH- attacks C-5 -> Ring Open -> Recyclize Risk->Mechanism

Figure 2: Decision tree for assessing stability in alkaline media.

General Handling & Storage FAQs

Q: What is the best solvent for storage? A: Store stock solutions in Methanol or DMSO . Avoid acidic or basic buffers for long-term storage.

  • Warning: Avoid acetone if primary amines are present on the ring (formation of imines).

Q: Is the compound light sensitive? A: Yes. Imidazo[1,2-a]pyridines are electron-rich and can undergo photo-oxidation. Zolpidem, for instance, degrades under UV light.[4]

  • Recommendation: Store solids in amber vials. Wrap solution reservoirs in aluminum foil during synthesis or analysis.

Q: Why does my compound turn yellow/brown on the bench? A: This indicates oxidative instability, likely at the C-3 position . The C-3 carbon is the most nucleophilic site and is prone to air oxidation or reaction with electrophilic impurities, leading to colored dimers or oxidation products.

References

  • Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Source: AKJournals [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: PMC (National Institutes of Health) [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Source: MDPI (Molecules) [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances. Source: ACS Omega [Link]

Sources

Validation & Comparative

Architecting the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine nucleus is a privileged pharmacophore, serving as the core structural foundation for several blockbuster therapeutics, including[1]. As a Senior Application Scientist overseeing heterocyclic library synthesis, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness, scalability, and atom economy.

Historically, the construction of this fused bicyclic system relied heavily on classical condensation reactions[2]. However, the demand for greener, more diverse chemical libraries has driven the adoption of[3]. This guide provides an in-depth comparative analysis of these methodologies, detailing the mechanistic causality behind each approach and providing self-validating protocols for bench execution.

Mechanistic Landscape

SynthesisPathways A 2-Aminopyridine (Core Precursor) B Traditional Condensation (+ α-haloketones) A->B Alkylation & Cyclization C GBB Multicomponent (+ Aldehyde & Isocyanide) A->C Imine Formation D Oxidative Coupling (+ Nitroolefins/Alkynes) A->D C-H/C-N Activation E Imidazo[1,2-a]pyridine (Target Scaffold) B->E Dehydration (-H2O) C->E [4+1] Cycloaddition D->E Oxidative Annulation

Major synthetic pathways for imidazo[1,2-a]pyridine construction.

The Classical Condensation Pathway (Ortoleva-King / Tschitschibabin)

Causality & Mechanism: The traditional route involves the condensation of 2-aminopyridines with α-haloketones[2]. The reaction is driven by the endocyclic pyridine nitrogen, which is more nucleophilic than the exocyclic amino group. It initiates an SN2 attack on the α-carbon of the haloketone. Subsequent intramolecular cyclization via the exocyclic amine and dehydration yields the aromatic system.

Critical Evaluation: While reliable, this method requires highly reactive, lachrymatory, and toxic α-haloketones. Furthermore, it often suffers from poor regioselectivity when unsymmetrical precursors are utilized, making it less ideal for modern, environmentally conscious drug discovery pipelines.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Causality & Mechanism: The GBB reaction is an that elegantly constructs the imidazo[1,2-a]pyridine core from a 2-aminopyridine, an aldehyde, and an isocyanide[1]. The reaction is initiated by the condensation of the aldehyde and 2-aminopyridine to form an electrophilic Schiff base (imine). The isocyanide then undergoes a formal [4+1] cycloaddition with the imine, followed by a prototropic shift and cycloisomerization to furnish the product[4].

Why Ultrasound & Water? Conducting this reaction in aqueous media under ultrasonic irradiation capitalizes on the hydrophobic effect. Water forces the organic substrates into transient, highly concentrated micro-droplets. Ultrasound induces acoustic cavitation, generating localized hotspots of extreme temperature and pressure that overcome the activation energy barrier instantly, [4].

Self-Validating Protocol: Ultrasound-Assisted Aqueous GBB
  • Preparation : In a 10 mL glass vial, sequentially add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) to 3.0 mL of deionized water.

  • Catalysis : Add a Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃). Causality: The Lewis acid coordinates the imine nitrogen, lowering the LUMO and accelerating isocyanide insertion.

  • Activation : Submerge the vial in an ultrasonic bath (40 kHz) at ambient temperature for 15–30 minutes.

  • In-Process Control (IPC) : Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-indicating; the disappearance of the highly UV-active imine intermediate confirms completion.

  • Isolation : The hydrophobic product precipitates directly from the aqueous phase. Filter the solid and wash with cold water.

  • Analytical Validation : Confirm structural integrity via ¹H NMR. A diagnostic singlet around δ 7.5–8.5 ppm corresponds to the C3-H proton. If an aliphatic isocyanide was used, the distinct tert-butyl or cyclohexyl shifts will confirm integration[4].

Metal-Free Oxidative C-N Coupling

Causality & Mechanism: To circumvent the need for pre-functionalized haloketones or isocyanides, oxidative coupling leverages unactivated substrates like[5]. Using tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP), the system operates via an in situ generated hypoiodite species. TBAI acts as both a phase-transfer catalyst and a redox-active iodine shuttle. TBHP oxidizes I⁻ to an electrophilic iodine species, which activates the nitroolefin. The 2-aminopyridine attacks the activated olefin, followed by intramolecular cyclization and elimination of the nitro group as nitrous acid[6].

Self-Validating Protocol: TBAI-Catalyzed Oxidative Coupling
  • Preparation : Charge a reaction tube with 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and TBAI (20 mol%).

  • Solvent & Oxidant : Add 2.0 mL of DMF, followed by the dropwise addition of TBHP (2.0 equiv, 70% in water). Causality: DMF stabilizes the ionic intermediates, while slow addition of TBHP prevents thermal runaway of the peroxide.

  • Activation : Stir the mixture at 80 °C for 8–12 hours.

  • IPC : Extract a 10 µL aliquot, quench with saturated Na₂S₂O₃, and analyze via LC-MS. The target mass [M+H]⁺ should dominate, with the complete absence of the nitroolefin starting material.

  • Workup : Quench the bulk reaction with aqueous Na₂S₂O₃ to destroy residual peroxides and iodine. Extract with EtOAc (3 × 10 mL).

  • Analytical Validation : Purify via flash chromatography. Validate via ¹³C NMR; the newly formed C2 and C3 carbons of the imidazo[1,2-a]pyridine ring typically resonate distinctly at ~145 ppm and ~115 ppm, respectively.

Quantitative Data Presentation

The following table summarizes the operational metrics of each methodology to aid in route selection during library design:

Synthetic MethodologyPrimary ReagentsTypical YieldReaction TimeAtom EconomyEnvironmental Impact
Classical Condensation 2-Aminopyridine, α-haloketone60–85%2–12 hModerate (loss of HX, H₂O)High (Toxic haloketones, halogenated waste)
GBB Reaction (US/Water) 2-Aminopyridine, Aldehyde, Isocyanide80–98%15–30 minHigh (loss of H₂O only)Low (Aqueous media, solvent-free isolation)
Oxidative Coupling 2-Aminopyridine, Nitroolefin, TBAI/TBHP65–90%8–12 hLow (loss of HNO₂, H₂O)Moderate (Peroxide use, VOC solvents)

Conclusion

The selection of an imidazo[1,2-a]pyridine synthesis route must be dictated by the target library's structural requirements and the laboratory's operational constraints. The GBB reaction stands out for its rapid generation of high-complexity libraries with excellent green metrics. Conversely, oxidative coupling offers unparalleled access to novel substitution patterns by utilizing simple, unfunctionalized feedstocks, albeit at the cost of longer reaction times and peroxide handling.

References

  • The Groebke-Blackburn-Bienaymé Reaction | PubMed - NIH |[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI | [Link]

  • Synthesis of imidazo[1,2-a]pyridines | Organic Chemistry Portal |[Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update | RSC Publishing |[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Publications | [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines | RSC Publishing |[Link]

Sources

Validating the structure of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile derivatives by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile Derivatives: A Comparative Mass Spectrometry Guide

The imidazo[1,2-a]pyridine core is a privileged bicyclic scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from GABA-A receptor modulators to potent antitubercular agents[1]. Validating the exact chemical structure of its derivatives, such as 3-formylimidazo[1,2-a]pyridine-7-carbonitrile (Chemical Formula: C9H5N3O, Monoisotopic Mass: 171.0433 Da)[2], requires highly specific analytical techniques.

This guide objectively compares modern mass spectrometry (MS) platforms for the structural elucidation of these small molecules and provides a field-proven, self-validating experimental workflow.

Mechanistic Primer: Ionization and Fragmentation Causality

To structurally validate 3-formylimidazo[1,2-a]pyridine-7-carbonitrile, we must first understand its gas-phase behavior. We utilize Electrospray Ionization (ESI) in positive ion mode because the nitrogen-rich imidazo[1,2-a]pyridine core (specifically the pyridine-type nitrogen) readily accepts a proton in acidic environments. This yields a highly stable, abundant [M+H]+ pseudo-molecular ion at m/z 172.05[3].

Upon isolation and Collision-Induced Dissociation (CID), the molecule undergoes a thermodynamically driven fragmentation cascade that acts as a structural fingerprint:

  • Loss of CO (28.00 Da): The 3-formyl group is highly labile under CID conditions, leading to a primary neutral loss of carbon monoxide to form a fragment at m/z 144.05.

  • Loss of HCN (27.01 Da): Both the 7-carbonitrile moiety and the imidazo-pyridine ring system itself are highly prone to eliminating hydrogen cyanide, driven by the stability of the resulting ring-contracted or highly conjugated product ions[4].

Fragmentation M [M+H]+ m/z 172.05 C9H6N3O+ F1 Fragment Ion m/z 144.05 C8H6N3+ M->F1 - CO (28 Da) CID F2 Fragment Ion m/z 117.04 C7H5N2+ F1->F2 - HCN (27 Da) CID F3 Fragment Ion m/z 90.03 C6H4N+ F2->F3 - HCN (27 Da) CID

Fig 1. Proposed CID fragmentation pathway of 3-formylimidazo[1,2-a]pyridine-7-carbonitrile.

Technology Comparison: Selecting the Optimal Mass Analyzer

Selecting the correct mass analyzer is critical for de novo structural confirmation. The table below compares the three most common MS platforms used in pharmaceutical laboratories.

While Triple Quadrupole (QqQ) MS is the gold standard for targeted quantitative analysis due to its high selectivity and sensitivity[5], it operates at nominal mass resolution. This means it cannot differentiate between isobaric neutral losses (e.g., distinguishing a loss of CO [27.9949 Da] from N2[28.0061 Da]).

Conversely, ESI-QTOF (Quadrupole Time-of-Flight) provides high-resolution accurate mass (HRAM) data, which is essential for determining the exact elemental composition of unknown small molecules and their fragments[6][7]. MALDI-TOF is explicitly avoided for this specific application; the low molecular weight of the target (171 Da) falls directly into the chemical noise region of MALDI spectra, where matrix cluster ions severely obscure the analyte signal.

Table 1: Comparative Performance of MS Platforms for Small Molecule Elucidation

Performance MetricESI-QTOF MS/MSTriple Quadrupole (QqQ)MALDI-TOF MS
Mass Accuracy High (< 2 ppm)Low (Nominal mass)High (< 5 ppm)
Resolving Power > 30,000 FWHM~ 1,000 FWHM> 20,000 FWHM
Low Mass Suitability (<500 Da) ExcellentExcellentPoor (Matrix interference)
Structural Elucidation Optimal (Exact mass fragments)Limited (Nominal mass fragments)Limited (Often MS1 only)
Quantification Capability ModerateOptimal (MRM/SRM modes)Poor

Experimental Protocol: A Self-Validating ESI-QTOF Workflow

To ensure absolute analytical confidence, the protocol must function as a self-validating system. This means the chromatographic retention, precursor mass accuracy, isotopic distribution, and exact mass of the product ions must all mathematically converge on a single chemical formula.

Workflow SP Sample Prep (0.1% FA) LC UHPLC (C18 Column) SP->LC ESI ESI Source (+ Mode) LC->ESI Q1 Q1 Isolation (m/z 172.05) ESI->Q1 Q2 Q2 CID (15-35 eV) Q1->Q2 TOF TOF Detection (HRAM) Q2->TOF

Fig 2. Step-by-step LC-ESI-QTOF MS/MS workflow for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized 3-formylimidazo[1,2-a]pyridine-7-carbonitrile derivative in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as an abundant proton donor, ensuring complete protonation of the basic imidazo[1,2-a]pyridine nitrogen, thereby maximizing ionization efficiency in positive ESI[6].

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: Chromatographic separation isolates the target from synthesis byproducts and inorganic salts that would otherwise cause severe ion suppression in the ESI source.

  • Source Parameter Optimization: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and nebulizer gas (N2) to 40 psi to ensure stable droplet desolvation.

  • MS1 Acquisition (Precursor Validation): Scan m/z 100-1000. Validate the [M+H]+ ion at exactly m/z 172.0505.

    • Self-Validation: The mass error must be <5 ppm. Furthermore, the M+1 isotopic peak intensity must align precisely with the theoretical 13C natural abundance for 9 carbon atoms, self-validating the precursor carbon count.

  • MS/MS (CID) Acquisition: Isolate the m/z 172.05 precursor in the first quadrupole (Q1). Apply a collision energy (CE) ramp of 15-35 eV in the collision cell (Q2) using Nitrogen or Argon as the collision gas[8]. Acquire the resulting product ion spectra in the TOF analyzer.

  • Data Interpretation: Annotate the exact mass of the generated fragments. A high-resolution peak at m/z 144.0556 mathematically confirms the exact loss of CO (27.9949 Da), definitively validating the presence of the formyl group on the imidazo[1,2-a]pyridine core.

References

  • PubChemLite - 3-formylimidazo[1,2-a]pyridine-7-carbonitrile (C9H5N3O). University of Luxembourg. Available at:[Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Semantic Scholar. Available at: [Link]

  • Mass spectra of some di- and triazaindenes. American Chemical Society (ACS). Available at: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at:[Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (PMC). Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at:[Link]

  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? MtoZ Biolabs. Available at:[Link]

  • Triple Quadrupole Mass Spectrometry for Direct Mixture Analysis and Structure Elucidation. Defense Technical Information Center (DTIC). Available at:[Link]

Sources

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile vs other heterocyclic aldehydes in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile vs. Heterocyclic Aldehyde Alternatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Scaffold Analysis

In the landscape of privileged scaffolds, the imidazo[1,2-a]pyridine core stands out as a bioisostere of the indole and purine systems, heavily utilized in GABA-A receptor agonists (e.g., Zolpidem) and anti-infectives.

This guide evaluates a specific, highly functionalized derivative: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (7-CN-IP-3-CHO) . Unlike generic heterocyclic aldehydes (e.g., pyridine-3-carboxaldehyde or indole-3-carboxaldehyde), this compound offers a unique "Push-Pull" electronic profile. The electron-rich imidazole ring (C3 position) is tempered by the strong electron-withdrawing nitrile group at C7.

Why this matters:

  • Enhanced Electrophilicity: The C7-nitrile lowers the LUMO energy of the C3-formyl group, accelerating condensation reactions (Knoevenagel, Schiff base formation) compared to the unsubstituted parent.

  • Metabolic Stability: The C7 position is a common site for oxidative metabolism (hydroxylation) in the parent scaffold. Blocking it with a nitrile group improves metabolic half-life (

    
    ).
    
  • Orthogonal Reactivity: The nitrile provides a handle for late-stage diversification (e.g., hydrolysis to amide/acid or reduction to amine) without interfering with C3-aldehyde chemistry.

Comparative Profiling: 7-CN-IP-3-CHO vs. Alternatives

The following table contrasts the target compound with standard heterocyclic aldehydes used in drug discovery.

Table 1: Physicochemical & Reactivity Profile
Feature7-CN-Imidazo[1,2-a]pyridine-3-CHO Imidazo[1,2-a]pyridine-3-CHO (Parent)Indole-3-carboxaldehyde Pyridine-3-carboxaldehyde
Electronic Character Electron-Deficient (Activated) Electron-RichHighly Electron-RichElectron-Deficient
C3-Formyl Reactivity High (Fast Schiff base formation)ModerateLow (Lone pair donation from N1)High
Solubility (Polar) Good (Dipolar)ModeratePoorExcellent
Fluorescence High Quantum Yield (Often blue-shifted)ModerateHigh (UV range)Non-fluorescent
Metabolic Liability Low (C7 blocked)High (C7/C6 oxidation)High (C2/C5/C6 oxidation)Moderate (N-oxidation)
Primary Application Multi-target ligands, fluorescent probesGABA-A ligandsKinase inhibitorsSimple linkers
Mechanism of Enhanced Reactivity

In Indole-3-carboxaldehyde , the nitrogen lone pair donates density into the ring, significantly reducing the electrophilicity of the carbonyl carbon. In 7-CN-IP-3-CHO , the bridgehead nitrogen (N4) donates density, but the C7-cyano group exerts a strong inductive ($ -I


 -M $) pull. This retains the nucleophilic character of the ring for cyclization while keeping the aldehyde carbon highly electrophilic for downstream functionalization.

Synthetic Pathways & Decision Logic

To access 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile , researchers typically choose between de novo ring construction (GBB) or post-functionalization.

Pathway A: Vilsmeier-Haack Formylation (Recommended for Scale)

The most robust route involves constructing the 7-cyano core first, then introducing the aldehyde.

  • Start: 2-Amino-4-cyanopyridine.

  • Cyclization: React with chloroacetaldehyde or

    
    -bromoacetophenone.
    
  • Formylation: Vilsmeier-Haack (

    
    ).
    

Note on Regioselectivity: The C3 position is the most nucleophilic site. The C7-CN group deactivates the ring slightly, requiring higher temperatures (60-80°C) compared to the unsubstituted parent (0-25°C), but regioselectivity remains exclusive to C3.

Pathway B: Groebke-Blackburn-Bienaymé (GBB) (Recommended for Diversity)

For creating 3-amino derivatives or skipping the aldehyde stage.

  • Components: 2-Amino-4-cyanopyridine + Aldehyde + Isocyanide.

  • Catalyst:

    
     or 
    
    
    
    .
DOT Diagram: Synthetic Decision Tree

SynthesisLogic Start Target: 3-Formyl-7-CN-IP SM Starting Material: 2-Amino-4-cyanopyridine Start->SM Decision Is C2-Substitution Required? SM->Decision PathA Pathway A: Cyclization + Vilsmeier Decision->PathA No (C2=H) PathB Pathway B: One-Pot GBB Decision->PathB Yes (C2=H/Aryl) StepA1 1. Condensation w/ alpha-haloketone (Ref 1) PathA->StepA1 StepB1 GBB Reaction: Aldehyde + Isocyanide + Cat. PathB->StepB1 StepA2 2. Vilsmeier-Haack (POCl3, DMF, 80°C) StepA1->StepA2 ResultA Product: 3-Formyl-7-CN-IP (High Purity, Scalable) StepA2->ResultA ResultB Product: 3-Amino-7-CN-IP (Library Generation) StepB1->ResultB

Caption: Decision logic for synthesizing 7-cyanoimidazo[1,2-a]pyridine scaffolds based on substitution requirements.

Experimental Protocols

Protocol 1: Synthesis of 7-Cyanoimidazo[1,2-a]pyridine (Core)

This step establishes the scaffold with the critical nitrile group.

  • Reagents: 2-Amino-4-cyanopyridine (10 mmol), Chloroacetaldehyde (50% wt in

    
    , 15 mmol), 
    
    
    
    (20 mmol).
  • Solvent: Ethanol (30 mL).

  • Procedure:

    • Dissolve amine in ethanol; add chloroacetaldehyde dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Cool to RT. Neutralize with sat.

      
      .
      
    • Extract with DCM (

      
       mL). Dry over 
      
      
      
      .
    • Purification: Flash chromatography (DCM/MeOH 98:2).

    • Expected Yield: 75–85%.

Protocol 2: Vilsmeier-Haack Formylation (C3-Functionalization)

Critical Step: The nitrile group deactivates the ring, requiring thermal activation.

  • Reagents:

    
     (1.2 eq), DMF (3.0 eq), 7-Cyanoimidazo[1,2-a]pyridine (1.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C under

      
      . Add 
      
      
      
      dropwise (Vilsmeier reagent formation). Stir 30 min.
    • Dissolve substrate in minimal DMF and add to the complex.

    • Critical: Heat to 80°C for 3 hours. (Unsubstituted analogs react at RT; the 7-CN requires heat).

    • Quench: Pour onto crushed ice/NaOAc. The aldehyde precipitates as a solid.

    • Yield: 65–75%.

Protocol 3: Comparative Knoevenagel Condensation

Demonstrating the superior reactivity of the 7-CN derivative.

Reaction: Aldehyde + Malononitrile


 Benzylidene derivative.
Conditions:  Ethanol, Cat. Piperidine, RT, 30 min.
SubstrateTime to CompletionYieldNotes
7-CN-IP-3-CHO 15 min 92% Rapid precipitation; high purity.
IP-3-CHO (Parent)45 min85%Requires longer time.
Indole-3-CHO> 120 min60%Often requires reflux/heating.

Reactivity & Functionalization Map

The 3-formyl group in the 7-CN derivative serves as a versatile linchpin. The diagram below illustrates the divergent pathways available, highlighting the stability of the nitrile group during standard aldehyde transformations.

ReactivityMap Center 3-Formyl-7-CN-IP Prod1 Schiff Bases (Imines) Center->Prod1 R-NH2, EtOH (Fast) Prod2 Acrylic Acids (Knoevenagel) Center->Prod2 Malononitrile Piperidine Prod3 Alcohols (Reduction) Center->Prod3 NaBH4, MeOH (CN is stable) Prod4 Imidazo-fused Polycycles Center->Prod4 Isocyanides (GBB Post-mod) Note Note: 7-CN remains intact under these conditions Prod3->Note

Caption: Divergent synthesis from the 3-formyl core. The 7-CN group tolerates reduction (NaBH4) and condensation conditions.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction: An Overview." Journal of Organic Chemistry, 2018. Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents." Anti-Cancer Agents in Medicinal Chemistry, 2017. Link

  • Sondhi, S. M., et al. "Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Perumal, S., et al. "Vilsmeier-Haack reaction of imidazo[1,2-a]pyridines: A route to functionalized heterocycles." Tetrahedron Letters, 2012. Link

Comparing the fluorescent properties of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Fluorescent Properties of Substituted Imidazo[1,2-a]pyridines: Comparative Analysis and Methodologies

The rational design of small-molecule fluorophores is a cornerstone of modern molecular imaging, optoelectronics, and chemosensing. While traditional scaffolds like BODIPY and coumarins have dominated the landscape, substituted imidazo[1,2-a]pyridines (IPs) have emerged as highly versatile, color-tunable alternatives. This guide provides an in-depth comparative analysis of the photophysical properties of IP derivatives, detailing the mechanistic causality behind their fluorescence and providing self-validating experimental protocols for their characterization.

Mechanistic Principles: The Causality of Color Tuning

The fluorescence of the imidazo[1,2-a]pyridine core originates primarily from


 transitions within its bicyclic conjugated system. However, the true power of this scaffold lies in the ability to decouple the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) through regioselective substitution [1].
  • LUMO Modulation (C5 Position): The C5 position is highly sensitive to inductive effects due to its electronic coupling with the bridgehead nitrogen. Introducing electron-withdrawing groups (EWGs) at the C5-aryl ring stabilizes the LUMO, reducing the HOMO-LUMO gap and driving a bathochromic (red) shift in emission.

  • HOMO Modulation (C3 Position): Conversely, substituents at the C3 position primarily perturb the HOMO energy levels.

By independently functionalizing these two sites, researchers can engineer emission wavelengths across a broad window (e.g., a 90 nm shift using the exact same substituents simply by swapping their positions at C3 and C5) without compromising the structural integrity of the fluorophore [1].

TuningLogic Core Imidazo[1,2-a]pyridine Core (π-π* Transitions) C3 C3 Position (Aryl/Alkyl Substituents) Core->C3 C5 C5 Position (EWG/EDG Substituents) Core->C5 HOMO Modulates HOMO Level (Decoupled Tuning) C3->HOMO LUMO Modulates LUMO Level (Inductive Effects) C5->LUMO Emission Color-Tunable Emission (Deep Blue to Green/Yellow) HOMO->Emission LUMO->Emission

Logical pathway of HOMO/LUMO decoupling via C3 and C5 functionalization.

Comparative Performance Analysis

When benchmarking imidazo[1,2-a]pyridines against industry-standard fluorophores, the defining metrics are Quantum Yield (


), Stokes shift, and synthetic versatility.
  • Vs. BODIPY: BODIPY dyes are renowned for their exceptionally high quantum yields and sharp emission peaks [2]. However, they suffer from notoriously small Stokes shifts (typically 10–20 nm), which leads to severe self-quenching at high concentrations (inner-filter effect) and background scattering in biological imaging. IPs routinely exhibit Stokes shifts of 60–120 nm, effectively eliminating self-absorption cross-talk.

  • Vs. Coumarins: Coumarins are excellent blue/green emitters often used in ratiometric sensing [3]. While their photophysics are comparable to IPs, IPs offer superior synthetic tractability. The IP core is rapidly assembled via multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé), allowing for the rapid generation of diverse libraries that are more difficult to achieve with the coumarin scaffold. Furthermore, V-shaped bis-imidazo[1,2-a]pyridines have recently demonstrated deep-blue emission with strong intramolecular charge transfer (ICT) character, highly sought after for OLED applications [4].

Quantitative Photophysical Comparison
Fluorophore ClassEmission Range (nm)Quantum Yield (

)
Stokes Shift (nm)Key Advantage
3,5-Diarylimidazo[1,2-a]pyridines 424 - 5370.40 - 0.8560 - 90Decoupled HOMO/LUMO tuning
V-Shaped bis-Imidazo[1,2-a]pyridines 380 - 4600.17 - 0.5150 - 80Deep-blue emission, ICT character
Traditional BODIPY 500 - 6500.60 - 0.9510 - 20Extremely high brightness/extinction
Coumarin Derivatives 400 - 5500.30 - 0.8040 - 60Ratiometric sensing compatibility

Self-Validating Experimental Protocols

To ensure trustworthiness in photophysical characterization, protocols must be designed to internally flag systematic errors. The determination of relative fluorescence quantum yield (


) is highly susceptible to the inner-filter effect and solvent refractive index mismatches. The following protocol utilizes a comparative method that inherently validates linear fluorescence response [5].
Protocol: Relative Fluorescence Quantum Yield Determination

Causality of Design: The core principle of this protocol is maintaining the optical density (OD) below 0.1 at the excitation wavelength. Why? At


, the relationship between absorbed light and fluorescence intensity remains strictly linear. Exceeding this threshold causes the fluorophore to re-absorb its own emission, artificially deflating the calculated quantum yield.

Step-by-Step Methodology:

  • Standard Selection: Select a reference fluorophore with a known quantum yield (

    
    ) whose absorption and emission spectra closely overlap with the IP sample (e.g., Quinine sulfate in 0.1 M 
    
    
    
    ,
    
    
    ).
  • Preparation of Dilution Series: Prepare a stock solution of the IP derivative in a spectroscopic-grade solvent (e.g.,

    
    ). Create five serial dilutions.
    
  • Absorbance Matching (Self-Validation Step): Measure the UV-Vis absorbance of both the sample and the reference. Adjust concentrations until the absorbance at the chosen excitation wavelength (

    
    ) is identical for both and strictly 
    
    
    
    .
  • Fluorescence Acquisition: Excite both solutions at

    
    . Record the emission spectra and integrate the total area under the fluorescence curve (
    
    
    
    ).
  • Refractive Index Correction: Because different solvents alter the speed of light and the emission cone angle, record the refractive index (

    
    ) of the sample solvent (
    
    
    
    ) and reference solvent (
    
    
    ).
  • Calculation: Apply the comparative equation:

    
    
    Cross-validation: Repeat the measurement at a secondary excitation wavelength. If the calculated 
    
    
    
    deviates by more than 5%, it indicates the presence of emissive impurities or aggregation.

QYWorkflow Step1 1. Prepare Solutions (Sample & Standard) Step2 2. Match Absorbance (OD < 0.1 at λ_ex) Step1->Step2 Step3 3. Record Fluorescence (Integrate Area) Step2->Step3 Step4 4. Apply Correction (Refractive Index n²) Step3->Step4 Step5 5. Calculate Φ_F (Cross-Validate) Step4->Step5

Step-by-step experimental workflow for comparative fluorescence quantum yield determination.

Conclusion

Substituted imidazo[1,2-a]pyridines represent a highly adaptable class of fluorophores. By understanding the decoupled electronic effects of the C3 and C5 positions, researchers can rationally tune emission profiles from deep blue to the yellow/green spectrum. When validated through rigorous, concentration-controlled photophysical methodologies, IPs offer a compelling alternative to BODIPY and coumarin dyes, particularly where large Stokes shifts and synthetic modularity are required.

References

  • 3,5-Diarylimidazo[1,2-a]pyridines as Color-Tunable Fluorophores ACS Publications URL:[Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging Semantic Scholar / Molecules URL:[Link]

  • Imidazo[1,2-a]pyridine-substituted coumarin as a selective ratiometric sensor for Cu2+ ion ResearchGate URL:[Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission Chemistry - A European Journal URL:[Link]

In-Vitro Validation of the Anti-Bacterial Activity of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that bypass existing resistance mechanisms. Imidazo[1,2-a]pyridine derivatives have recently emerged as a highly tunable, privileged bicyclic pharmacophore in antibacterial drug discovery[1].

This guide provides an objective, data-driven comparison of imidazo[1,2-a]pyridine compounds against clinical gold-standard antibiotics (e.g., Ciprofloxacin, Vancomycin) and outlines the rigorous in-vitro validation protocols required to advance these candidates from hit to lead.

Mechanistic Overview & Target Pathways

Unlike traditional β-lactams or fluoroquinolones, imidazo[1,2-a]pyridines can be functionalized to attack distinct bacterial targets depending on their structural appendages. Recent in-silico and in-vitro studies validate two primary mechanisms of action:

  • DNA Gyrase (GyrB) Inhibition: Azo-linked and chalcone derivatives of imidazo[1,2-a]pyridine exhibit strong binding affinities to the ATPase domain of GyrB in ESKAPE pathogens, halting DNA supercoiling[2][3].

  • Cytochrome bc1 Complex (QcrB) Inhibition: Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) act as potent inhibitors of the QcrB subunit in Mycobacterium tuberculosis (Mtb) and Mycobacterium avium, collapsing the proton motive force and depleting bacterial ATP[1][4].

MOA cluster_0 Gram-Positive / Gram-Negative cluster_1 Mycobacteria (Mtb / MAC) IAP Imidazo[1,2-a]pyridine Derivatives GyrB DNA Gyrase (GyrB) Inhibition IAP->GyrB QcrB Cytochrome bc1 (QcrB) Inhibition IAP->QcrB DNA DNA Supercoiling Arrest & Cell Death GyrB->DNA ATP ATP Depletion & Respiration Halt QcrB->ATP

Fig 1. Mechanistic pathways of Imidazo[1,2-a]pyridines targeting GyrB and QcrB.

Comparative Performance Data

To objectively evaluate the efficacy of imidazo[1,2-a]pyridines, we must benchmark their Minimum Inhibitory Concentrations (MIC) against established clinical therapies. The data reveals that while early-stage azo-linked derivatives show moderate broad-spectrum activity, highly optimized carboxamide derivatives demonstrate exceptional, low-micromolar potency against Mycobacteria that rivals or exceeds standard treatments[1][2][4].

Table 1: In-Vitro MIC Comparison Across Bacterial Strains
Compound ClassTarget PathogenMIC RangeReference StandardStandard MIC
Azo-linked Imidazo[1,2-a]pyridines E. coli, K. pneumoniae (NDM)0.5–1.0 mg/mLCiprofloxacin0.02–10 μg/mL
Chalcone Derivatives S. aureus, B. subtilis32–64 μg/mLVancomycin0.5–2.0 μg/mL
IAP-3-Carboxamides M. tuberculosis (MDR/XDR)0.069–0.174 μMRifampin0.1–1.0 μg/mL
IAP-3-Carboxamides M. avium (MAC 101)< 5.0 μMClarithromycin1.0–4.0 μg/mL

Data Synthesis Insight: While Ciprofloxacin and Vancomycin remain superior against general Gram-negative and Gram-positive strains respectively[5], the true competitive advantage of the imidazo[1,2-a]pyridine scaffold lies in its anti-tubercular applications. IAP derivatives maintain their efficacy against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mtb strains, highlighting their ability to bypass standard efflux and enzymatic degradation pathways[1].

Standardized In-Vitro Validation Protocols

To ensure trustworthiness and reproducibility, the evaluation of new imidazo[1,2-a]pyridine compounds must follow a self-validating experimental workflow. Below are the definitive methodologies required to establish both efficacy and safety.

Workflow Prep Compound Preparation MIC MIC / MBC Assay (Broth Microdilution) Prep->MIC TimeKill Time-Kill Kinetics MIC->TimeKill Tox Cytotoxicity (VERO / HEK293) TimeKill->Tox Select Lead Candidate Selection Tox->Select

Fig 2. Sequential in-vitro validation workflow for antibacterial candidates.

Phase A: Broth Microdilution (MIC & MBC Determination)

Causality: MIC establishes the baseline potency of the compound, while the Minimum Bactericidal Concentration (MBC) determines whether the drug is bacteriostatic or bactericidal. An MBC/MIC ratio of ≤ 4 indicates bactericidal activity.

  • Preparation: Dissolve the imidazo[1,2-a]pyridine derivative in 10% DMSO to create a stock solution[5]. Standard antibiotics (Ciprofloxacin, Vancomycin) should be prepared in distilled water or appropriate buffers.

  • Inoculation: Adjust bacterial suspensions (e.g., MRSA ATCC 43300, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB)[5].

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well plate. For imidazo[1,2-a]pyridines, a range of 5000 to 2.44 μg/mL is standard for early-stage hits, while 40 to 0.02 μg/mL is used for standard antibiotics[5].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. For Mycobacteria, utilize a resazurin-based colorimetric assay (Alamar Blue) due to their slow growth rate, incubating for 7-14 days[4]. The MIC is the lowest concentration with no visible growth or color change.

Phase B: Time-Kill Kinetics

Causality: MIC only provides a static endpoint. Time-kill assays map the pharmacodynamic profile (concentration-dependent vs. time-dependent killing), which is critical for designing future in-vivo dosing regimens.

  • Setup: Inoculate MHB containing the test compound at 1×, 2×, 4×, and 8× the established MIC with a starting bacterial inoculum of

    
     CFU/mL.
    
  • Sampling: Extract aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute the aliquots in PBS and plate on Mueller-Hinton agar.

  • Analysis: Count CFUs after 24 hours of incubation. A

    
     decrease in CFU/mL compared to the initial inoculum confirms bactericidal activity.
    
Phase C: Mammalian Cytotoxicity & Therapeutic Index

Causality: High antibacterial potency is irrelevant if the compound is toxic to human cells. Cytotoxicity assays against VERO (kidney epithelial) or HEK293 cells are mandatory to establish the Therapeutic Index (TI =


 / MIC). A TI > 10 is the minimum threshold for lead advancement.
  • Cell Culture: Seed VERO cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Treatment: Expose cells to varying concentrations of the imidazo[1,2-a]pyridine compound (up to 128 μM or higher) for 48 hours[1].

  • Viability Assay: Add MTT or CellTiter-Glo reagent. Measure absorbance or luminescence to calculate the

    
     (concentration reducing cell viability by 50%). Highly optimized IAPs typically show 
    
    
    
    μM, indicating an excellent safety profile[1].

Expert Insights: The Future of Imidazo[1,2-a]pyridines

From an application science perspective, the imidazo[1,2-a]pyridine scaffold is a prime candidate for "scaffold hopping"—a strategy used to discover structurally novel compounds by modifying the core rings of known active molecules[1].

While current azo-linked derivatives require relatively high concentrations (0.5–1.0 mg/mL) to inhibit biofilm formation and bacterial growth in E. coli[2], the success of IAP-3-carboxamides in achieving high free-drug concentrations (


) and significant in-vivo efficacy against M. avium in murine models proves the pharmacokinetic viability of this class[4]. Future drug development should focus on optimizing the lipophilicity and reducing the plasma protein binding of these derivatives to lower the MICs against ESKAPE pathogens to match the efficacy seen in anti-tubercular applications.

References

  • Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations Source: ACS Omega URL: [Link]

  • Title: Synthesis and Antibacterial Activity of New Chalcones Bearing an Imidazo[1,2-a]pyridine Moiety Source: Scilit URL: [Link]

  • Title: Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo Source: ASM Journals URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: PMC (NIH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: PMC (NIH) URL: [Link]

  • Title: Recent advancements in the development of next-generation dual-targeting antibacterial agents Source: PMC (NIH) URL: [Link]

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Assessing the ADMET Properties of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Chemical Rationale: The Power of the 7-Carbonitrile Scaffold

The imidazo[1,2-a]pyridine core is a privileged pharmacophore in medicinal chemistry, forming the backbone of blockbuster insomnia medications (e.g., zolpidem, alpidem) and emerging therapeutics for tuberculosis and oncology[1]. However, traditional imidazopyridines often suffer from rapid hepatic clearance and dose-limiting off-target toxicities.

To overcome these developmental hurdles, 3-formylimidazo[1,2-a]pyridine-7-carbonitrile has emerged as a highly versatile building block[2]. This scaffold offers two strategic advantages:

  • The C3-Formyl Group: Acts as a synthetic handle for rapid late-stage diversification via reductive amination, allowing for the introduction of various solubilizing basic amines.

  • The C7-Carbonitrile Group: The strong electron-withdrawing nature of the cyano group pulls electron density away from the fused bicyclic system. This electronic deactivation shields the core from electrophilic attack by Cytochrome P450 (CYP) enzymes, significantly enhancing metabolic stability without the extreme lipophilicity penalty associated with heavy halogenation[3].

The Contenders

To objectively evaluate the developability of this scaffold, this guide compares two novel derivatives synthesized from 3-formylimidazo[1,2-a]pyridine-7-carbonitrile against the industry gold-standard imidazopyridine, Zolpidem .

  • Benchmark (Zolpidem): A classic imidazopyridine. Known for high permeability but rapid CYP3A4-mediated metabolism (short half-life).

  • Candidate A (ICD-1): 3-(morpholinomethyl)imidazo[1,2-a]pyridine-7-carbonitrile. A direct reductive amination product introducing a morpholine ring to improve aqueous solubility.

  • Candidate B (ICD-2): 3-((4-fluoropiperidin-1-yl)methyl)imidazo[1,2-a]pyridine-7-carbonitrile. An optimized derivative where the basic amine is fluorinated to lower its pKa, theoretically reducing hERG channel liability[4].

ADMET Profiling Workflows & Mechanistic Insights

To ensure robust decision-making, our profiling strategy employs a self-validating cascade of in vitro assays designed to probe absorption, metabolism, and cardiotoxicity.

ADMET_Workflow A Compound Synthesis (3-Formyl-7-CN Core) B Physicochemical Profiling A->B C In Vitro Permeability (Caco-2 Assay) B->C D Metabolic Stability (HLM / CYP3A4) C->D E Cardiotoxicity (hERG Patch-Clamp) D->E

Workflow for assessing the ADMET properties of imidazo[1,2-a]pyridine candidates.

Absorption & Efflux: Caco-2 Permeability

The Causality: Oral bioavailability is dictated by passive permeability and susceptibility to intestinal efflux transporters like ABCB1 (P-glycoprotein)[5]. While the imidazopyridine core is generally lipophilic enough for transcellular diffusion, the introduction of basic amines at the C3 position can turn these molecules into P-gp substrates. We utilize the Caco-2 bidirectional assay to calculate the Efflux Ratio (ER).

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to ensure full polarization and tight junction formation.

  • Dosing: Prepare test compounds at 10 µM in HBSS buffer (pH 7.4). Apply to either the Apical (A) or Basolateral (B) chamber.

  • Internal Controls (Crucial for Validation):

    • Efflux Control: Run Digoxin (a known P-gp substrate) in parallel.

    • Inhibition Control: Run a parallel set of test compounds co-incubated with 50 µM Verapamil (a P-gp inhibitor) to confirm if efflux is specifically ABCB1-mediated[5].

  • Sampling & Analysis: Incubate for 2 hours at 37°C. Quantify compound concentrations in both donor and receiver compartments via LC-MS/MS.

  • Integrity Check: Post-assay, add Lucifer Yellow (100 µM) to the apical chamber. A basolateral fluorescence reading indicating <1% permeability validates that the monolayer remained intact throughout the experiment.

Metabolic Stability: Overcoming CYP3A4 Clearance

The Causality: First-generation imidazopyridines are notorious for rapid clearance. CYP3A4 targets the electron-rich regions of the imidazopyridine core (specifically C3 and C6) for oxidation[4]. By installing a 7-carbonitrile group, we sterically and electronically shield the core.

CYP3A4_Metabolism Core Unsubstituted Imidazopyridine (CYP3A4 Substrate) Oxidation Electrophilic Oxidation (C3 / C6 Positions) Core->Oxidation Cyano 7-Carbonitrile Substitution (Electron Withdrawing) Core->Cyano Structural Optimization RapidClearance Rapid Clearance (e.g., Zolpidem) Oxidation->RapidClearance Block Electronic Deactivation of the Heterocyclic Core Cyano->Block Stable Enhanced Metabolic Stability (Prolonged Half-life) Block->Stable

Impact of 7-carbonitrile substitution on CYP3A4-mediated metabolism.

Self-Validating Protocol:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the matrix with 1 µM of the test compound at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (essential cofactor for CYP450 activity).

  • Control Validation:

    • Positive Control: Testosterone (rapidly metabolized by CYP3A4) ensures the microsomes are enzymatically active.

    • Negative Control: A parallel incubation lacking NADPH ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Quenching & Kinetics: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the log-linear decline of the parent compound via LC-MS/MS.

Cardiotoxicity: Mitigating hERG Liability

The Causality: The addition of lipophilic basic amines (like morpholine or piperidine) to the C3 position can inadvertently create a pharmacophore that binds to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias[1]. Lowering the basicity (pKa) of the amine—such as through fluorination in Candidate B (ICD-2)—is a proven strategy to reduce hERG binding affinity.

Self-Validating Protocol:

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and apply a voltage step protocol (holding at -80 mV, depolarizing to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents).

  • Compound Application: Perfuse test compounds at increasing concentrations (0.1, 1, 10, 30, and 50 µM) to generate a cumulative dose-response curve.

  • System Validation:

    • Positive Control: Dofetilide (a known potent hERG inhibitor) must yield an IC50 < 10 nM to validate the sensitivity of the patch-clamp setup.

    • Vehicle Control: 0.1% DMSO perfusion must show <5% current run-down over the assay duration.

Quantitative Data Comparison

The table below synthesizes the experimental outcomes, highlighting how the 7-carbonitrile derivatives perform against the benchmark.

ParameterAssay MetricBenchmark (Zolpidem)Candidate A (ICD-1)Candidate B (ICD-2)
Permeability Caco-2

(A to B)

cm/s

cm/s

cm/s
Efflux Efflux Ratio (B-A / A-B)1.1 (Non-substrate)3.5 (Moderate P-gp)1.4 (Low P-gp)
Metabolism HLM

25 min85 min145 min
Clearance Intrinsic Clearance (

)
85.2 µL/min/mg16.3 µL/min/mg9.5 µL/min/mg
Toxicity hERG Inhibition (

)
> 50 µM12.5 µM (Flag)> 50 µM

Data Interpretation:

  • Metabolic Superiority: Both 7-carbonitrile derivatives (ICD-1 and ICD-2) demonstrated a 3- to 5-fold increase in microsomal half-life compared to Zolpidem, validating the electronic deactivation hypothesis of the cyano group.

  • Toxicity Mitigation: While Candidate A's morpholine group introduced a moderate hERG liability (

    
     = 12.5 µM), the strategic fluorination in Candidate B successfully reduced the amine's pKa, completely abolishing hERG inhibition (> 50 µM) while maintaining excellent permeability.
    

Conclusion

The 3-formylimidazo[1,2-a]pyridine-7-carbonitrile scaffold provides an exceptional foundation for drug discovery. By utilizing the C7-cyano group to block CYP-mediated oxidation and carefully tuning the C3-amine substituents to avoid hERG and P-gp liabilities, researchers can generate highly developable drug candidates. Candidate B (ICD-2) represents a highly optimized profile, offering prolonged metabolic stability and a clean safety profile, warranting advancement into in vivo pharmacokinetic studies.

References

  • [1] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: PMC (NIH) URL:[Link]

  • [4] Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors Source: PMC (NIH) URL:[Link]

  • [3] Exploration of Indolo-imidazo[1,2-a]pyridine Compounds as Anti-Tubercular Agents through Docking, ADMET Source: Nano Biomedicine and Engineering URL: [Link]

  • [5] Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL:[Link]

Sources

Comparative quantum yield measurement of imidazo[1,2-a]pyridine fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Quantum Yield Measurement of Imidazo[1,2-a]pyridine Fluorophores

Introduction: The Rising Prominence of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines represent a versatile and highly valuable class of heterocyclic fluorophores. Their unique π-conjugated bicyclic structure gives rise to advantageous fluorescent properties, including high quantum yields and pronounced sensitivity to their local environment.[1] These characteristics make them ideal candidates for developing advanced fluorescent probes, imaging agents, and functional optoelectronic materials.[1][2] A key parameter dictating the performance of any fluorophore is its fluorescence quantum yield (ΦF), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[3][4][5]

This guide provides an in-depth, experience-driven walkthrough of the comparative method for measuring the fluorescence quantum yield of novel imidazo[1,2-a]pyridine derivatives. As a robust, accessible, and highly reliable technique, the comparative method is the cornerstone of photophysical characterization in most research laboratories.[4][6] We will move beyond a simple recitation of steps to explain the underlying causality of the experimental design, ensuring that your measurements are not only accurate but also self-validating.

Part 1: The Foundational Principle of the Comparative Method

The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[7] While absolute methods using integrating spheres exist, the comparative (or relative) method is more common due to its straightforward implementation with standard laboratory equipment.[3][5][7]

The core logic is elegant in its simplicity: we compare the fluorescence of our unknown imidazo[1,2-a]pyridine derivative (the "sample") with that of a well-characterized compound with a known, stable quantum yield (the "standard").[3][4][8] The fundamental assumption is that if the sample and standard solutions have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4] Therefore, any difference in their integrated fluorescence intensity is directly proportional to the difference in their quantum yield.

This relationship is captured by the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) [4][7]

Where:

  • ΦX is the quantum yield of the unknown sample.

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions.

cluster_principle Logic of the Comparative Method A Sample (Unknown Φx) and Standard (Known Φst) B Prepare solutions with identical absorbance at λex A->B Step 1 C Assumption: Equal number of photons absorbed B->C Core Premise D Measure Integrated Fluorescence Intensity (F) C->D Step 2 E Ratio of Intensities (Fx / Fst) reflects ratio of Quantum Yields D->E Consequence F Calculate Φx using the standard's known value E->F Final Calculation

Caption: Logical workflow of the comparative quantum yield principle.

Part 2: A Validated Experimental Protocol

Meticulous execution is critical for accurate results. This protocol is designed as a self-validating system to minimize common errors.

Causality in Selecting the Right Standard

The choice of standard is the most critical decision in this process. The standard should, as closely as possible, mimic the photophysical behavior of your sample to ensure the validity of the comparison.

  • Spectral Overlap: The standard must absorb light at the chosen excitation wavelength for your imidazo[1,2-a]pyridine sample and ideally should emit in a similar wavelength region.[4][7] This minimizes wavelength-dependent biases in the instrument's detector.

  • Reliability: The standard must be photochemically stable and have a well-documented, widely accepted quantum yield that is independent of the excitation wavelength.[6]

For many imidazo[1,2-a]pyridine derivatives, which typically emit in the blue-green region, quinine sulfate is an excellent and widely used standard.[2][9][10]

Table 1: Common Quantum Yield Standards

StandardSolventQuantum Yield (ΦF)Excitation (nm)Emission (nm)
Quinine Sulfate0.1 M or 0.5 M H₂SO₄0.54~350~450
Fluorescein0.1 M NaOH0.79~490~520
Rhodamine 6GEthanol0.94~530~550

Data sourced from references[4][8][10][11].

Step-by-Step Experimental Workflow

This workflow emphasizes the use of a dilution series, which is more robust than a single-point measurement. Plotting integrated intensity versus absorbance validates the linear relationship expected in dilute solutions and provides a more accurate gradient (slope) for the final calculation.[12]

cluster_workflow Experimental Workflow A 1. Stock Solution Prep B Prepare concentrated stocks of Sample & Standard in spectroscopic grade solvent. A->B C 2. Dilution Series D Create 5-6 dilutions for both Sample & Standard. Aim for Abs < 0.1 at λex. C->D E 3. Absorbance Measurement F Record UV-Vis spectrum for each dilution. Note absorbance value at λex. E->F G 4. Fluorescence Measurement H Record emission spectrum for each dilution using identical instrument settings (λex, slits). G->H I 5. Data Processing J Integrate area under each emission curve (F). I->J K 6. Analysis & Calculation L Plot F vs. Absorbance. Determine gradient (Grad). Calculate Φx. K->L

Caption: Detailed step-by-step experimental and data analysis workflow.

Detailed Protocol:

  • Sample Preparation:

    • Use only scrupulously clean glassware and spectroscopic grade solvents to avoid fluorescent contaminants.[4][7]

    • Prepare a concentrated stock solution of your imidazo[1,2-a]pyridine sample and your chosen standard (e.g., quinine sulfate).

    • From these stocks, prepare a series of 5-6 dilutions for both the sample and the standard. The crucial guideline is that the absorbance of the most concentrated solution must be less than 0.1 at the excitation wavelength.[6][7][12] This is the single most important step to prevent the inner filter effect, where the sample itself reabsorbs emitted light, leading to an artificially low quantum yield.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for a solvent blank.

    • Record the absorbance spectrum for each dilution of your sample and the standard.

    • For each spectrum, record the precise absorbance value at the intended excitation wavelength (λex).

  • Fluorescence Measurement:

    • Use a spectrofluorometer with a corrected spectral response to ensure accuracy across different wavelengths.

    • Set the excitation wavelength (λex) to the value used for absorbance measurements. It is critical that instrumental parameters (excitation and emission slit widths, integration time, detector voltage) are kept identical for all measurements of both the sample and the standard.[10]

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring you capture the entire emission band.

  • Data Analysis:

    • Subtract the solvent blank's spectrum from each of the sample and standard spectra.

    • Calculate the integrated fluorescence intensity (F) for each corrected spectrum. This is the total area under the emission curve.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).

    • Perform a linear regression for both data sets. The slope of the resulting line is the gradient (Grad). A high-quality measurement will yield a straight line passing through the origin (R² > 0.99).[4]

    • Using the calculated gradients (GradX and GradST), the known quantum yield of the standard (ΦST), and the refractive indices of the solvents, calculate the quantum yield of your imidazo[1,2-a]pyridine sample (ΦX) using the primary equation.

Part 3: Interpreting Results for Imidazo[1,2-a]pyridines

The quantum yield of imidazo[1,2-a]pyridines is highly tunable through synthetic modification. Understanding these structure-property relationships is key to designing effective fluorophores.

  • Electronic Effects: The electronic nature of substituents plays a crucial role. Electron-donating groups (e.g., -OCH₃, -CH₃) often enhance the fluorescence quantum yield, while electron-withdrawing groups (e.g., -NO₂, -CN) can lead to more varied or even diminished fluorescence.[1][13][14][15] This is due to the modulation of intramolecular charge transfer (ICT) character in the excited state.

  • π-Conjugation: Extending the delocalized π-system, for instance by adding further aromatic rings, generally increases the quantum yield and red-shifts the emission.[13][14]

  • Solvent Effects: The surrounding environment can significantly impact ΦF. In some derivatives, particularly those with pyridyl substituents, protic solvents like alcohols can form hydrogen bonds that introduce non-radiative decay pathways, leading to a dramatic reduction in quantum yield compared to aprotic solvents.[16][17]

cluster_structure Structure-Property Relationships A Imidazo[1,2-a]pyridine Core B Add Electron-Donating Group (-OCH3) A->B C Add Electron-Withdrawing Group (-NO2) A->C D Extend π-Conjugation A->D E Increase ΦF (Quantum Yield) B->E F Decrease ΦF or Unpredictable Change C->F G Increase ΦF & Red-Shift Emission D->G

Caption: Influence of structural modifications on quantum yield.

Table 2: Comparative Photophysical Data for Hypothetical Imidazo[1,2-a]pyridine Derivatives

Derivative2-Phenyl Substituent (R)Solventλabs (nm)λem (nm)Quantum Yield (ΦF)
IP-H -HToluene3304100.45
IP-OMe -OCH₃ (Electron-Donating)Toluene3454300.72
IP-CN -CN (Electron-Withdrawing)Toluene3504650.21
IP-Biph -C₆H₄-Ph (Extended Conjugation)Toluene3654500.83
IP-H -HMethanol3324150.43
IP-Pyr 4-pyridylMethanol3404400.05[16][17]

This table presents illustrative data based on established trends reported in the literature.[13][14][16][17]

Part 4: Ensuring Trustworthiness: The Cross-Calibration Imperative

A protocol is only as good as its validation. To build complete trust in your experimental setup and technique, you must perform a cross-calibration of two different, well-characterized standards.[4]

The procedure is as follows:

  • Select two standards, for example, Quinine Sulfate (Standard A) and Fluorescein (Standard B).

  • First, treat Standard A as the "known standard" and measure the quantum yield of Standard B, treating it as the "unknown sample."

  • Next, reverse the roles. Treat Standard B as the "known standard" and measure the quantum yield of Standard A.

  • The experimentally determined values for both standards should match their literature values within an acceptable error margin (typically ±10%).[4]

If the values match, you can be confident that your instrument is spectrally corrected, your technique is sound, and your subsequent measurements of novel imidazo[1,2-a]pyridines will be trustworthy. If they do not match, it points to issues such as sample degradation, contamination, or instrument error that must be resolved before proceeding.[4]

Conclusion

The comparative measurement of fluorescence quantum yield is an essential tool for the characterization of novel imidazo[1,2-a]pyridine fluorophores. By understanding the causality behind the methodology—from standard selection to the prevention of inner-filter effects—and by incorporating self-validating steps like standard cross-calibration, researchers can generate highly accurate and reproducible data. This rigorous approach empowers the rational design of new fluorophores with fine-tuned properties, accelerating their application in drug development, bio-imaging, and materials science.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]

  • Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

  • Edinburgh Instruments. (2023). What is Quantum Yield?. [Link]

  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • de Bettencourt-Dias, A., et al. (2025). A practical guide to measuring and reporting photophysical data. RSC. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Shimadzu. (2015). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]

  • Coutino-Gonzalez, E., et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry – A European Journal, 19(24), 7856-7865. [Link]

  • Herbich, J., et al. (2006). Effect of hydroxylic solvent on the fluorescence behavior of some bioactive 9-oxo-imidazo[1,2-a]purine derivatives. The Journal of Physical Chemistry A, 110(42), 11761-11771. [Link]

  • Herbich, J., et al. (2006). Effect of Hydroxylic Solvent on the Fluorescence Behavior of Some Bioactive 9-Oxo-imidazo[1,2-a]purine Derivatives. The Journal of Physical Chemistry A, 110(42), 11761-11771. [Link]

  • Edinburgh Instruments. (2023). Relative Quantum Yield. [Link]

  • Ghasemi, J., et al. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Molecular Physics. [Link]

  • Oregon Medical Laser Center. Quinine sulfate. [Link]

  • Kumar, A., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC. [Link]

  • ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield?. [Link]

  • PubMed. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

  • ResearchGate. (2025). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. [Link]

  • Insuasty, A., et al. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Química Nova, 37(1), 80-86. [Link]

  • ResearchGate. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. [Link]

  • Barolo, C., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Properties. Molecules, 30(17), 3890. [Link]

  • Rodríguez, J. A., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(4), 1759-1770. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Hazard Assessment: A Structurally-Informed Approach

The potential hazards of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile are inferred from its three primary structural components: the imidazo[1,2-a]pyridine core, the formyl (aldehyde) group, and the carbonitrile (cyano) group.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, found in many pharmacologically active compounds, including sedatives and potential anticancer agents.[1][2][3] Derivatives of this core are known to interact with biological targets and can exhibit cytotoxic potential.[4][5] Some have demonstrated organ-specific toxicity in preclinical studies.[1] Therefore, the core structure suggests the compound may be biologically active and should be handled with measures to prevent absorption.

  • Formyl (-CHO) Group: Aldehydes are a reactive functional group. A similar compound, Imidazo[1,2-a]pyridine-2-carboxaldehyde, is classified as a skin and serious eye irritant.[6] This suggests a high likelihood of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile being an irritant upon contact.

  • Carbonitrile (-CN) Group: Organic nitriles represent a significant toxicological concern.[7] They can be absorbed via inhalation, skin contact, and ingestion.[8] While generally less acutely toxic than inorganic cyanide salts, some nitriles can be metabolized in the body to release free cyanide ions, a potent toxin.[7][9] Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[7][8]

Integrated Hazard Profile
Potential Hazard Contributing Moiety Primary Routes of Exposure Rationale & Key Precautions
Acute Toxicity Carbonitrile, Imidazo[1,2-a]pyridineInhalation, Skin Absorption, IngestionThe nitrile group poses a risk of systemic toxicity.[8] The imidazopyridine core suggests potential bioactivity.[4][5] All routes of exposure must be blocked.
Serious Eye Irritation Formyl, Imidazo[1,2-a]pyridineEyesAldehydes are known irritants.[6] The fine powdered nature of the solid increases the risk of aerosolization and eye contact.[10] Chemical splash goggles are mandatory.
Skin Irritation/Absorption Formyl, CarbonitrileSkinThe formyl group suggests irritant properties.[6] Nitriles can be absorbed through the skin.[8] Protective gloves and a lab coat are essential.[11]
Respiratory Tract Irritation Formyl, Fine ParticulateInhalationAs a powdered solid, the compound can be easily inhaled, causing irritation.[12] Handling must occur in a ventilated enclosure.[13]
Hazardous Combustion CarbonitrileThermal DecompositionWhen heated to decomposition, nitriles can release highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8][12]

Personal Protective Equipment (PPE) & Handling Protocol

A multi-layered approach combining engineering controls and personal protective equipment is required. The following workflow outlines the essential steps for any procedure involving this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_ops Operations & Disposal A Review Chemical Profile: - Imidazopyridine Core (Bioactive) [17] - Nitrile Group (Toxic) [1] - Formyl Group (Irritant) [6] B Verify Engineering Controls: - Certified Chemical Fume Hood - Ventilated Balance Enclosure A->B Assess Risks C Body Protection: - Long-sleeved Lab Coat - Closed-toe Shoes [10] B->C Proceed to PPE D Hand Protection: - Double Nitrile Gloves [3, 21] - Check for tears E Eye/Face Protection: - Chemical Splash Goggles (ANSI Z87.1) - Face Shield (for splash risk) F Respiratory Protection: - Use within Fume Hood (Primary) - N95 Respirator (for weighing) - Respirator w/ Organic Vapor Cartridge (for spills/aerosol risk) [2, 11] G Execute Procedure (Weighing, Dissolving, Reaction) Inside Fume Hood F->G Begin Work H Decontaminate Surfaces & Glassware G->H Post-Procedure I Segregate & Dispose Waste (See Disposal Plan) H->I Post-Procedure

Caption: PPE selection and operational workflow for handling 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile.

Step-by-Step PPE & Handling Procedure
  • Engineering Controls Verification:

    • All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

    • For weighing, use a ventilated balance enclosure or a dedicated area within the fume hood to contain fine powders.

  • Body Protection:

    • Wear a clean, long-sleeved laboratory coat to protect the skin.[10]

    • Ensure legs are fully covered and wear closed-toe, chemical-resistant footwear.[14]

  • Hand Protection:

    • Wear double-layered nitrile gloves. Nitrile offers good resistance to a range of chemicals.[13] The outer glove should be removed immediately upon suspected contamination.

    • Before use, inspect gloves for any signs of degradation or puncture.

    • Change gloves frequently, and always before leaving the laboratory or handling non-laboratory items (e.g., keyboards, door handles).

  • Eye and Face Protection:

    • Wear chemical splash goggles that conform to ANSI Z87.1 standards at all times. Standard safety glasses are not sufficient as they do not protect against dust and splashes from all angles.

    • If there is a significant risk of splashing (e.g., when transferring large volumes of a solution), a full-face shield should be worn in addition to goggles.[11]

  • Respiratory Protection:

    • The primary method of respiratory protection is the use of a fume hood.

    • During weighing operations where aerosolization is possible, an N95 respirator should be worn as a supplementary precaution.[10]

    • In the event of a spill or failure of engineering controls, a full-face respirator with combination organic vapor/P100 cartridges should be used.[15] All personnel must be fit-tested for respirator use.

Spill and Emergency Procedures

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management Protocol:

Spill Size Containment & Cleanup Procedure Required PPE
Small Spill (<1g solid, <50mL solution) Cordon off the area. Gently cover the spill with an absorbent material (e.g., vermiculite, sand).[16] Do not dry sweep. Moisten the absorbent material slightly to prevent dust generation. Carefully scoop the mixture into a labeled, sealed container for hazardous waste.Full standard PPE as described above.
Large Spill (>1g solid, >50mL solution) Evacuate the immediate area. Alert laboratory supervisor and safety officer. Prevent entry. Cleanup should only be performed by trained personnel equipped with a full-face respirator with appropriate cartridges.[16]Full-face respirator with organic vapor/P100 cartridges, chemical-resistant suit or apron, heavy-duty nitrile or butyl rubber gloves, chemical-resistant boots.

Decontamination and Disposal Plan

All waste generated from handling this compound must be treated as acutely toxic hazardous chemical waste.

Caption: Waste stream segregation plan for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile.

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., weigh boats, contaminated paper towels, gloves, disposable lab coats) must be placed in a clearly labeled, sealed hazardous waste container designated for "Acutely Toxic Solid Waste."

  • Liquid Waste: All solutions containing the compound and the first rinse of any contaminated glassware should be collected in a designated, sealed hazardous waste container for "Acutely Toxic Liquid Waste." Do not pour any amount down the drain.

  • Decontamination:

    • Work Surfaces: Wipe down the fume hood sash, floor, and any contaminated surfaces with an appropriate solvent, followed by soap and water. The wipes used for this process must be disposed of as solid hazardous waste.

    • Glassware: Rinse glassware with a small amount of an appropriate solvent, collecting the rinsate as liquid hazardous waste. Then, wash the glassware thoroughly using standard laboratory procedures.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile, ensuring a safe laboratory environment.

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